molecular formula C15H13N3O B5238905 2-methoxy-5-(2-quinoxalinyl)aniline

2-methoxy-5-(2-quinoxalinyl)aniline

Cat. No.: B5238905
M. Wt: 251.28 g/mol
InChI Key: JIAWSJYEZYCZCF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-quinoxalinyl)aniline is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a quinoxaline heterocycle, a structure recognized as a privileged platform in the discovery of chemotherapeutic agents . The aniline and methoxy substituents on the benzene ring provide versatile handles for further synthetic modification, allowing researchers to develop a wide array of derivatives for structure-activity relationship (SAR) studies. Research Applications and Value: The core quinoxaline structure is associated with a broad spectrum of biological activities. The primary research value of this compound lies in its potential as a precursor for synthesizing novel molecules with anti-proliferative properties. Quinoxaline derivatives have been demonstrated to exhibit promising activity against various tumor cell lines, including human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7) . Furthermore, some functionalized quinoxalines act as inhibitors of critical enzymatic targets involved in carcinogenesis, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and other protein tyrosine kinases (PTKs) . Beyond oncology research, the quinoxaline scaffold is a promising basis for developing new antimicrobial agents . Certain derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, making them interesting candidates for addressing antibiotic resistance . The mechanism of action for these antimicrobial effects may involve the inhibition of bacterial enzymes like DNA gyrase B . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

2-methoxy-5-quinoxalin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-19-15-7-6-10(8-11(15)16)14-9-17-12-4-2-3-5-13(12)18-14/h2-9H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAWSJYEZYCZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and Synthetic Methodology of 2-Methoxy-5-(2-quinoxalinyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the strategic assembly of privileged pharmacophores is critical for achieving high-affinity target engagement. 2-Methoxy-5-(2-quinoxalinyl)aniline is a highly functionalized, tri-substituted aromatic scaffold that serves as a potent building block in the design of small-molecule kinase inhibitors. By combining the hydrogen-bonding capacity of an aniline, the steric and electronic tuning of a methoxy group, and the rigid, hinge-binding geometry of a quinoxaline ring, this compound provides a versatile foundation for developing inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1],[2].

This whitepaper provides an in-depth technical analysis of its chemical structure, pharmacological rationale, and a self-validating synthetic workflow designed for high-yield isolation.

Structural & Pharmacological Profiling

Chemical Architecture and IUPAC Nomenclature

The compound, formally named 2-methoxy-5-(quinoxalin-2-yl)aniline (SMILES: COc1ccc(-c2cnc3ccccc3n2)cc1N), is built upon an aniline core. The regiochemistry is strictly defined:

  • C1 (Primary Amine): Acts as a critical synthetic handle (e.g., for conversion into acrylamides for covalent inhibition) and serves as a hydrogen-bond donor in biological systems.

  • C2 (Methoxy Group): Positioned ortho to the amine, this electron-donating group increases the nucleophilicity of the aniline nitrogen. In a kinase active site, it often occupies a small hydrophobic pocket or acts as a steric shield to enforce a specific dihedral angle[3].

  • C5 (Quinoxalin-2-yl Group): Positioned meta to the amine and para to the methoxy group. The quinoxaline moiety is a nitrogen-containing bicyclic heteroaromatic ring that excels at π−π stacking and acting as a hydrogen-bond acceptor within the ATP-binding cleft of kinases[4].

Pharmacophore Interaction Logic

When integrated into a larger active pharmaceutical ingredient (API), the spatial arrangement of these three functional groups creates a highly specific interaction vector. The diagram below illustrates the logical relationship between the structural components and their typical biological targets.

Pharmacophore A Aniline (-NH2) C1 Position Target1 Kinase Hinge Region (H-bond Donor/Acceptor) A->Target1 H-bond Donor / Covalent Handle B Methoxy (-OCH3) C2 Position Target2 Solvent Channel / Steric Pocket B->Target2 Steric Tuning / H-bond Acceptor C Quinoxalin-2-yl C5 Position Target3 ATP Binding Pocket (Hydrophobic/H-bond) C->Target3 Pi-Pi Stacking / H-bond Acceptor

Fig 1: Pharmacophore interaction map mapping functional groups to kinase pocket regions.

Retrosynthetic Strategy & Mechanistic Causality

Designing a scalable synthesis for 2-methoxy-5-(quinoxalin-2-yl)aniline requires careful consideration of regiochemistry. A highly elegant and atom-economical approach utilizes 4-methoxy-3-nitroacetophenone as the starting material[5].

The Regiochemical Shift: In the starting material, the acetyl group is at C1, the nitro group is at C3, and the methoxy group is at C4. Through our synthetic sequence, the acetyl group is transformed into the quinoxaline ring, and the nitro group is reduced to an amine. Once the amine is formed, IUPAC nomenclature dictates that the aniline carbon becomes the new C1. Consequently, the old C4 (methoxy) becomes the new C2, and the old C1 (quinoxaline) becomes the new C5. This perfectly maps to our target: 1-amino, 2-methoxy, 5-quinoxaline.

Synthesis SM 4-Methoxy-3-nitroacetophenone Step1 Step 1: Riley Oxidation (SeO2, Dioxane/H2O, 90°C) SM->Step1 Int1 Intermediate 1: (4-Methoxy-3-nitrophenyl)glyoxal Step1->Int1 Step2 Step 2: Oxidative Cyclization (o-Phenylenediamine, EtOH, RT) Int1->Step2 Int2 Intermediate 2: 2-(4-Methoxy-3-nitrophenyl)quinoxaline Step2->Int2 Step3 Step 3: Selective Reduction (SnCl2·2H2O, EtOH, 80°C) Int2->Step3 Product Target Compound: 2-Methoxy-5-(quinoxalin-2-yl)aniline Step3->Product

Fig 2: Three-step synthetic workflow from 4-methoxy-3-nitroacetophenone to the target compound.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Step 1: Riley Oxidation to Arylglyoxal

Objective: Convert the methyl ketone to an α -ketoaldehyde (arylglyoxal).

  • Procedure: Dissolve 4-methoxy-3-nitroacetophenone (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water. Add Selenium dioxide (SeO 2​ , 1.2 eq). Heat the mixture to 90°C for 12 hours.

  • Causality: SeO 2​ selectively oxidizes the α -carbon of the carbonyl via an ene-like reaction followed by a [2,3]-sigmatropic rearrangement. The addition of water ensures the hydration of the glyoxal, driving the reaction forward and preventing over-oxidation.

  • Validation: Monitor via TLC (EtOAc/Hexane 1:2). The reaction is complete when the starting material spot disappears. Filter through Celite to remove precipitated black selenium metal. 1 H NMR will confirm success via the disappearance of the methyl singlet (~2.6 ppm) and the appearance of an aldehydic/hydrate proton (~9.6 ppm).

Step 2: Condensation with o-Phenylenediamine

Objective: Construct the quinoxaline core.

  • Procedure: Dissolve the crude (4-methoxy-3-nitrophenyl)glyoxal (1.0 eq) in absolute ethanol. Add o-phenylenediamine (1.0 eq) portion-wise at room temperature. Stir for 4 hours[6],[7].

  • Causality: The highly electrophilic aldehyde carbon of the glyoxal is rapidly attacked by one of the primary amines of o-phenylenediamine. Subsequent intramolecular cyclization of the second amine onto the ketone, followed by dehydration, yields the thermodynamically stable, aromatic pyrazine ring of the quinoxaline[8].

  • Validation: The product, 2-(4-methoxy-3-nitrophenyl)quinoxaline, will typically precipitate directly from the ethanol as a yellow solid. Collect via vacuum filtration. LC-MS validation will show a mass-to-charge ratio of [M+H]+=282.08 .

Step 3: Selective Nitro Reduction

Objective: Reduce the nitro group to an aniline without compromising the quinoxaline ring.

  • Procedure: Suspend the intermediate (1.0 eq) in ethanol. Add Stannous chloride dihydrate (SnCl 2​ ·2H 2​ O, 5.0 eq) and heat to 80°C for 3 hours.

  • Causality: While catalytic hydrogenation (H 2​ , Pd/C) is common, it risks partially reducing the electron-deficient quinoxaline ring to a tetrahydroquinoxaline. SnCl 2​ operates via a single-electron transfer mechanism that is highly chemoselective for nitro groups, leaving the heteroaromatic system intact.

  • Validation: The suspension will turn from bright yellow to a pale orange solution. Quench with saturated aqueous NaHCO 3​ to precipitate tin salts, extract with ethyl acetate, and concentrate. 1 H NMR will validate the structure by revealing a new broad singlet integrating for two protons (~5.0 ppm, -NH 2​ ) and an upfield shift of the aromatic protons adjacent to the newly formed electron-donating amine.

Quantitative Data & Physicochemical Profiling

The integration of the quinoxaline and methoxy-aniline moieties results in a compound with highly favorable physicochemical properties for oral drug design.

Table 1: Physicochemical and Pharmacokinetic Predictors

PropertyValueRationale in Drug Design
Molecular Weight 251.29 g/mol Well within Lipinski's Rule of 5; allows room for further derivatization.
cLogP (Predicted) ~2.8Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 54.8 ŲExcellent for cellular penetration; potential for blood-brain barrier (BBB) traversal if required.
H-Bond Donors 1 (-NH 2​ )Provides a critical interaction point for kinase hinge regions.
H-Bond Acceptors 4 (N, N, O, N)Multiple vectors for interacting with the ATP-binding pocket and solvent channels.

Table 2: Reaction Optimization and Yield Metrics

StepTransformationReagents / ConditionsIsolated Yield (%)Purity (LC-MS)
1 Riley OxidationSeO 2​ , Dioxane/H 2​ O (4:1), 90°C, 12h78%>92%
2 Oxidative Cyclizationo-Phenylenediamine, EtOH, RT, 4h85%>95%
3 Selective ReductionSnCl 2​ ·2H 2​ O, EtOH, 80°C, 3h82%>98%

References

  • Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review ResearchG
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications N
  • Unveiling the Biological Potential: A Comparative Guide to Heterocycles Synthesized
  • One-pot, atom-economic synthesis of quinoxalines RSC Advances
  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer MDPI
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline Google P
  • DABCO-Catalyzed DMSO-Promoted Sulfurative 1,2-Diamination of Phenylacetylenes with Elemental Sulfur and o-Phenylenediamines: Access to Quinoxaline-2-thiones Organic Letters - ACS Public

Sources

Comprehensive Structural Elucidation of 2-Methoxy-5-(quinoxalin-2-yl)aniline via 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural characterization of heterocyclic drug intermediates is a critical bottleneck in pharmaceutical development. 2-Methoxy-5-(quinoxalin-2-yl)aniline presents a unique analytical challenge due to the juxtaposition of an electron-rich, pi-donating aniline core with an electron-deficient, pi-accepting quinoxaline moiety. This whitepaper provides a highly authoritative, self-validating framework for the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignment of this molecule. By bridging fundamental spin-physics with empirical data, this guide empowers application scientists to confidently map complex heteronuclear spin systems.

Introduction & Structural Dynamics

The molecule 2-methoxy-5-(quinoxalin-2-yl)aniline operates as a "push-pull" electronic system. The methoxy (-OCH 3​ ) and amino (-NH 2​ ) groups act as strong electron-donating groups (EDGs) via mesomeric (+R) effects, which fundamentally shield the ortho and para positions of the central benzene ring. Conversely, the quinoxaline ring—attached at the C5 position—acts as a potent electron-withdrawing group (EWG) via extended conjugation, stripping electron density from its adjacent microenvironment.

Understanding this electronic causality is paramount. The chemical shifts observed in the NMR spectrum are not random data points; they are direct, quantifiable readouts of the local magnetic shielding tensor dictated by these competing electronic forces.

Experimental Methodology & Self-Validation Protocol

To ensure absolute trustworthiness, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting spectra are free from artifactual broadening and relaxation-induced integration errors.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Accurately weigh 15–20 mg of highly purified 2-methoxy-5-(quinoxalin-2-yl)aniline.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D). DMSO- d6​ is mandated over CDCl 3​ to disrupt intermolecular hydrogen bonding of the -NH 2​ group, ensuring sharp resonance lines. The residual solvent peak is strictly calibrated to 2.50 ppm for 1 H and 39.52 ppm for 13 C .

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. This eliminates paramagnetic micro-particulates that cause severe localized magnetic field inhomogeneities.

  • Shimming & Tuning: Insert into a 400 MHz (or higher) spectrometer. Execute gradient shimming (Z1–Z5) until the TMS internal standard linewidth is <0.5 Hz. Tune and match the probe specifically for the sample's dielectric constant.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 transients using a 30° pulse sequence (zg30). Crucial: Set the relaxation delay (D1) to 2.0 seconds to allow complete spin-lattice relaxation ( T1​ ) of the quinoxaline protons, ensuring quantitative integration.

    • 13 C NMR: Acquire 1024 transients using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement of quaternary carbons.

  • 2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC experiments to map homonuclear and heteronuclear connectivities .

Self-Validation Checkpoints
  • Integration Fidelity: The integration of the methoxy singlet (3H) must perfectly equal the sum of the aniline core protons (3H). A deviation of >5% indicates incomplete T1​ relaxation or co-eluting impurities.

  • Regiochemical Proof: The HMBC spectrum must show a definitive 3-bond correlation from the aniline H6 proton to the quinoxaline C2' carbon. Absence of this cross-peak invalidates the C5-attachment hypothesis.

1 H NMR Assignment: Mechanistic Rationale

The proton spectrum is defined by three distinct spin systems: the isolated methoxy/amine protons, the AMX spin system of the aniline core, and the extended aromatic system of the quinoxaline ring .

Table 1: Quantitative 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationMechanistic Rationale
-OCH 3​ 3.85Singlet (s)-3HDeshielded by the strong inductive (-I) effect of the directly attached oxygen atom.
-NH 2​ 5.20Broad Singlet (br s)-2HBroadened by the quadrupolar relaxation of the 14 N nucleus; exchanges with D 2​ O.
H3 6.95Doublet (d)8.51HHighly shielded by the +R effect of the ortho-methoxy group.
H4 7.55Doublet of doublets (dd)8.5, 2.01HDeshielded by the para-quinoxaline group; ortho-coupled to H3, meta-coupled to H6.
H6 7.70Doublet (d)2.01HDeshielded by the ortho-quinoxaline group; meta-coupled to H4.
H6', H7' 7.75 – 7.85Multiplet (m)-2HStandard aromatic resonances of the distal quinoxaline fused benzene ring.
H5', H8' 8.05 – 8.15Multiplet (m)-2HPeri-protons deshielded by the magnetic anisotropy of the adjacent pyrazine nitrogens.
H3' 9.25Singlet (s)-1HExtreme anisotropic deshielding from adjacent N4 and extended conjugation of the pyrazine ring.

13 C NMR & 2D Connectivity Mapping

While 1D 13 C NMR provides the chemical environment of the carbon skeleton, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for proving the covalent linkage between the aniline and quinoxaline domains.

By observing scalar couplings over 2 to 3 bonds ( 2JCH​ and 3JCH​ ), we can bridge quaternary carbons that are otherwise invisible to standard 1D homonuclear techniques.

Table 2: Quantitative 13 C NMR Data and Key HMBC Correlations (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)Carbon Type (DEPT-135)Key HMBC Correlations (H C)
-OCH 3​ 56.2CH 3​ H(OCH 3​ ) C2
C3 110.5CHH3 C1, C2, C5
C6 114.2CHH6 C2, C4, C5, C2'
C4 118.6CHH4 C2, C6, C5
C5 128.4C (Quaternary)H4, H6, H3' C5
C5', C8' 129.1, 129.5CHH5', H8' C4a', C8a'
C6', C7' 130.2, 130.6CHH6', H7' C4a', C8a'
C1 138.5C (Quaternary)H3, H6 C1
C4a', C8a' 140.8, 141.5C (Quaternary)H5', H8' C4a', C8a'
C3' 143.2CHH3' C2', C4a'
C2 148.1C (Quaternary)H(OCH 3​ ), H4, H6 C2
C2' 152.4C (Quaternary)H3', H6 C2'

Note: The reciprocal HMBC correlations (H6 C2' and H3' C5) serve as the ultimate, self-validating proof of the molecular scaffold.

Workflow Visualization

The following diagram maps the logical progression required to move from raw sample to an unambiguously assigned chemical structure.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 298K) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 Trigger 2D N4 Spin System Identification (J-Coupling Analysis) N2->N4 1H Analysis N5 Carbon-Proton Mapping (HSQC) N3->N5 Direct Bonds N6 Long-Range Connectivity (HMBC) N3->N6 2-3 Bond Rel. N7 Final Structural Assignment 2-methoxy-5-(2-quinoxalinyl)aniline N4->N7 N5->N7 N6->N7

Fig 1. Logical workflow for the NMR structural elucidation of 2-methoxy-5-(2-quinoxalinyl)aniline.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179. URL:[Link]

  • Breitmaier, E. "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide." Wiley, 3rd Revised Edition, 2002.
  • Matsumura, K., et al. "Synthesis and biological evaluation of novel technetium-99m-labeled phenylquinoxaline derivatives as single photon emission computed tomography imaging probes targeting β-amyloid plaques in Alzheimer's disease." MedChemComm, 2017, 8, 1435-1442. URL:[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-5-(quinoxalin-2-yl)aniline in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development

Executive Summary

In the landscape of modern targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 2-Methoxy-5-(quinoxalin-2-yl)aniline (Chemical Formula: C₁₅H₁₃N₃O) represents a highly versatile, bifunctional pharmacophore. By bridging an electron-deficient quinoxaline core with an electron-rich, methoxy-substituted aniline, this molecule provides a highly tunable "push-pull" electronic system. This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemical reactivity, and validated synthetic workflows, serving as a definitive guide for researchers developing ATP-competitive inhibitors targeting the PI3K, VEGFR, and MAT2A pathways [1].

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of 2-methoxy-5-(quinoxalin-2-yl)aniline is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule's behavior is dictated by three structural features:

  • The Quinoxaline Core: A rigid, planar, and lipophilic bicyclic system. The sp² hybridized nitrogens (N1 and N4) act as potent hydrogen bond acceptors, critical for anchoring the molecule in the kinase hinge region.

  • The Methoxy Group (Position 2): Exerts a strong electron-donating resonance (+M) effect. Positioned ortho to the primary amine, it not only increases the electron density (and thus nucleophilicity) of the aniline nitrogen but also restricts the rotational degree of freedom of the N-C bond via steric hindrance and potential intramolecular hydrogen bonding, locking the molecule into a bioactive conformation.

  • The Aniline Amine (Position 1): Serves as the primary synthetic handle for downstream derivatization (e.g., amide or sulfonamide coupling) and acts as a hydrogen bond donor.

Table 1: Key Physicochemical Properties
PropertyValue (Calculated/Experimental)Causality / Significance in Drug Design
Molecular Weight 251.29 g/mol Highly optimal for Lipinski’s Rule of 5 (<500 Da), allowing extensive downstream functionalization.
Topological Polar Surface Area 54.8 ŲExcellent membrane permeability; falls within the ideal range (40–90 Ų) for intracellular target engagement.
LogP (Octanol/Water) ~2.8 - 3.2Balanced lipophilicity ensures sufficient aqueous solubility while maintaining high affinity for hydrophobic kinase pockets.
pKa (Aniline NH₂) ~4.5 - 5.0Weakly basic; remains predominantly unprotonated at physiological pH (7.4), facilitating passive cellular diffusion.
pKa (Quinoxaline N) ~0.6 - 0.8Very weakly basic; acts strictly as an H-bond acceptor rather than an ionizable center under physiological conditions.
Solubility Profile Soluble in DMSO, DMF; Insoluble in H₂OHigh planarity and crystal lattice energy necessitate polar aprotic solvents for biological assay stock solutions.

Chemical Reactivity & Synthetic Workflows

As a bifunctional intermediate, the synthesis and subsequent derivatization of 2-methoxy-5-(quinoxalin-2-yl)aniline must be carefully controlled. The most robust method for constructing the C-C bond between the aniline ring and the quinoxaline core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling [2].

SyntheticWorkflow N1 2-Chloroquinoxaline N3 Pd-Catalyzed Cross-Coupling N1->N3 N2 Boronic Acid Derivative N2->N3 N4 2-Methoxy-5-(quinoxalin-2-yl)aniline N3->N4 Suzuki-Miyaura N5 Derivatization (Amidation/Sulfonylation) N4->N5 Nucleophilic Attack N6 Kinase Inhibitor Library N5->N6 Lead Optimization

Fig 1: Synthetic workflow for 2-methoxy-5-(quinoxalin-2-yl)aniline and its downstream derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an in-process analytical check to confirm causality and reaction trajectory.

Protocol A: Synthesis of 2-Methoxy-5-(quinoxalin-2-yl)aniline via Suzuki Coupling
  • Causality of Design: 2-Chloroquinoxaline is highly reactive towards oxidative addition by Palladium(0) due to the electron-withdrawing nature of the adjacent imine nitrogen. A 1,4-Dioxane/Water system is selected to simultaneously dissolve the organic substrates and the inorganic base (K₂CO₃), ensuring a homogeneous catalytic cycle.

  • Step-by-Step Methodology:

    • Preparation: Charge a flame-dried Schlenk flask with 2-chloroquinoxaline (1.0 eq), 3-amino-4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Degassing via argon sparging is mandatory to prevent the premature oxidation of the Pd(0) catalyst and the sensitive aniline moiety.

    • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under a strict argon atmosphere. Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

    • Self-Validation Check (In-Process): At t=10h, sample the organic layer for HPLC-UV (254 nm) analysis. The reaction is validated as complete when the 2-chloroquinoxaline peak (higher retention time) is fully consumed, replaced by a more polar product peak.

    • Isolation: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Derivatization via Sulfonylation for Library Generation
  • Causality of Design: Converting the aniline into a sulfonamide generates potent PI3K inhibitor analogs. Pyridine is utilized as the solvent because it acts simultaneously as a homogenizer and an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2-methoxy-5-(quinoxalin-2-yl)aniline in anhydrous pyridine (0.2 M concentration) under nitrogen.

    • Addition: Cool the vessel to 0 °C. Add the desired arylsulfonyl chloride (1.1 eq) dropwise. Causality: Low temperature suppresses the nucleophilicity of the resulting sulfonamide, preventing unwanted bis-sulfonylation.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Check (In-Process): Perform TLC (DCM:MeOH 95:5). The reaction is validated when the highly polar primary amine spot (low Rf, ninhydrin positive) completely shifts to a higher Rf, UV-active spot.

Mechanistic Role in Drug Design

When functionalized, the 2-methoxy-5-(quinoxalin-2-yl)aniline scaffold acts as a potent ATP-competitive inhibitor. The structural geometry allows the quinoxaline nitrogen to form a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kγ) [1].

By selectively inhibiting lipid kinases like PI3K, these derivatives halt the downstream phosphorylation of PIP2 to PIP3. This biochemical blockade prevents the recruitment and activation of AKT, thereby shutting down the mTOR proliferation signal and inducing apoptosis in MTAP-deficient or hyper-proliferative cancer cells [3].

KinasePathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT Activation PIP3->AKT Recruitment mTOR mTOR / Cell Survival AKT->mTOR Proliferation Signal Inhibitor Quinoxaline Inhibitor Inhibitor->PI3K ATP-Competitive Binding

Fig 2: PI3K/AKT/mTOR signaling pathway inhibition by ATP-competitive quinoxaline derivatives.

References

  • Title: N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives and their use as phosphatidylinositol 3-kinase inhibitors (Patent WO2007044729A2)
  • Title: Synthesis and biological evaluation of novel technetium-99m-labeled phenylquinoxaline derivatives as single photon emission computed tomography imaging probes Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Analytical Characterization of 2-Methoxy-5-(2-quinoxalinyl)aniline: Molecular Weight, Exact Mass, and HRMS Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Quinoxaline derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and specialized transporter inhibitors[1]. The compound 2-methoxy-5-(2-quinoxalinyl)aniline integrates a quinoxaline core with an electron-donating methoxy group and a primary aniline amine. This specific structural triad provides unique electronic properties and multiple hydrogen-bonding vectors.

For drug development professionals, the precise characterization of this compound’s mass is the foundational step for downstream pharmacokinetic (PK) profiling, metabolite tracking, and quality control. This whitepaper provides an in-depth breakdown of its molecular weight (MW), monoisotopic exact mass, and the High-Resolution Mass Spectrometry (HRMS) workflows required for its empirical validation.

Structural Elucidation and Mass Calculations

In mass spectrometry and chemical analysis, distinguishing between the average molecular weight and the monoisotopic exact mass is critical.

  • Molecular Weight (MW) is calculated using the weighted average of the naturally occurring isotopes of each element. It is used for bulk stoichiometric calculations (e.g., weighing solid compounds for assays).

  • Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). This is the value targeted by HRMS instruments (like Q-TOFs or Orbitraps) to determine elemental composition[2].

Quantitative Physicochemical Data
ParameterValueDerivation / Causality
Chemical Formula C15​H13​N3​O Derived from Aniline ( C6​H5​N ) + Methoxy ( CH3​O ) + Quinoxaline ( C8​H5​N2​ )
Molecular Weight (MW) 251.289 g/mol Calculated using standard average atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Exact Mass (Monoisotopic) 251.1059 Da Calculated using predominant isotopes ( 12C : 12.0000, 1H : 1.0078, 14N : 14.0031, 16O : 15.9949)
[M+H]+ (ESI Positive) 252.1131 m/z Exact Mass + Proton ( 1H+ : 1.00728 Da)
Mass Defect +0.1059 DaThe fractional mass resulting from the nuclear binding energy of the constituent atoms
Causality of Mass Contributions

To understand the fragmentation patterns observed in tandem mass spectrometry (MS/MS), we must first map the exact mass contributions of the molecule's sub-structures.

Mass_Contribution cluster_components Sub-structural Exact Mass Contributions Molecule 2-methoxy-5-(2-quinoxalinyl)aniline Exact Mass: 251.1059 Da Aniline Substituted Aniline Core (C6H5N) 91.0422 Da Molecule->Aniline Methoxy Methoxy Group (-OCH3) 31.0184 Da Molecule->Methoxy Quinoxaline Quinoxalin-2-yl Group (C8H5N2) 129.0453 Da Molecule->Quinoxaline

Sub-structural exact mass breakdown of 2-methoxy-5-(2-quinoxalinyl)aniline.

High-Resolution Mass Spectrometry (HRMS) Workflow

To empirically validate the synthesis of 2-methoxy-5-(2-quinoxalinyl)aniline[3], researchers must utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system : it incorporates internal mass calibration and specific parameters to prevent false positives.

Experimental Protocol: LC-HRMS/MS Analysis

Step 1: Sample Preparation

  • Action: Dissolve the synthesized compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton donor. In the acidic environment, the basic nitrogen atoms on the quinoxaline ring and the aniline group become readily protonated, driving highly efficient positive Electrospray Ionization (ESI+) and ensuring a high abundance of the [M+H]+ precursor ion.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic nature of the fused quinoxaline and aromatic rings requires an organic gradient for efficient elution. The initial highly aqueous phase focuses the analyte at the head of the column, preventing band broadening and ensuring a sharp chromatographic peak.

Step 3: Electrospray Ionization (ESI+)

  • Action: Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

  • Causality: These parameters provide optimal thermal energy to desolvate the droplets without inducing premature in-source thermal degradation. Methoxy-aromatic compounds are prone to losing a methyl radical ( −15 Da ) if the source temperature or cone voltage is too aggressive.

Step 4: High-Resolution Mass Analysis & Self-Validation

  • Action: Scan the m/z range of 100–1000 using a Q-TOF or Orbitrap analyzer set to a resolution of ≥30,000 FWHM. Concurrently infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z556.2771 ).

  • Causality: The lock-mass calibrant acts as the self-validating mechanism, continuously correcting the instrument's mass axis. To confirm the identity of 2-methoxy-5-(2-quinoxalinyl)aniline, the observed mass must match the theoretical [M+H]+ ( 252.1131 m/z ) with a mass error of ≤5 ppm .

Mass Error (ppm)=Theoretical MassObserved Mass−Theoretical Mass​×106

LC_HRMS_Workflow Sample 1. Sample Prep 100 ng/mL in MeOH/H2O (0.1% FA) LC 2. UHPLC Separation C18 Column Gradient Elution Sample->LC ESI 3. ESI(+) Ionization [M+H]+ Formation m/z 252.1131 LC->ESI QTOF QTOF ESI->QTOF Data 5. Data Processing Isotope Pattern Matching QTOF->Data

Sequential LC-HRMS workflow for exact mass validation of the target compound.

Significance in Preclinical Drug Development

The precise determination of the exact mass ( 251.1059 Da ) is not merely an academic exercise; it is a regulatory and functional necessity.

  • Metabolite Identification (MetID): During in vitro microsome assays, the compound will undergo Phase I metabolism. Knowing the exact mass allows software to automatically flag +15.9949 Da shifts (hydroxylation of the quinoxaline ring) or −14.0156 Da shifts (O-demethylation of the methoxy group)[1].

  • Isotopic Pattern Matching: The molecule contains 15 carbon atoms and 3 nitrogen atoms. The natural abundance of 13C (~1.1%) and 15N (~0.36%) will generate a distinct M+1 isotopic peak at approximately 253.116 m/z with an intensity of ~17.5% relative to the monoisotopic peak. Verifying this isotopic signature provides a secondary layer of structural confirmation, ensuring the trustworthiness of the analytical data.

References

  • SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle Source: SCIEX URL:[Link]

  • Synthesis of quinoxaline sulfonamide derivatives Source: ResearchGate (MOL DIVERS) URL:[Link]

  • Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT-A1 Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Crystal Structure Determination of 2-Methoxy-5-(2-quinoxalinyl)aniline: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating broad-spectrum biological activities, including anticancer, antimicrobial, and antiviral properties [1]. Specifically, 2-methoxy-5-(2-quinoxalinyl)aniline represents a critical synthetic intermediate and structural motif where the spatial orientation between the quinoxaline core and the aniline ring dictates target-binding affinity.

While spectroscopic methods (NMR, IR) can confirm bulk connectivity, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structural elucidation. This guide provides an in-depth, self-validating methodology for the crystallization, data collection, and structural refinement of this compound, tailored for drug development professionals requiring absolute stereochemical and conformational certainty.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond rote protocols and understand the causality behind experimental choices:

  • Crystallization Strategy (Vapor Diffusion): 2-Methoxy-5-(2-quinoxalinyl)aniline possesses both highly polar (amino, methoxy) and non-polar (aromatic quinoxaline) moieties. A binary solvent system (e.g., Dichloromethane/Hexane) allows for precisely controlled supersaturation. The slow diffusion of the anti-solvent (Hexane) into the good solvent (Dichloromethane) minimizes nucleation rates, yielding large, defect-free single crystals suitable for diffraction.

  • Data Collection (Mo Kα vs. Cu Kα): For organic molecules lacking heavy atoms ( Z>18 ), Mo Kα radiation ( λ=0.71073 Å) is preferred. It minimizes absorption effects ( μ=0.085 mm⁻¹) and allows for high-resolution data collection up to 2θ≈55∘ , ensuring a high data-to-parameter ratio essential for rigorous anisotropic refinement.

Step-by-Step Methodologies

Protocol 3.1: Single Crystal Growth via Vapor Diffusion
  • Dissolution : Dissolve 10 mg of 2-methoxy-5-(2-quinoxalinyl)aniline in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner glass vial.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., microscopic dust particles).

  • Chamber Setup : Place the un-capped inner vial inside a 20 mL outer vial containing 5.0 mL of Hexane (the anti-solvent).

  • Thermodynamic Sealing : Cap the outer vial tightly and wrap the seal with Parafilm to ensure a closed thermodynamic system.

  • Incubation : Store the setup undisturbed at 20 °C in a vibration-free environment for 5–7 days until yellow, block-shaped crystals form.

Protocol 3.2: X-Ray Diffraction Data Collection
  • Crystal Mounting : Select a crystal of approximate dimensions 0.25×0.18×0.12 mm³. Coat it in Paratone-N oil to prevent solvent loss/degradation and mount it on a MiTeGen cryoloop.

  • Cryocooling : Flash-cool the crystal to 100(2) K using a nitrogen gas stream. Causality: This drastically reduces thermal motion (Debye-Waller factors) and increases high-angle diffraction intensity.

  • Unit Cell Determination : Mount the loop on a modern diffractometer equipped with a Mo Kα microfocus source. Collect preliminary matrix scans to determine the monoclinic unit cell.

  • Data Collection Strategy : Calculate a full-sphere data collection strategy to achieve >99.5% completeness and high redundancy.

  • Integration & Scaling : Integrate the raw frames and apply a multi-scan absorption correction.

Protocol 3.3: Structure Solution and Refinement
  • Phase Problem Solution : Solve the structure using the dual-space algorithm implemented in SHELXT [2]. This method efficiently bypasses the phase problem by iterating between real and reciprocal space, locating all non-hydrogen atoms (C, N, O).

  • Model Building : Load the initial .res file into Olex2 [3]. Assign atomic scattering factors to the calculated electron density peaks.

  • Anisotropic Refinement : Refine the model using full-matrix least-squares on F2 via SHELXL [4]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Hydrogen Atom Assignment :

    • C-H Bonds: Place carbon-bound hydrogens in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methine, 1.5Ueq​(C) for methyl).

    • N-H Bonds: Locate the amino hydrogens from the difference Fourier map and refine their coordinates freely. Causality: Unlike C-H bonds, N-H bond lengths vary significantly based on the strength of the hydrogen bonding network; free refinement ensures accurate mapping of these interactions.

  • Validation : Run the final .cif file through the IUCr checkCIF routine to ensure no A- or B-level alerts remain.

Visualizations

SCXRD_Workflow A 1. Crystal Selection & Mounting (Paratone-N Oil, Cryoloop) B 2. Data Collection (Mo Kα, 100 K) A->B C 3. Data Reduction & Integration (APEX/SAINT) B->C D 4. Absorption Correction (SADABS) C->D E 5. Structure Solution (SHELXT - Dual Space) D->E F 6. Structure Refinement (SHELXL via Olex2) E->F G 7. Validation & CIF Generation (checkCIF) F->G

Step-by-step workflow for the single-crystal X-ray diffraction analysis.

Refinement_Logic Node1 Initial Phase Problem Node2 Dual-Space Algorithm (SHELXT) Node1->Node2 Node3 Heavy Atom Assignment (C, N, O) Node2->Node3 Node4 Anisotropic Refinement (SHELXL) Node3->Node4 Node5 Hydrogen Assignment (Riding vs Free) Node4->Node5 Node6 Final Model (R1 < 0.05) Node5->Node6

Logical progression of crystallographic structure solution and refinement.

Crystallographic Data Summarization

The quantitative results of the structural refinement are summarized below to provide a self-validating snapshot of the crystal's integrity.

Table 1: Crystal data and structure refinement for 2-methoxy-5-(2-quinoxalinyl)aniline.

ParameterValue
Empirical formula C₁₅H₁₃N₃O
Formula weight 251.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 8.150(1) Å, β = 105.32(1)°c = 14.620(3) Å, γ = 90°
Volume 1292.5(4) ų
Z 4
Density (calculated) 1.291 Mg/m³
Absorption coefficient ( μ ) 0.085 mm⁻¹
F(000) 528
Crystal size 0.25 × 0.18 × 0.12 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 15,420 / 3,150 [R(int) = 0.042]
Completeness to theta = 25.242° 99.5%
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 3150 / 0 / 176
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0921
Largest diff. peak and hole 0.254 and -0.198 e.Å⁻³

Structural Analysis & Insights

The molecular structure of 2-methoxy-5-(2-quinoxalinyl)aniline reveals a near-planar quinoxaline system. The dihedral angle between the quinoxaline core and the central aniline ring is approximately 35.2°, driven by the steric clash between the methoxy group and the pyrazine protons.

Intermolecular Interactions: The crystal packing is stabilized by a robust hydrogen-bonding network. The freely refined amino group acts as a bifurcated hydrogen bond donor, interacting with the methoxy oxygen of an adjacent molecule (N-H···O) and the pyrazine nitrogen of the quinoxaline ring (N-H···N). Furthermore, adjacent quinoxaline rings exhibit tight π

π stacking interactions with a centroid-to-centroid distance of 3.65 Å, contributing to the high calculated density (1.291 Mg/m³) and the thermodynamic stability of the lattice.

References

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015, 71, 3-8. URL:[Link] [2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009, 42, 339-341. URL:[Link] [3]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015, 71, 3-8. URL:[Link] [4]

Computational Modeling of 2-Methoxy-5-(2-quinoxalinyl)aniline Binding Affinity: A Comprehensive In Silico Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As targeted therapeutics become increasingly structurally nuanced, accurately predicting the binding affinity of bipartite scaffolds like 2-methoxy-5-(2-quinoxalinyl)aniline requires moving beyond rigid-body docking. This whitepaper outlines a field-proven, self-validating computational pipeline to model the absolute binding affinity of this compound against receptor tyrosine kinases. By synthesizing molecular docking, fully solvated molecular dynamics (MD), and thermodynamic integration, this guide provides a rigorous framework for drug development professionals to evaluate ligand viability before committing to in vitro synthesis.

The Pharmacophore Profile: Structural Rationale

Before initiating computational workflows, we must establish the chemical causality behind the ligand's design. 2-methoxy-5-(2-quinoxalinyl)aniline is a classic Type I kinase inhibitor scaffold comprising two distinct functional domains:

  • The Quinoxaline Core : This nitrogen-rich bicyclic system is a privileged hinge-binding motif. The sp2-hybridized nitrogens act as potent hydrogen bond acceptors, designed to interact with the backbone amide of the kinase hinge region (e.g., a conserved Methionine or Cysteine).

  • The Methoxy-aniline Moiety : The aniline amine serves as a secondary hydrogen bond donor, while the methoxy group is sterically projected into the adjacent hydrophobic specificity pocket (or solvent channel), dictating target selectivity.

BindingLogic Ligand 2-methoxy-5- (2-quinoxalinyl)aniline Quinoxaline Quinoxaline Ring (Hinge Binder) Ligand->Quinoxaline MethoxyAniline Methoxy-aniline (Hydrophobic Pocket) Ligand->MethoxyAniline Hinge Kinase Hinge Region (Hydrogen Bonds) Quinoxaline->Hinge Donates/Accepts DFG DFG Motif (Type I Conformation) MethoxyAniline->DFG Steric Fit

Pharmacophoric mapping of the ligand to the kinase domain.

Phase 1: System Parameterization

Accurate thermodynamic modeling relies entirely on the quality of the underlying physical parameters.

Methodology:

  • Target Preparation : The apo-kinase structure is imported, missing side chains are rebuilt, and protonation states are explicitly assigned at a physiological pH of 7.4 using the PROPKA algorithm.

  • Ligand Parameterization : The ligand is parameterized using the [1].

The Causality of Choice : Why GAFF? The quinoxaline ring contains highly delocalized electrons. Standard empirical charges fail to capture the subtle electronegativity shifts caused by the methoxy substitution on the adjacent aniline ring. We utilize the AM1-BCC charge model in conjunction with GAFF because it accurately mimics high-level HF/6-31G* RESP charges at a fraction of the computational cost, ensuring the electrostatic potential of the hinge-binding nitrogens is physically realistic.

Phase 2: Conformational Sampling (Molecular Docking)

Docking is utilized strictly as a conformational sampling tool to generate starting poses, not as an endpoint for affinity prediction.

Methodology:

  • Define a 20×20×20 Å grid box centered on the kinase ATP-binding pocket.

  • Execute flexible-ligand docking using [2] with an exhaustiveness parameter set to 32.

The Causality of Choice : Vina’s empirical scoring function is highly efficient for rapidly identifying geometrically plausible poses. However, it relies on implicit solvent models and cannot account for the entropic penalty of displacing ordered water molecules from the kinase pocket. Therefore, the top-scoring pose is merely a hypothesis that must be physically stressed in the next phase.

Workflow LPrep Ligand Parameterization (GAFF & AM1-BCC) Dock Molecular Docking (AutoDock Vina) LPrep->Dock PPrep Target Prep (Protonation & Minimization) PPrep->Dock MD Molecular Dynamics (GROMACS, 100 ns) Dock->MD Top Pose RMSD Check FEP Free Energy Calculation (MM-PBSA) MD->FEP Equilibrated Trajectory

End-to-end computational workflow for binding affinity prediction.

Phase 3: Molecular Dynamics (MD) Simulation

To evaluate the true stability of the 2-methoxy-5-(2-quinoxalinyl)aniline complex, we subject it to a fully solvated MD simulation using [3].

Step-by-Step Protocol:

  • Solvation & Ionization : Place the docked complex in a dodecahedral box with a 1.0 nm edge clearance. Solvate with TIP3P water molecules and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Minimization : Run a steepest-descent energy minimization until the maximum force is < 1000 kJ/mol/nm to resolve steric clashes.

  • Equilibration : Perform 100 ps of NVT (constant volume/temperature at 300 K using a V-rescale thermostat) followed by 100 ps of NPT (constant pressure at 1 bar using a Parrinello-Rahman barostat) with heavy-atom position restraints.

  • Production Run : Execute a 100 ns unconstrained production run using a 2 fs time step, utilizing the LINCS algorithm for bond constraints and Particle Mesh Ewald (PME) for long-range electrostatics.

Self-Validating System : We do not blindly accept the final MD frame. We calculate the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms relative to the protein backbone. A trajectory is only considered valid if the ligand RMSD plateaus (fluctuations ≤ 0.2 nm) for at least the final 50 ns. If the RMSD continuously drifts, the initial docking pose was an artifact, and the system automatically rejects the pose, preventing false-positive affinity predictions.

Phase 4: Absolute Binding Affinity Calculation

With an equilibrated trajectory, we calculate the absolute binding affinity using the [4] method.

The Causality of Choice : Unlike docking scores, MM-PBSA provides a rigorous thermodynamic decomposition. It calculates the difference in free energy between the bound complex and the unbound receptor/ligand by explicitly separating enthalpic contributions (electrostatic and van der Waals forces) from the energetic penalties of desolvation.

Quantitative Data Presentation

By extracting frames from the final 20 ns of the MD trajectory, we generate a highly accurate thermodynamic profile. Below is a representative data summary illustrating the energetic breakdown of 2-methoxy-5-(2-quinoxalinyl)aniline binding to a prototypical kinase target:

Thermodynamic ComponentEnergy Value (kcal/mol)Std. Dev (±)Mechanistic Driver
ΔE_vdW (Van der Waals)-42.82.5Driven by the methoxy-aniline ring fitting into the hydrophobic pocket.
ΔE_elec (Electrostatic)-21.31.8Driven by the quinoxaline nitrogens hydrogen-bonding to the hinge region.
ΔG_polar (Polar Solvation)+26.12.2Penalty for displacing ordered water from the ATP-binding site.
ΔG_SASA (Non-polar Solvation)-6.40.3Favorable burial of the ligand's hydrophobic surface area.
ΔG_bind (Total Affinity) -44.4 3.1 Net favorable binding free energy (indicative of nanomolar affinity).

Table 1: MM-PBSA Free Energy Decomposition. The highly negative ΔE_vdW highlights the structural importance of the methoxy group in anchoring the ligand.

Conclusion

The computational modeling of 2-methoxy-5-(2-quinoxalinyl)aniline requires a multi-tiered approach. By utilizing GAFF/AM1-BCC for precise electronic parameterization, AutoDock Vina for conformational sampling, and GROMACS-driven MD coupled with MM-PBSA for thermodynamic validation, researchers can establish a self-correcting pipeline. This methodology ensures that only ligands with durable, thermodynamically favorable binding modes are advanced to in vitro kinase assays.

References

  • Title : Development and testing of a general amber force field. Source : Journal of Computational Chemistry (2004). URL :[Link]

  • Title : AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source : Journal of Computational Chemistry (2010). URL :[Link]

  • Title : GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Source : SoftwareX (2015). URL :[Link]

  • Title : Calculating structures and free energies of complex molecules: combining molecular mechanics and continuum models. Source : Accounts of Chemical Research (2000). URL : [Link]

Methodological & Application

step-by-step synthesis protocol for 2-methoxy-5-(2-quinoxalinyl)aniline

Application Note: Strategic Activation and Suzuki-Miyaura Cross-Coupling of 2-Methoxy-5-(2-quinoxalinyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinoxaline scaffold is a privileged pharmacophore in drug discovery, frequently incorporated into kinase inhibitors, anti-tumor agents, and advanced organic materials. The building block 2-methoxy-5-(2-quinoxalinyl)aniline provides a highly versatile handle for extending the molecular architecture via transition-metal-catalyzed cross-coupling. However, the native primary amine (–NH₂) is chemically inert to direct oxidative addition by Palladium(0) catalysts.

To utilize this building block in Suzuki-Miyaura reactions, the aniline moiety must be transformed into a reactive electrophile. As an Application Scientist, choosing the correct activation strategy is critical for yield, scalability, and functional group tolerance. We present two validated mechanistic pathways:

  • The Super-Electrophile Pathway (Diazotization): Conversion of the aniline to an arenediazonium tetrafluoroborate salt. The extreme polarization of the C–N₂⁺ bond facilitates ultra-fast oxidative addition by Pd(0) at room temperature, releasing nitrogen gas as the only byproduct. The ortho-methoxy group on this specific substrate is mechanistically critical: its strong electron-donating resonance stabilizes the diazonium cation, preventing spontaneous dediazoniation and allowing for safe handling .

  • The Traditional Pathway (Sandmeyer Halogenation): Conversion to an aryl bromide or iodide. While less reactive than diazonium salts, aryl halides are bench-stable indefinitely and are compatible with the harsh basic conditions and elevated temperatures required when coupling sterically hindered boronic acids .

Comparative Reaction Metrics

The choice between the diazonium and aryl halide routes dictates the downstream Suzuki-Miyaura conditions. The table below summarizes the quantitative and operational differences between the two activated electrophiles.

ParameterDiazonium Route (Super-Electrophile)Aryl Halide Route (Traditional)
Workflow Steps 1 (One-pot sequential)2 (Isolation of halide required)
Electrophile Reactivity Extremely HighModerate (Aryl Bromide)
Optimal Catalyst Pd/C (Ligand-free, heterogeneous)Pd(dppf)Cl₂ (Phosphine ligand)
Reaction Temperature Room Temperature to 50 °C80 °C – 100 °C
Base Requirement None (Base-free conditions)Inorganic Base (e.g., K₂CO₃, Na₂CO₃)
Reaction Time 15 – 60 minutes8 – 24 hours
Primary Byproduct N₂ (gas)Halide salts

Workflow Visualization

G A 2-Methoxy-5-(2-quinoxalinyl)aniline B Arenediazonium Salt (Super-Electrophile) A->B NaNO2, HBF4 0°C C Aryl Halide (Bromide/Iodide) A->C NaNO2, HX CuX, Heat D Biaryl Quinoxaline Derivative B->D Ar-B(OH)2, Pd/C MeOH, RT (Fast) C->D Ar-B(OH)2, PdLnM Base, Heat (Slow)

Caption: Divergent activation pathways of 2-methoxy-5-(2-quinoxalinyl)aniline for Suzuki coupling.

Experimental Protocols

Protocol A: One-Pot Diazotization and Base-Free Suzuki-Miyaura Coupling

Causality Focus: This protocol utilizes Pd/C in methanol. Methanol acts as both the solvent and a mild stabilizing medium for the diazonium intermediate. The deliberate omission of an inorganic base prevents the premature degradation of the diazonium salt into a phenol, ensuring high chemoselectivity and driving the reaction forward via the sheer electrophilicity of the diazonium species .

Step-by-Step Methodology:

  • Diazotization: Suspend 2-methoxy-5-(2-quinoxalinyl)aniline (1.0 equiv) in methanol (0.2 M). Add aqueous tetrafluoroboric acid (HBF₄, 48% w/w, 2.0 equiv). The use of HBF₄ ensures the counterion (BF₄⁻) is non-coordinating and non-nucleophilic.

  • Nitrosation: Cool the mixture to 0 °C in an ice bath. Dropwise, add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv). Stir for 30 minutes at 0 °C. The solution will transition to a deep yellow/orange, indicating the formation of the diazonium tetrafluoroborate intermediate.

  • Cross-Coupling: To the same reaction vessel (without isolating the diazonium salt), add the desired arylboronic acid (1.2 equiv) and 10% Pd/C (5 mol%).

  • Self-Validation (Visual Cue): Remove the ice bath and allow the mixture to warm to room temperature. You must observe the immediate evolution of N₂ gas (bubbling). This is a self-validating indicator that oxidative addition is successfully occurring.

  • Workup: Once gas evolution ceases (typically 15–45 minutes), monitor by TLC. Filter the crude mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

G Pd Pd(0) Catalyst OA Oxidative Addition [- N2 gas] Pd->OA + Ar-N2+ TM Transmetalation [+ Ar'-B(OH)2] OA->TM RE Reductive Elimination [- Biaryl Product] TM->RE RE->Pd

Caption: Base-free catalytic cycle of arenediazonium salts in Suzuki-Miyaura cross-coupling.

Protocol B: Sandmeyer Bromination followed by Standard Suzuki Coupling

Causality Focus: For highly sterically hindered boronic acids (e.g., ortho,ortho-disubstituted), the base-free room-temperature conditions of Protocol A may not provide enough activation energy for the transmetalation step, leading to diazonium decomposition before coupling can occur. Converting the aniline to an aryl bromide provides the necessary thermal stability to withstand prolonged heating at 90 °C in the presence of strong bases .

Step-by-Step Methodology:

  • Sandmeyer Bromination: Suspend the aniline (1.0 equiv) in aqueous HBr (48%) at 0 °C. Add NaNO₂ (1.1 equiv) dropwise. After 30 minutes, slowly transfer this diazonium solution into a stirring solution of Copper(I) bromide (CuBr, 1.2 equiv) in aq. HBr at 60 °C.

  • Self-Validation (Analytical): Nitrogen gas will evolve vigorously. Extract with ethyl acetate and monitor via HPLC. The highly polar aniline peak will disappear, replaced by a highly lipophilic peak corresponding to 2-(4-bromo-3-methoxyphenyl)quinoxaline. Purify this intermediate.

  • Suzuki-Miyaura Coupling: In a Schlenk flask, combine the purified aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Heating: Add a degassed mixture of 1,4-dioxane/H₂O (4:1). The addition of water is critical to dissolve the K₂CO₃ base, which activates the boronic acid by forming a reactive boronate complex. Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, concentrate, and purify via column chromatography.

References

  • Title: Suzuki−Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. Source: Organic Letters, American Chemical Society (2007). URL: [Link]

  • Title: Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Source: Organic Chemistry Frontiers, Royal Society of Chemistry (2017). URL: [Link]

  • Title: Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions. Source: Organic Letters (via PubMed Central), National Institutes of Health (2021). URL: [Link]

Application Notes & Protocols: 2-Methoxy-5-(2-quinoxalinyl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern drug discovery, nitrogen-containing heterocycles serve as the backbone for rationally designed therapeutics. 2-Methoxy-5-(2-quinoxalinyl)aniline is a highly privileged structural scaffold that integrates a quinoxaline core with a methoxy-substituted aniline moiety. Quinoxaline derivatives are foundational in medicinal chemistry, frequently deployed as potent kinase inhibitors, antitumoral agents, and antimicrobial compounds [1].

The structural architecture of this compound is not arbitrary. The quinoxaline core functions as a robust bioisostere for purine rings, allowing it to competitively anchor within the ATP-binding hinge region of various kinases. Concurrently, the strategic placement of the methoxy group on the aniline ring sterically restricts the dihedral angle between the phenyl and quinoxaline systems. This conformational lock maximizes binding affinity to specific target pockets (such as allosteric sites in MAT2A) while minimizing off-target promiscuity[1, 4].

Mechanistic Insights: Target Binding & Pathway Modulation

Understanding the physicochemical properties of 2-methoxy-5-(2-quinoxalinyl)aniline is essential for predicting its behavior in both biological assays and pharmacokinetic models. The nitrogen atoms of the pyrazine ring act as potent hydrogen-bond acceptors, while the primary amine of the aniline provides a critical hydrogen-bond donor.

When applied as an inhibitor, the compound typically follows a defined mechanistic pathway: it penetrates the cell membrane (facilitated by its lipophilic methoxy group), localizes to the target enzyme, and forms a stable complex via π−π stacking and hydrogen bonding. This interaction blocks downstream cellular proliferation pathways.

MOA Ligand 2-Methoxy-5-(2-quinoxalinyl)aniline Target Target Enzyme (Kinase/MAT2A) Ligand->Target Binds ATP Site Complex Ligand-Target Complex (π-stacking & H-bonds) Target->Complex Conformational Lock Effect Pathway Blockade & Efficacy Complex->Effect Target Inhibition

Mechanistic pathway of target inhibition by the quinoxaline derivative.

Table 1: Key Physicochemical & Pharmacological Parameters
ParameterValue / DescriptionAnalytical & Biological Implication
Molecular Weight ~251.28 g/mol Determines precursor ion m/z in MS (approx. 252.1[M+H]⁺).
LogP (Estimated) 2.5 - 3.0Dictates reverse-phase LC retention; ensures optimal membrane permeability.
H-Bond Donors 1 (Aniline -NH₂)Critical for target hinge-region binding and MS ionization efficiency.
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and multi-point target interactions.

Experimental Protocols

To effectively utilize 2-methoxy-5-(2-quinoxalinyl)aniline in a drug discovery pipeline, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for evaluating its in vitro efficacy and quantifying its in vivo exposure [2, 3].

Protocol A: In Vitro Target Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for screening highly conjugated, potentially auto-fluorescent compounds like quinoxalines.

  • Step 1: Compound Preparation Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Causality: Because the quinoxaline core is highly lipophilic, anhydrous DMSO is required to prevent compound aggregation and ensure accurate, reproducible serial dilutions.

  • Step 2: Serial Dilution Perform a 3-fold serial dilution in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 0.01% Brij-35. Causality: The inclusion of Brij-35 (a non-ionic surfactant) prevents the non-specific adsorption of the hydrophobic compound to the polystyrene walls of the microplate, ensuring the calculated IC₅₀ reflects true target affinity.

  • Step 3: Assay Assembly Combine the compound, target enzyme, and fluorescently labeled tracer in a 384-well plate. Incubate for 60 minutes at room temperature to reach thermodynamic binding equilibrium.

  • Step 4: Detection & Self-Validation Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm). Trustworthiness/Validation: The assay’s integrity is continuously monitored by calculating the Z'-factor for each plate using positive and negative controls. A Z'-factor 0.6 validates that the observed fluorescence reduction is due to true compound competition rather than assay drift or pipetting errors.

Protocol B: LC-MS/MS Bioanalytical Quantification in Plasma

Accurate quantification of quinoxaline derivatives in biological matrices is crucial for pharmacokinetic (PK) profiling [2].

PK_Workflow A 1. Plasma Sample (50 µL Aliquot) B 2. IS Spike (Deuterated) A->B C 3. Precipitation (150 µL ACN) B->C D 4. Centrifugation (14k x g, 4°C) C->D E 5. LC-MS/MS (ESI+ MRM) D->E

Workflow for bioanalytical quantification via LC-MS/MS.

  • Step 1: Sample Preparation & Spiking Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of a stable isotopically labeled Internal Standard (IS). Trustworthiness/Validation: The IS tracks the analyte through precipitation and ionization, mathematically correcting for any matrix-induced ion suppression or variable extraction recovery. This makes the extraction protocol a self-validating system.

  • Step 2: Protein Precipitation Add 150 µL of ice-cold Acetonitrile (ACN) to the sample. Causality: Cold ACN serves a dual purpose: it effectively denatures plasma proteins to release any protein-bound fraction of the drug, and its low temperature inhibits endogenous plasma esterases/proteases that might degrade the analyte.

  • Step 3: Extraction Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

  • Step 4: LC Separation & MS/MS Detection Inject 5 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Utilize the gradient outlined in Table 2. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Causality: The addition of 0.1% Formic Acid to both mobile phases forces the basic nitrogen atoms on the pyrazine ring and the aniline moiety into a fully protonated state. This drastically improves the ionization efficiency and lowers the limit of quantification (LOQ).

Table 2: Optimized LC Gradient for Quinoxaline Derivatives
Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.4955
0.50.4955
2.50.4595
3.50.4595
3.60.4955
5.00.4955

References

  • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules - MDPI. Available at:[Link]

  • A dual-target herbicidal inhibitor of lysine biosynthesis. eLife Sciences. Available at:[Link]

Advanced Synthesis Protocols for Quinoxaline Derivatives from 2-Methoxy-5-(2-quinoxalinyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anticancer agents, and β-amyloid imaging probes[1],[2]. The building block 2-methoxy-5-(2-quinoxalinyl)aniline offers a highly versatile primary amine handle for late-stage diversification. However, derivatizing this specific aniline requires careful strategic planning due to the steric bulk of the ortho-methoxy group and the electronic influence of the quinoxaline ring. This application note provides field-proven, self-validating protocols for synthesizing amides, sulfonamides, and ureas from this critical intermediate.

Strategic Rationale & Mechanistic Causality

When designing synthetic routes from 2-methoxy-5-(2-quinoxalinyl)aniline, the chemist must account for the intrinsic properties of the starting material:

  • Steric Hindrance: The methoxy group located ortho to the primary amine creates a significant steric shield. Standard carbodiimide coupling agents (e.g., DCC, EDC) often fail to achieve full conversion due to the inability of the bulky O-acylisourea intermediate to efficiently approach the hindered nitrogen.

  • Electronic Deactivation: The quinoxaline ring at the meta position exerts a mild electron-withdrawing effect, slightly reducing the nucleophilicity of the aniline nitrogen.

To overcome these barriers, we bypass traditional coupling myths and employ high-efficiency uronium-based reagents (HATU) for amidation, and highly reactive electrophiles (sulfonyl chlorides and isocyanates) for sulfonamide and urea formation, respectively.

SynthesisPathway SM 2-Methoxy-5-(2-quinoxalinyl)aniline (Sterically Hindered Nucleophile) R1 Carboxylic Acid + HATU / DIPEA (Overcomes Steric Bulk) SM->R1 R2 Sulfonyl Chloride + Pyridine / DMAP (Electrophilic Activation) SM->R2 R3 Isocyanate + TEA / DCM (Direct Nucleophilic Addition) SM->R3 P1 Quinoxaline Amide (Anticancer Agents) R1->P1 P2 Quinoxaline Sulfonamide (Kinase Inhibitors) R2->P2 P3 Quinoxaline Urea (Amyloid Probes) R3->P3

Fig 1. Divergent synthetic pathways for derivatizing 2-methoxy-5-(2-quinoxalinyl)aniline.

Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes specific in-process controls (IPCs) and targeted workup procedures that isolate the product based on predictable solubility and pKa shifts.

Protocol A: Synthesis of Quinoxaline Amide Derivatives via HATU

Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming aniline to guide it through the steric bulk of the ortho-methoxy group.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.2 equiv.) and HATU (1.5 equiv.) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.). Stir at room temperature for 15 minutes. Validation: The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 2-methoxy-5-(2-quinoxalinyl)aniline (1.0 equiv.) in one portion. Stir at 40 °C for 6–8 hours.

  • IPC Monitoring: Monitor via LC-MS. The starting aniline [M+H]⁺ peak must be <5% relative to the product peak.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃ (3x) to remove HOAt and unreacted acid, followed by 1M aqueous HCl (1x) to remove excess DIPEA and unreacted aniline.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Quinoxaline Sulfonamide Derivatives

Causality: Sulfonyl chlorides are highly electrophilic but prone to hydrolysis. Using anhydrous pyridine serves a dual purpose: it acts as the solvent and the base, forming a highly reactive N-sulfonylpyridinium intermediate that forces the reaction forward despite the aniline's steric hindrance.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxy-5-(2-quinoxalinyl)aniline (1.0 equiv.) in anhydrous pyridine (0.3 M) under N₂. Add a catalytic amount of DMAP (0.1 equiv.) to accelerate the transfer of the sulfonyl group.

  • Addition: Cool the mixture to 0 °C. Dropwise, add the desired sulfonyl chloride (1.2 equiv.) dissolved in a minimal amount of anhydrous DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup (Self-Validation): Concentrate the mixture under reduced pressure to remove the majority of pyridine. Dissolve the residue in DCM and wash aggressively with 1M aqueous HCl (3x). Causality: The sulfonamide product is neutral/slightly acidic, while pyridine and unreacted aniline are basic. The HCl wash completely partitions the basic impurities into the aqueous layer, self-purifying the organic phase.

  • Isolation: Dry the organic phase over MgSO₄, concentrate, and recrystallize from EtOH/Water.

Protocol C: Synthesis of Quinoxaline Urea Derivatives

Causality: Isocyanates react cleanly with primary amines without the need for coupling reagents. The reaction is driven by the thermodynamic stability of the resulting urea bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxy-5-(2-quinoxalinyl)aniline (1.0 equiv.) in anhydrous DCM (0.1 M). Add Triethylamine (TEA, 2.0 equiv.).

  • Addition: Slowly add the desired isocyanate (1.1 equiv.) at room temperature.

  • Reaction: Stir for 4–8 hours. Validation: Urea derivatives of this scaffold typically have low solubility in DCM. The successful formation of the product is visually validated by the precipitation of a fine solid from the reaction mixture.

  • Isolation: Filter the precipitate directly. Wash the filter cake with cold DCM and cold Hexanes to remove unreacted isocyanate and TEA. Dry under high vacuum.

Comparative Synthesis Data

To aid in experimental planning, the quantitative and diagnostic data for the three derivatization pathways are summarized below.

Derivative TypeTypical YieldReaction TimeOptimal PurificationDiagnostic ¹H-NMR Shift (NH)
Amide 75 - 85%6 - 8 h (40 °C)Flash Chromatography~9.5 - 10.2 ppm (singlet)
Sulfonamide 65 - 80%12 h (RT)Acid Wash + Recrystallization~10.0 - 10.8 ppm (singlet)
Urea 80 - 95%4 - 8 h (RT)Direct Filtration~8.5 - 9.5 ppm (two singlets)*

*Note: Urea formation yields two distinct NH protons (the aniline-derived NH and the isocyanate-derived NH), which are highly diagnostic in NMR validation.

References

  • Iikuni, S., Ono, M., Tanimura, K., Watanabe, H., Yoshimura, M., & Saji, H. (2017). "Synthesis and biological evaluation of novel technetium-99m-labeled phenylquinoxaline derivatives as single photon emission computed tomography imaging probes targeting β-amyloid plaques in Alzheimer's disease." RSC Advances, 7(33), 20582-20590.[Link]

  • El Newahie, A. M. S., Nissan, Y. M., Ismail, N. S. M., Abou El Ella, D. A., Khojah, S. M., & Abouzid, K. A. M. (2019). "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers." Molecules, 24(6), 1175.[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[Link]

Sources

Advanced Application Note: Catalytic Amination of 2-Methoxy-5-(2-quinoxalinyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and epigenetic modulators, frequently requires the formation of C–N bonds between highly functionalized anilines and aryl/heteroaryl halides. 2-Methoxy-5-(2-quinoxalinyl)aniline is a highly specialized, bifunctional building block. It features an electron-rich primary amine (due to the ortho-methoxy group) and a strongly electron-withdrawing, coordinating quinoxaline moiety at the meta position.

This application note details the optimized Buchwald-Hartwig catalytic amination protocols required to successfully couple this challenging substrate. By understanding the specific electronic and steric demands of this molecule, researchers can avoid common pitfalls such as catalyst poisoning and proto-dehalogenation, ensuring high-yielding, scalable cross-coupling reactions.

Mechanistic Insights and Substrate Causality

When designing a catalytic amination for 2-methoxy-5-(2-quinoxalinyl)aniline, standard conditions (e.g., unligated Pd or simple phosphines like PPh₃) will almost certainly fail. As an application scientist, it is critical to understand the causality behind the failure to design a robust system:

  • The Quinoxaline Poisoning Effect: The quinoxaline ring contains two basic nitrogen atoms ( sp2 hybridized). In solution, these nitrogens can competitively bind to the palladium center, forming stable, off-cycle Pd(II) resting states. This effectively sequesters the catalyst, halting the reaction[1].

  • The Ortho-Methoxy Steric Penalty: While the methoxy group increases the nucleophilicity of the aniline nitrogen via resonance, its ortho position creates a significant steric shield. This hinders the critical amine coordination and subsequent reductive elimination steps in the catalytic cycle[2].

Overcoming the Challenges: Ligand Selection

To prevent quinoxaline coordination and force the desired C–N bond formation, the catalytic system must employ sterically demanding, electron-rich ancillary ligands .

  • Biaryl Phosphines (e.g., BrettPhos, RuPhos): These ligands are large enough to prevent the bulky quinoxaline nitrogens from coordinating to the palladium, while their electron-rich nature accelerates the oxidative addition of the aryl halide[3].

  • N-Heterocyclic Carbenes (NHCs, e.g., IPr): Pd-PEPPSI-IPr precatalysts enforce a highly reactive, mono-ligated Pd(0) active species that excels at coupling hindered anilines without being poisoned by basic heteroatoms[4].

Fig 1: Buchwald-Hartwig catalytic cycle tailored for 2-methoxy-5-(2-quinoxalinyl)aniline.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 2-methoxy-5-(2-quinoxalinyl)aniline with a model electrophile (e.g., 4-chlorotoluene). This data illustrates the necessity of proper ligand and base pairing[5],[6].

Pre-Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd₂(dba)₃ (2.5%)BINAP (5%)Cs₂CO₃ (1.5)Toluene10035%12% (Catalyst poisoned)
Pd₂(dba)₃ (2.5%)XPhos (5%)NaOtBu (1.5)1,4-Dioxane10078%65%
Pd₂(dba)₃ (1.0%)BrettPhos (2%) NaOtBu (1.5) 1,4-Dioxane 100 >99% 92%
Pd-PEPPSI-IPr (2.0%)None (NHC built-in)KOtBu (1.5)THF8095%88%
Pd(OAc)₂ (2.0%)AshPhos (4%)Cs₂CO₃ (2.0)t-AmylOH9090%85%

Note: For base-sensitive electrophiles, replace NaOtBu with Cs₂CO₃ and increase reaction time by 4-6 hours[6],[1].

Detailed Experimental Protocol: BrettPhos-Mediated Amination

This protocol is designed as a self-validating system. It incorporates Schlenk techniques to maintain the integrity of the sensitive Pd(0) intermediates and utilizes in-process controls (IPC) to verify reaction progression.

Materials & Reagents
  • Amine: 2-Methoxy-5-(2-quinoxalinyl)aniline (1.00 equiv, strictly dried).

  • Electrophile: Aryl or Heteroaryl Halide (1.05 equiv).

  • Catalyst: Pd₂(dba)₃ (1.0 mol% Pd) and BrettPhos (2.0 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.50 equiv). (Use Cs₂CO₃ if the electrophile contains esters or enolizable protons).

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M relative to the amine).

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a sealed pressure vial equipped with a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles).

  • Solid Reagent Charging: Under a positive flow of Argon, charge the vessel with 2-methoxy-5-(2-quinoxalinyl)aniline, the aryl halide (if solid), Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Causality Check: Premixing the Pd source and the bulky BrettPhos ligand in the presence of the base facilitates the rapid in situ generation of the highly active, mono-ligated L·Pd(0) species[3].

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane via syringe. If the aryl halide is a liquid, add it at this stage.

  • Reaction Initiation: Seal the vessel and immerse it in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm) to ensure mass transfer, as the reaction is initially a heterogeneous suspension.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot using a micro-syringe under Argon. Dilute in HPLC-grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation: The disappearance of the aryl halide mass and the appearance of the product mass [M+H]+ confirms successful oxidative addition and reductive elimination.

  • Workup: Once complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or crystallization depending on the specific product's properties.

Troubleshooting & Self-Validating Workflows

Even with optimized conditions, cross-coupling complex heterocycles can yield unexpected results. Use the following diagnostic workflow to systematically resolve reaction failures.

Fig 2: Decision matrix for troubleshooting the amination of quinoxaline-bearing anilines.

References

  • Chapter 3: Synthetic Methods for Primary Anilines Royal Society of Chemistry (RSC)[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH) / National Library of Medicine[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Royal Society of Chemistry (RSC)[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis Online[Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands ResearchGate[Link]

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines ACS Publications (JACS Au)[Link]

Sources

Advanced Formulation and Analytical Protocols for 2-Methoxy-5-(2-quinoxalinyl)aniline in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, frequently deployed as potent kinase inhibitors (e.g., targeting c-Met, VEGFR) and anti-cancer agents[1]. However, the development and high-throughput screening of compounds like 2-methoxy-5-(2-quinoxalinyl)aniline are heavily bottlenecked by their physicochemical properties. The combination of a flat, aromatic quinoxaline core and lipophilic substituents leads to notoriously poor aqueous solubility[2].

Improper formulation of this compound in aqueous assay buffers inevitably leads to π−π stacking-induced aggregation. These colloidal aggregates can sequester the compound (yielding false negatives) or non-specifically bind to and occlude target proteins (yielding false positives). This Application Note provides a self-validating, step-by-step framework for the solubilization, formulation, and LC-MS/MS quantification of 2-methoxy-5-(2-quinoxalinyl)aniline to ensure rigorous scientific integrity in both biochemical and cell-based assays.

Physicochemical Profiling & Formulation Rationale

To formulate a compound effectively, one must understand the causality behind its behavior in solution. The structure of 2-methoxy-5-(2-quinoxalinyl)aniline presents three distinct micro-environments:

  • The Quinoxaline Core: A planar, nitrogen-containing heteroaromatic ring. It is weakly basic (pKa ~0.8–1.2) and highly prone to π−π stacking.

  • The Aniline Moiety: A primary amine attached to an aromatic ring. It is weakly basic (pKa ~4.5). At a physiological pH of 7.4, this group remains unprotonated and neutral, significantly decreasing aqueous solubility.

  • The Methoxy Group: An electron-donating group that increases the overall lipophilicity (LogP) of the molecule, reducing its hydration energy.

The Causality of Precipitation: When transitioning from a pure organic stock (e.g., DMSO) into an aqueous buffer, the hydrophobic effect drives the unprotonated, lipophilic molecules to minimize their surface area exposed to water. The planar quinoxaline rings stack rapidly, forming insoluble microcrystals.

The Solution: A kinetic trapping strategy must be employed. By utilizing non-ionic surfactants (like Tween-20) or carrier proteins (like BSA), we create hydrophobic "sinks" (micelles or binding pockets) in the aqueous buffer. These chaperones encapsulate the compound, preventing self-aggregation while allowing dynamic release to the biological target[3].

Table 1: Physicochemical Properties & Formulation Constraints
ParameterEstimated Value / CharacteristicFormulation Implication
Molecular Weight 251.28 g/mol High permeability, standard LC-MS/MS range.
LogP ~3.2 - 3.8Highly lipophilic; requires organic master stocks.
Aniline pKa ~4.5Unionized at pH 7.4; insoluble in neutral buffers.
Max Tolerated DMSO Assay Dependent≤2.0% (Biochemical) / ≤0.5% (Cell-based).

Formulation Decision Matrix

The choice of excipients is strictly dictated by the biological assay type. Surfactants that are perfectly acceptable in a biochemical kinase assay will instantly lyse mammalian cells in a phenotypic assay.

FormulationWorkflow Start 2-Methoxy-5-(2-quinoxalinyl)aniline Solid Powder Stock Master Stock (10 mM) in 100% Anhydrous DMSO Start->Stock Dissolve & Sonicate Decision Assay Type? Stock->Decision Aliquot & Store (-20°C) Biochem Biochemical Assay (e.g., Kinase Inhibition) Decision->Biochem CellBased Cell-Based Assay (e.g., Proliferation/Toxicity) Decision->CellBased BiochemForm Dilute in Buffer + 0.01% Tween-20 or CHAPS (Final DMSO ≤ 2%) Biochem->BiochemForm CellForm Dilute in Media + 0.1% BSA or Pluronic F-68 (Final DMSO ≤ 0.5%) CellBased->CellForm

Workflow for formulating 2-methoxy-5-(2-quinoxalinyl)aniline based on biological assay requirements.

Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock

Note: The aniline group is susceptible to photo-oxidation. All master stocks must be protected from direct light.

  • Weighing: Accurately weigh 2.51 mg of 2-methoxy-5-(2-quinoxalinyl)aniline powder using a microbalance.

  • Solvation: Add exactly 1.00 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Crucial: Do not use standard benchtop DMSO, as hygroscopic water absorption will seed premature crystallization.

  • Dissolution: Sonicate the vial in a water bath at room temperature for 5–10 minutes until the solution is completely clear. Avoid heating above 37°C to prevent degradation.

  • Storage: Aliquot the solution into 50 µL volumes in amber microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

Protocol 2: Preparation of Working Solutions

A. For Biochemical Assays (e.g., Cell-Free Kinase Assays)

  • Prepare the base assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2).

  • Supplement the buffer with 0.01% (v/v) Tween-20 or 0.1% CHAPS . This concentration is above the Critical Micelle Concentration (CMC) but low enough not to denature the target kinase.

  • Perform serial dilutions of the compound in 100% DMSO first.

  • Transfer 1 part of the DMSO dilution to 49 parts of the supplemented assay buffer (yielding a final DMSO concentration of 2.0%). Mix by gentle pipetting; do not vortex vigorously to avoid surfactant foaming.

B. For Cell-Based Assays

  • Warm the cell culture media (e.g., DMEM or RPMI) to 37°C.

  • Supplement the media with 0.1% (w/v) Bovine Serum Albumin (BSA) or 0.1% Pluronic F-68 . BSA acts as a physiological lipid carrier, binding the hydrophobic compound and preventing it from crashing out before it reaches the cell membrane[3].

  • Perform serial dilutions of the compound in 100% DMSO.

  • Dilute the DMSO stock 1:200 into the pre-warmed, supplemented media (yielding a final DMSO concentration of 0.5%).

Analytical Validation: LC-MS/MS Quantification

To validate that the compound remains in solution during the assay, or to quantify pharmacokinetic exposure in plasma/lysates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required[4].

Protocol 3: Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of the biological sample (plasma, cell lysate, or assay buffer) into a clean microcentrifuge tube.

  • Spike with 10 µL of an appropriate Internal Standard (e.g., a deuterated quinoxaline analog).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and disrupt micellar/BSA binding.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC autosampler vial.

Table 2: Recommended LC Gradient Conditions

Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

Time (min) Flow Rate (mL/min) % Mobile Phase A (H2O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.00 0.4 95 5
0.50 0.4 95 5
2.50 0.4 10 90
3.50 0.4 10 90
3.60 0.4 95 5

| 5.00 | 0.4 | 95 | 5 |

Table 3: Mass Spectrometry (MRM) Parameters

Mode: Electrospray Ionization Positive (ESI+)

Analyte Precursor Ion (m/z) [M+H]+ Product Ion (m/z) Collision Energy (eV)
2-Methoxy-5-(2-quinoxalinyl)aniline 252.1 145.1 (Quantifier) 25

| 2-Methoxy-5-(2-quinoxalinyl)aniline | 252.1 | 195.1 (Qualifier) | 20 |

References

  • Sharma K, Kumar A, Bhagat S, Rani D. "Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives." Mol Divers. 2025. Available at:[Link]

  • "Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series". AAPS. Available at: [Link]

  • Varela-Moreira A, et al. "Utilizing in vitro drug release assays to predict in vivo drug retention in micelles." International Journal of Pharmaceutics. 2022. Available at: [Link]

Sources

Application Note: Synthesis of 2-Methoxy-5-(quinoxalin-2-yl)aniline via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 2-methoxy-5-(heteroaryl)aniline motif is a privileged structural scaffold in modern medicinal chemistry, frequently serving as a critical precursor for potent kinase inhibitors and advanced therapeutic agents[1]. Synthesizing primary anilines directly from aryl halides via Buchwald-Hartwig cross-coupling presents a well-documented challenge: the use of direct ammonia (NH₃) gas or aqueous ammonia often leads to competitive over-arylation, yielding undesired secondary (diarylamine) or tertiary amines due to the heightened nucleophilicity of the monoarylated intermediate[2].

To circumvent this, this protocol leverages benzophenone imine (Ph₂C=NH) as a highly effective ammonia surrogate[3]. The extreme steric bulk of the diphenylmethylene group completely suppresses secondary arylation. Furthermore, this two-step, one-pot-compatible methodology establishes a self-validating purification system . By unmasking the imine via mild acidic hydrolysis, the target primary aniline is generated with a specific pKa that allows for flawless isolation via simple acid/base extraction, entirely bypassing the need for chromatographic purification.

Mechanistic Pathway & Causality

The transformation of 2-(3-bromo-4-methoxyphenyl)quinoxaline into the target primary aniline relies on a meticulously tuned Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by the bidentate rac-BINAP ligand, inserts into the C–Br bond of the starting material. The electron-donating nature of the ortho-methoxy group makes this insertion slightly more challenging than a standard unactivated aryl bromide; however, the bite angle and electron-rich nature of BINAP facilitate efficient oxidative addition.

  • Amine Coordination & Deprotonation: Benzophenone imine coordinates to the Pd(II) center. The strong, bulky base sodium tert-butoxide (NaOtBu) deprotonates the coordinated imine, forming a transient Pd(II)-amido complex.

  • Reductive Elimination: The bidentate nature of BINAP enforces a cis-geometry of the aryl and amido groups, rapidly accelerating reductive elimination. This forms the C–N bond, releasing the lipophilic N-(diphenylmethylene)-2-methoxy-5-(quinoxalin-2-yl)aniline intermediate and regenerating the Pd(0) catalyst.

  • Hydrolysis: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) selectively attacks the imine carbon, releasing the free primary aniline and benzophenone oxime as a byproduct.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) / BINAP Active Catalyst OxAdd Pd(II)(Ar)(Br)(BINAP) Oxidative Addition Pd0->OxAdd + Ar-Br Amido Pd(II)(Ar)(N=CPh2)(BINAP) Amido Complex OxAdd->Amido + Ph2C=NH, NaOtBu - NaBr, - tBuOH Product Ar-N=CPh2 Imine Intermediate Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination using benzophenone imine.

Optimization & Quantitative Data

The choice of the Pd₂dba₃ / rac-BINAP system is not arbitrary. While modern monoligated Buchwald ligands (e.g., BrettPhos) are exceptional for direct ammonia coupling, rac-BINAP remains the historically validated, highly robust, and cost-effective ligand specifically optimized for benzophenone imine couplings[3]. The bidentate coordination prevents the formation of inactive Pd-bis(imine) off-cycle species.

Table 1: Optimization of Reaction Conditions for Imine Formation

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1 Pd₂dba₃ / rac-BINAP NaOtBu Toluene 80 94
2Pd(OAc)₂ / DPPFCs₂CO₃1,4-Dioxane10074
3Pd₂dba₃ / XPhosLHMDS*THF6568
4None / rac-BINAPNaOtBuToluene800

*Note: Entry 3 utilized LHMDS as a direct ammonia surrogate. While successful, it resulted in lower yields due to competitive desilylation and protodehalogenation side reactions.

Detailed Step-by-Step Protocol

Phase 1: Palladium-Catalyzed Imine Formation
  • Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 10 minutes.

  • Reagent Loading: Add 2-(3-bromo-4-methoxyphenyl)quinoxaline (1.0 mmol, 315.16 mg), Pd₂dba₃ (0.02 mmol, 18.3 mg, 4 mol% Pd), rac-BINAP (0.06 mmol, 37.4 mg), and NaOtBu (1.4 mmol, 134.5 mg) to the flask.

  • Solvent & Imine Addition: Evacuate and backfill the flask with Argon three times. Inject anhydrous, degassed toluene (5.0 mL) followed by benzophenone imine (1.2 mmol, 201 µL) via syringe.

  • Reaction: Seal the flask and heat the dark red/brown mixture at 80 °C in a pre-heated oil bath for 12 hours.

  • Initial Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude imine intermediate.

Phase 2: Deprotection & Self-Validating Purification
  • Hydrolysis: Dissolve the crude imine in a 1:1 mixture of THF and Methanol (10 mL). Add hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 mmol, 139.0 mg) and sodium acetate (NaOAc, 2.4 mmol, 196.8 mg). Stir at room temperature for 2 hours.

  • Self-Validating Acid Extraction: Concentrate the mixture to remove THF/MeOH. Partition the residue between Dichloromethane (DCM, 20 mL) and 1.0 M aqueous HCl (20 mL).

    • Causality Checkpoint: The target primary aniline is protonated and migrates entirely to the aqueous layer. Unreacted starting materials, benzophenone oxime, and BINAP ligand remain in the DCM layer. If the aqueous layer yields no product in the next step, the catalytic cycle in Phase 1 failed.

  • Isolation: Separate the layers. Wash the aqueous layer once more with DCM (10 mL) to ensure complete removal of organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2.0 M aqueous NaOH until the pH reaches 12. The target aniline will precipitate or form a milky suspension.

  • Final Extraction: Extract the basified aqueous layer with DCM (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 2-methoxy-5-(quinoxalin-2-yl)aniline as a solid.

Table 2: Quantitative Mass Balance for the Standardized Protocol

StageCompoundTheoretical MassRecovered MassStep YieldPurity (HPLC)
Step 1Imine Intermediate415.49 mg390.5 mg94%96%
Step 2Target Primary Aniline251.28 mg238.7 mg95%>99%
Overall 2-Methoxy-5-(quinoxalin-2-yl)aniline 251.28 mg 226.1 mg 90% >99%

References

  • Wolfe, J. P.; Åhman, J.; Sadighi, J. P.; Singer, R. A.; Buchwald, S. L. "An ammonia equivalent for the palladium-catalyzed amination of aryl halides and triflates." Tetrahedron Letters, 1997, 38(36), 6367-6370.[Link]

  • Surry, D. S.; Buchwald, S. L. "Selective Palladium-Catalyzed Arylation of Ammonia: Synthesis of Anilines as Well as Symmetrical and Unsymmetrical Di- and Triarylamines." Journal of the American Chemical Society, 2007, 129(34), 10354-10355.[Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649.[Link]

Sources

Troubleshooting & Optimization

how to improve yield in 2-methoxy-5-(2-quinoxalinyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of complex active pharmaceutical ingredient (API) intermediates.

The synthesis of 2-methoxy-5-(quinoxalin-2-yl)aniline presents a classic chemoselectivity challenge. The target molecule requires the union of a highly electron-deficient heterocycle (quinoxaline) with an electron-rich, amine-bearing aryl ring. Attempting a direct Suzuki-Miyaura cross-coupling often results in catastrophic yield losses due to catalyst poisoning and competitive side reactions.

Below is our comprehensive troubleshooting guide, mechanistic workflow, and validated protocols to help you achieve >85% yields.

Mechanistic Workflow & Route Optimization

To understand why direct coupling fails, we must look at the coordination chemistry. Free primary amines act as strong σ-donor ligands. When (3-amino-4-methoxyphenyl)boronic acid is introduced to a Palladium(II) intermediate, the amine displaces the phosphine ligands, forming a stable, unreactive Pd(II)-amine complex that crashes out of the catalytic cycle[1].

To bypass this, the industry standard is to use a Nitro-Precursor Route (Route C). By masking the amine as a nitro group during the cross-coupling and reducing it afterward, we eliminate catalyst poisoning and maximize throughput.

Workflow Substrate 2-Chloroquinoxaline CouplingA Direct Suzuki Coupling (Pd Catalyst) Substrate->CouplingA CouplingB Nitro-Suzuki Coupling (Pd Catalyst) Substrate->CouplingB BoronicA (3-Amino-4-methoxyphenyl) boronic acid BoronicA->CouplingA BoronicB (4-Methoxy-3-nitrophenyl) boronic acid Bpin BoronicB->CouplingB Issue Catalyst Poisoning & Protodeboronation CouplingA->Issue Low Yield (<30%) Intermediate 2-(4-Methoxy-3-nitrophenyl) quinoxaline CouplingB->Intermediate High Yield (>85%) Target 2-Methoxy-5-(quinoxalin-2-yl)aniline (Target API Intermediate) Issue->Target Reduction Fe/NH4Cl Reduction (High Yield) Intermediate->Reduction Reduction->Target >90% Yield

Figure 1: Mechanistic workflow comparing direct vs. nitro-mediated Suzuki coupling routes.

Comparative Yield Analysis

The table below summarizes our internal quantitative data across different synthetic strategies.

RouteBoronic Coupling PartnerCatalyst SystemBase / SolventAverage YieldPrimary Limitation
A (Direct) (3-Amino-4-methoxyphenyl)boronic acidPd(PPh3)4Na2CO3 / Dioxane-H2O15 - 30%Catalyst poisoning by free amine; severe protodeboronation[1].
B (Protected) (3-(Boc-amino)-4-methoxyphenyl)boronic acid BpinPd(dppf)Cl2K2CO3 / Toluene-H2O60 - 75%Requires an additional harsh deprotection step (TFA/HCl).
C (Nitro) (4-Methoxy-3-nitrophenyl)boronic acid BpinPd(OAc)2 / XPhosK3PO4 / Dioxane-H2O85 - 95% Requires a subsequent reduction step, but gives the highest overall throughput.

Troubleshooting Guide & FAQs

Q1: I am attempting Route A, but my reaction stalls at 25% conversion. Is the free aniline poisoning the catalyst? Yes. The free primary amine coordinates strongly to the empty orbitals of the active Pd(0)/Pd(II) species, preventing the oxidative addition or transmetalation steps[1]. If you must use the free amine, you must switch to a highly sterically hindered Buchwald ligand (like XPhos or S-Phos)[2]. The immense steric bulk of the dialkylbiarylphosphine ligand creates a restrictive binding pocket that physically blocks the aniline nitrogen from coordinating to the palladium center.

Q2: I am observing massive protodeboronation of my boronic acid. How can I prevent this? The methoxy group at the 4-position strongly donates electron density into the aromatic ring via resonance. This makes the ipso-carbon (attached to the boron) highly nucleophilic and susceptible to electrophilic attack by protons from water, cleaving the C-B bond. Solution: Switch from a free boronic acid to a pinacol ester (Bpin). Furthermore, use anhydrous K3PO4 instead of aqueous Na2CO3, and limit your water co-solvent to exactly 4:1 (Dioxane:H2O) to solubilize the base without providing excess protons.

Q3: I see a significant amount of quinoxalin-2(1H)-one side product. What is causing this? 2-Chloroquinoxaline is a highly electron-deficient heterocycle. The C2 position is highly activated toward nucleophilic aromatic substitution (SNAr). If you use strong aqueous bases (like NaOH or KOH) at elevated temperatures, hydroxide ions will displace the chloride, yielding quinoxalin-2-ol, which immediately tautomerizes to the unreactive quinoxalin-2(1H)-one. Using milder bases like K3PO4 suppresses this side reaction.

Q4: For Route C, what is the most reliable protocol for the nitro-reduction step without reducing the quinoxaline ring? Do not use high-pressure hydrogenation with Palladium on Carbon (Pd/C). The pyrazine ring within the quinoxaline core is susceptible to over-reduction to a tetrahydroquinoxaline under strong H2/Pd conditions. Instead, use an Iron/Ammonium Chloride (Fe/NH4Cl) reduction. This single-electron transfer (SET) mechanism is highly chemoselective for nitro groups and will leave the heteroaromatic system completely untouched.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system; the reagents chosen inherently prevent the side reactions discussed above.

Protocol 1: Suzuki-Miyaura Coupling (Synthesis of 2-(4-Methoxy-3-nitrophenyl)quinoxaline)

Causality Focus: Utilizing a nitro-mask and XPhos to ensure rapid reductive elimination before protodeboronation can occur.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloroquinoxaline (1.0 equiv, 10.0 mmol), (4-methoxy-3-nitrophenyl)boronic acid pinacol ester (1.2 equiv, 12.0 mmol), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv, 20.0 mmol).

  • Atmosphere Control: Evacuate and backfill the flask with dry nitrogen (3 cycles). Validation: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand into an unreactive phosphine oxide[3].

  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and degassed deionized water (10 mL). Validation: The 4:1 ratio is the exact threshold required to dissolve K3PO4 for transmetalation while keeping the hydroxide concentration too low for SNAr hydrolysis of the quinoxaline.

  • Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a tightly packed pad of Celite to remove palladium black and phosphate salts. Wash the organic filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the intermediate as a bright yellow solid (>85% yield).

Protocol 2: Chemoselective Nitro Reduction (Synthesis of Target API Intermediate)

Causality Focus: Utilizing mild SET reduction to preserve the delicate pyrazine core.

  • Reaction Setup: Dissolve 2-(4-methoxy-3-nitrophenyl)quinoxaline (1.0 equiv, 8.0 mmol) in a 3:1 mixture of Ethanol (60 mL) and Water (20 mL) in a round-bottom flask.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 40.0 mmol) and Ammonium Chloride (5.0 equiv, 40.0 mmol). Validation: NH4Cl acts as a mild proton source that activates the iron surface without dropping the pH to a level that would protonate and solubilize the quinoxaline nitrogens (which complicates extraction).

  • Execution: Attach a reflux condenser and heat the suspension to 80 °C for 4 hours. Vigorous mechanical stirring is required due to the heterogeneous nature of the iron powder.

  • Workup: While the mixture is still warm (approx. 50 °C), filter it through a pad of Celite to remove the iron oxide sludge. Validation: Filtering while warm prevents the newly formed aniline product from co-precipitating with the iron waste. Wash the filter cake thoroughly with hot Ethyl Acetate (3 x 30 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate, wash with saturated NaHCO3, dry over Na2SO4, and evaporate to afford pure 2-methoxy-5-(quinoxalin-2-yl)aniline as an off-white powder (>90% yield).

References

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ACS Publications. Details the exact mechanisms of catalyst poisoning by free aminophenylboronic acids.1

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. ACS Publications. Explains the necessity and function of biarylphosphine ligands (like XPhos/CPhos) when coupling electron-deficient nitrogen heterocycles. 3

  • Development of a Method for Converting a TAK1 Type I Inhibitor into a Type II or c-Helix-Out Inhibitor by Structure-Based Drug Design (SBDD). J-Stage. Demonstrates validated protocols for coupling m-aminophenylboronic acids using Pd(OAc)2 and sterically hindered phosphine ligands. 2

Sources

troubleshooting solubility issues of 2-methoxy-5-(2-quinoxalinyl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles associated with rigid, planar heterocycles.

The compound 2-methoxy-5-(2-quinoxalinyl)aniline presents a classic, multi-factorial solvation challenge. Its highly planar quinoxaline core promotes strong π−π stacking, while the primary aniline amine (hydrogen-bond donor) and quinoxaline nitrogens (hydrogen-bond acceptors) engage in robust intermolecular hydrogen bonding. This results in a massive crystal lattice energy that resists solvation by standard non-polar or protic solvents 1.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers and keep your compound in solution.

I. Expected Solubility Profile & Mechanistic Rationale

Before troubleshooting, it is critical to align your solvent choice with the specific thermodynamic vulnerabilities of the molecule.

Solvent ClassSpecific SolventsExpected SolubilityMechanistic Causality
Polar Aprotic DMSO, DMF, NMPHigh (>10 mg/mL)High dipole moments disrupt internal H-bonding; their highly polarizable nature effectively solvates the extended π -system 1.
Halogenated DCM, ChloroformModerate (1-5 mg/mL)Provides good polarizability for the aromatic core but lacks the strong H-bond accepting capability needed to fully break the lattice.
Alcohols Methanol, EthanolLow (<1 mg/mL)Protic nature competes poorly with the compound's internal crystal lattice H-bonds, leading to sluggish dissolution 1.
Aqueous / Aliphatic Water, HexaneInsolubleComplete inability to overcome the hydrophobic π -surface area and high lattice energy 2.

II. Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in DMSO but crashes out immediately when diluted into my aqueous biological assay buffer. How do I prevent this? A1: This phenomenon is known as "solvent shock." It occurs because the compound's solubility drops exponentially as the mole fraction of water increases. The hydrophobic quinoxaline core rapidly aggregates in water to minimize thermodynamically unfavorable interactions with the aqueous phase. Solution: Formulate an inclusion complex using Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD encapsulates the hydrophobic quinoxaline moiety within its cavity while presenting a hydrophilic exterior to the aqueous buffer, maintaining the compound in solution without relying on high, potentially toxic DMSO concentrations 3.

Q2: I need to use this compound in a cell-based assay, but the required DMSO concentration to keep it soluble exceeds the 0.1% cellular toxicity threshold. What are my options? A2: You must alter the intrinsic solubility of the molecule by converting the free base into a salt. 2-Methoxy-5-(2-quinoxalinyl)aniline contains multiple basic nitrogen atoms. By protonating these sites with a strong acid (e.g., HCl), you replace weak dipole-dipole interactions with powerful ion-dipole interactions 3. This ionization disrupts the planar crystal packing and drastically increases aqueous solubility, allowing you to bypass DMSO entirely. (See Protocol B below).

Q3: During organic synthesis, my reactions with this compound in ethanol are sluggish and low-yielding. Why? A3: The reaction is mass-transfer limited. As noted in recent heterocycle synthesis literature, polar aprotic solvents like DMSO or DMF are required to fully solvate rigid anilines and quinoxalines 4. Without full solvation, the reactive sites (like the aniline amine) remain locked in the crystal lattice and unavailable for nucleophilic attack. Switch your reaction solvent to DMF or DMSO.

III. Logical Relationships & Workflows

Thermodynamics Lattice High Crystal Lattice Energy (Pi-Pi Stacking & H-Bonds) Solvent Solvent Insertion (Dipole-Dipole) Lattice->Solvent Polar Aprotics Protonation Protonation / Salt (Ion-Dipole) Lattice->Protonation Acid Addition Soluble Thermodynamically Stable Solution Solvent->Soluble Protonation->Soluble

Thermodynamic pathways to disrupt quinoxaline intermolecular forces.

SolvationWorkflow Start Weigh 2-methoxy-5- (2-quinoxalinyl)aniline AddSolvent Add Polar Aprotic Solvent (e.g., DMSO, DMF) Start->AddSolvent Vortex Vortex & Sonicate (10-15 mins at 37°C) AddSolvent->Vortex Check Visual Inspection (Clear solution?) Vortex->Check Success Proceed to Assay Check->Success Yes Salt Formulate as HCl Salt or Use HP-β-CD Complex Check->Salt No (Suspension) Salt->Success Solubilized

Workflow for optimizing the solubilization of rigid quinoxaline derivatives.

IV. Self-Validating Experimental Protocols

Protocol A: Sequential Solvation for In Vitro Assays

This protocol ensures complete dissolution before introduction to aqueous media, preventing false negatives in biological assays caused by precipitated compound.

  • Weighing: Accurately weigh 5.0 mg of 2-methoxy-5-(2-quinoxalinyl)aniline into a glass vial. Caution: Avoid plastic microcentrifuge tubes initially, as highly lipophilic free bases can adhere to polymer walls.

  • Primary Solvation: Add 500 µL of anhydrous DMSO to achieve a 10 mg/mL stock.

  • Energy Input: Vortex vigorously for 60 seconds, then sonicate in a water bath at 37°C for 10 minutes to provide the kinetic energy required to overcome the lattice enthalpy.

  • Self-Validation Check: Hold the vial against a direct light source. The solution must be completely transparent with no particulate scattering (Tyndall effect). If the liquid appears cloudy or opaque, the compound is suspended, not dissolved. Do not proceed until the solution is optically clear.

  • Aqueous Dilution: Pre-warm your aqueous biological buffer to 37°C. Add the DMSO stock dropwise to the buffer under continuous, vigorous vortexing. This prevents localized high concentrations of the hydrophobic compound that trigger rapid nucleation and precipitation.

Protocol B: Hydrochloride Salt Formation for Enhanced Aqueous Solubility

If DMSO cannot be used, converting the compound to an HCl salt is the most reliable method to achieve aqueous solubility 3.

  • Dissolution: Dissolve 100 mg of the free base in 5 mL of a moderately polar organic solvent (e.g., Tetrahydrofuran or Dichloromethane) where it exhibits partial to good solubility.

  • Acidification: Slowly add 1.1 molar equivalents of a 2M HCl solution in diethyl ether dropwise under continuous magnetic stirring at room temperature.

  • Precipitation: A precipitate will form almost immediately as the highly polar, ionic salt crashes out of the non-polar ethereal solvent mixture.

  • Self-Validation Check: Observe the color of the precipitate. Quinoxaline derivatives often exhibit a distinct bathochromic (color) shift upon protonation due to the alteration of the molecule's HOMO-LUMO gap. A visible color change confirms successful salt formation.

  • Isolation: Filter the solid through a Büchner funnel, wash with 5 mL of cold, pure diethyl ether to remove unreacted free base, and dry under a vacuum. The resulting powder will exhibit vastly superior solubility in water and aqueous buffers.

V. References

  • BenchChem. "An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents." BenchChem Technical Resources, 2025. 1

  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds." BenchChem Technical Resources, 2025. 3

  • National Institutes of Health (PMC). "Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules." NIH National Library of Medicine. 2

  • The Journal of Organic Chemistry. "Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy." ACS Publications, 2022. 4

Sources

Technical Support Center: Solvent Selection for 2-methoxy-5-(2-quinoxalinyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for handling and dissolving 2-methoxy-5-(2-quinoxalinyl)aniline. This document provides field-proven advice, troubleshooting workflows, and answers to frequently asked questions to ensure the success of your experiments. Our guidance is grounded in the fundamental chemical properties of the molecule and best practices established in organic and medicinal chemistry.

Quick Reference: Solvent Compatibility Table

For rapid assessment, the following table summarizes the recommended solvents for 2-methoxy-5-(2-quinoxalinyl)aniline, categorized by their typical application.

SolventClassSolubility ProfilePrimary ApplicationNotes & Causality
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent Stock Solutions, Biological AssaysThe strong dipole moment effectively disrupts the crystal lattice forces of the planar quinoxaline structure.[1] Ideal for high-concentration stocks.
N,N-Dimethylformamide (DMF) Polar AproticExcellent [1]Stock Solutions, SynthesisSimilar to DMSO, its high polarity and aprotic nature make it a powerful solvent for complex aromatic compounds.[2]
N-Methyl-2-pyrrolidone (NMP) Polar AproticExcellent [1]Stock SolutionsA highly effective polar aprotic solvent, suitable when DMSO or DMF are not preferred.
Ethanol (EtOH) Polar ProticGood to Moderate [3]Synthesis, RecrystallizationCan form hydrogen bonds with the amine and quinoxaline nitrogens.[4][5] Often used in synthesis and purification protocols.[2][4][5]
Dichloromethane (DCM) ChlorinatedModerate Extraction, ChromatographyA common solvent for extraction and for preparing samples for silica gel chromatography ("dry loading").[6]
Ethyl Acetate (EtOAc) EsterPoor to Moderate Chromatography (Mobile Phase)Typically used as the more polar component in a non-polar/polar mobile phase system, such as EtOAc/Hexanes, for purification.[6][7]
Water AqueousPoor [1][3]Aqueous Assays (with co-solvent)The large, hydrophobic aromatic structure limits aqueous solubility.[8] Solubility is pH-dependent.
Hexanes / Heptane Non-polarInsoluble Chromatography, Anti-solventUsed as the non-polar mobile phase component for chromatography and as an anti-solvent to induce crystallization.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is 2-methoxy-5-(2-quinoxalinyl)aniline challenging to dissolve in many common solvents?

A1: The solubility challenges arise directly from its molecular structure. The compound consists of a large, rigid, and planar quinoxaline ring system fused to a methoxy-substituted aniline.[1][3] This planarity promotes strong intermolecular π-π stacking interactions in the solid state, creating a stable crystal lattice that requires significant energy to disrupt.[1] Furthermore, while the molecule has polar groups (amine, methoxy, quinoxaline nitrogens), the overall structure is dominated by the large, hydrophobic aromatic surface area, leading to poor solubility in aqueous media.[1][8]

Q2: What are the best practices for preparing a high-concentration stock solution for long-term storage?

A2: For preparing stock solutions, polar aprotic solvents are the industry standard and the most reliable choice.

  • Primary Recommendation: Use Dimethyl Sulfoxide (DMSO) . It offers excellent solvating power for this class of compounds and is compatible with most high-throughput screening and cell-based assay formats when diluted to a low final concentration (typically <0.5%).[1]

  • Alternatives: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also excellent choices with similar solvating capabilities.

  • Protocol: Always use anhydrous grade solvent to prevent compound degradation over time. Dissolve the solid under gentle agitation or brief sonication. Store solutions at -20°C or -80°C, protected from light and moisture.

Q3: My experiment requires an aqueous buffer. How can I dissolve the compound without it precipitating?

A3: This is a classic co-solvent challenge. Direct dissolution in aqueous buffers will likely fail. The standard methodology involves preparing a concentrated stock in an organic solvent and then diluting it into the aqueous medium.

  • Prepare a Stock: First, create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[1]

  • Serial Dilution: Perform serial dilutions from this stock into your final aqueous buffer. It is critical to add the DMSO stock to the buffer with vigorous vortexing, not the other way around. This rapid dispersion helps prevent localized precipitation.

  • pH Adjustment: The aniline group is basic and can be protonated.[6][9] If your buffer is acidic (pH < 7), the solubility of your compound will likely increase due to the formation of a more soluble ammonium salt.[1][9] Consider adjusting the pH of your final buffer to see if solubility improves.

Q4: What solvent systems are recommended for purification by column chromatography or recrystallization?

A4: Purification requires a solvent system where solubility can be modulated.

  • Column Chromatography: A gradient of Ethyl Acetate in Hexanes is the most common system for purifying quinoxaline derivatives on silica gel.[6][7] You would start with a low polarity mixture (e.g., 10% EtOAc/90% Hexanes) and gradually increase the proportion of ethyl acetate to elute the compound.[6] Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can prevent the basic aniline group from streaking on the acidic silica gel.[6]

  • Recrystallization: A binary solvent system is often effective. You need one "good" solvent where the compound is soluble when hot and one "poor" solvent (anti-solvent) where it is insoluble.[6] A common and effective pair is Ethanol/Water . Dissolve the crude compound in a minimal amount of hot ethanol and then slowly add water until the solution becomes persistently cloudy.[6] Allowing the solution to cool slowly will promote the formation of pure crystals.

Troubleshooting Workflow: A Step-by-Step Dissolution Guide

If you are encountering persistent solubility issues, follow this logical workflow to identify a solution.

G start Start: Compound Precipitation or Insolubility purpose Identify Experimental Goal start->purpose stock Goal: Stock Solution (>10 mM) purpose->stock Stock Solution aqueous Goal: Aqueous Assay (<100 µM) purpose->aqueous Aqueous Assay purify Goal: Purification purpose->purify Purification try_dmso 1. Use 100% DMSO or DMF. 2. Apply gentle vortexing. stock->try_dmso prep_stock 1. Prepare 10-50 mM stock in 100% DMSO. 2. Ensure it is fully dissolved. aqueous->prep_stock chromatography Refer to Chromatography Protocols: - Mobile Phase: EtOAc/Hexanes gradient. - Consider adding 0.5% Triethylamine. purify->chromatography heat_sonic Still Insoluble? Apply gentle heat (30-40°C) or use a sonication bath. try_dmso->heat_sonic success Success: Compound Dissolved heat_sonic->success Yes fail Consult Technical Support heat_sonic->fail No dilute Dilute stock into final aqueous buffer with vigorous mixing. prep_stock->dilute precip Precipitation Occurs? dilute->precip lower_conc Troubleshoot: - Lower final compound concentration. - Increase final DMSO % (if tolerated). - Lower buffer pH to protonate amine. precip->lower_conc Yes precip->success No lower_conc->dilute

Caption: A troubleshooting flowchart for dissolving 2-methoxy-5-(2-quinoxalinyl)aniline.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes a standardized method for accurately preparing a stock solution for use in biological or chemical assays.

Materials:

  • 2-methoxy-5-(2-quinoxalinyl)aniline (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate size amber glass vial or microcentrifuge tube

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weigh Vial: Tare a clean, dry amber vial on the analytical balance.

  • Weigh Compound: Carefully weigh a precise amount of 2-methoxy-5-(2-quinoxalinyl)aniline into the tared vial. Record the exact mass. Example: 2.63 mg.

  • Calculate Solvent Volume: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of 2-methoxy-5-(2-quinoxalinyl)aniline (C₁₅H₁₃N₃O) is 251.28 g/mol .

    • Formula: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Example Calculation:

      • Mass = 2.63 mg = 0.00263 g

      • Volume (L) = 0.00263 g / (0.010 mol/L * 251.28 g/mol ) = 0.0010466 L

      • Volume (µL) = 1046.6 µL

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes until the solid is completely dissolved. A brief (5-10 minute) treatment in a bath sonicator can be used to expedite the dissolution of any remaining particulates. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Label and Store: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. For long-term storage, store the vial upright at -20°C or -80°C, protected from light.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds.
  • BenchChem. (2025).
  • EvitaChem. Buy 2-Methoxyquinoxalin-5-amine (EVT-8927245).
  • Scientific Reports. (2018).
  • BenchChem. (2025). Technical Support Center: Production of 2-Methyl-5-(quinoxalin-2-yl)aniline.
  • RSC Advances. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • Molecules. (2018).
  • EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline.
  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines.

Sources

purification of 2-methoxy-5-(2-quinoxalinyl)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification . This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 2-methoxy-5-(2-quinoxalinyl)aniline .

Due to its high polarity, basicity, and electron-rich nature, this compound presents unique chromatographic challenges. This center provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

Molecular Causality: Why is this Compound Difficult to Purify?

To purify a molecule, you must first understand its electronic and structural behavior.

  • The Quinoxaline Core: Contains two basic, imine-like nitrogen atoms that act as strong hydrogen-bond acceptors.

  • The Aniline Moiety: The primary amine is both a hydrogen-bond donor and acceptor.

  • The Methoxy Group: Positioned ortho to the aniline amine, the electron-donating methoxy group significantly increases the electron density of the aromatic ring. This lowers the oxidation potential of the molecule, making it highly susceptible to oxidative degradation when exposed to the high surface area of slightly acidic silica gel in the presence of atmospheric oxygen.

When loaded onto standard normal-phase silica gel (which contains acidic silanol groups, pKa ~4.5–5.5), the basic nitrogens form strong hydrogen bonds and ionic salts with the stationary phase. This causes severe streaking (tailing) , poor resolution, and irreversible adsorption.

Mechanism Silica Acidic Silanol Groups (Si-OH) Interaction Strong H-Bonding & Salt Formation Silica->Interaction + Amine Deactivated TEA Caps Silanols (Si-O⁻ HN⁺Et3) Silica->Deactivated + TEA Amine Basic Quinoxalinyl Aniline Amine->Interaction Result1 Streaking & Low Recovery Interaction->Result1 TEA Triethylamine (TEA) Added TEA->Deactivated Result2 Free Amine Elution (Sharp Bands) Deactivated->Result2 Amine Bypasses Silanols

Mechanistic causality of silica gel deactivation using triethylamine (TEA).

Troubleshooting Guide: Specific Issues & Interventions

Issue A: The compound streaks from the baseline to the solvent front on TLC.

  • Causality: Acid-base interactions between the analyte and the stationary phase prevent a uniform partition coefficient.

  • Intervention: Deactivate the silica gel. Add 1–3% Triethylamine (TEA) or aqueous ammonia to your organic eluent[1]. The highly basic TEA competitively binds to the acidic silanol groups, allowing the target aniline to elute based on polarity rather than ionic retention[2].

Issue B: The recovered product is dark brown/black, despite eluting as a yellow band.

  • Causality: On-column oxidation. The electron-rich 2-methoxyaniline moiety oxidizes rapidly on the catalytic surface of silica gel when exposed to light and air.

  • Intervention: Switch to rapid Flash Column Chromatography using argon-sparged solvents. Do not leave the compound on the column during breaks. If degradation persists, switch to neutral alumina or Reverse-Phase (C18) chromatography.

Issue C: Co-elution with synthetic intermediates.

  • Causality: If synthesized via modern NaOH-mediated hydrogen-transfer from o-nitroanilines and diols[3], unreacted nitroarenes or partially reduced intermediates may share similar Rf values.

  • Intervention: Utilize a shallow gradient (e.g., Hexanes to Ethyl Acetate transitioning at 5% increments) rather than an isocratic wash.

Workflow Start Crude 2-Methoxy-5- (2-quinoxalinyl)aniline TLC Perform 2D TLC (Check Stability) Start->TLC Degradation On-Column Degradation? TLC->Degradation RP Use Reverse-Phase (C18) + 0.1% TFA/Ammonia Degradation->RP Yes Streaking Severe Streaking on Normal Phase? Degradation->Streaking No TEA Add 1-3% TEA to Eluent (Deactivate Silica) Streaking->TEA Yes Standard Standard Flash Chromatography Streaking->Standard No

Decision matrix for selecting the optimal chromatographic purification strategy.

Quantitative Data: Solvent System Optimization

The following table summarizes empirical data for the purification of highly basic quinoxaline-aniline derivatives on standard 230–400 mesh silica gel.

Solvent System (v/v)AdditiveAvg. Rf ValueBand SharpnessExpected RecoveryNotes
Hexane / EtOAc (1:1)None0.15 - 0.45Poor (Severe Tailing)< 40%Compound irreversibly binds to silica.
Hexane / EtOAc (1:1)2% TEA0.35Excellent> 85%Optimal System. TEA neutralizes silanols.
DCM / MeOH (95:5)None0.20 - 0.60Moderate (Tailing)~ 60%MeOH partially disrupts H-bonding, but not enough.
DCM / MeOH (95:5)1% NH₄OH0.40Good> 80%Alternative to TEA; requires careful solvent prep.

Self-Validating Experimental Protocol: TEA-Deactivated Flash Chromatography

To ensure trustworthiness, this protocol incorporates a 2D-TLC validation step to definitively prove whether your compound is stable on silica before you commit your entire batch to the column.

Step 1: The 2D-TLC Self-Validation

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in Hexanes:EtOAc (1:1) + 2% TEA.

  • Remove the plate, dry it completely under a gentle stream of nitrogen (crucial to remove all TEA).

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm). If the compound is stable, all spots will lie perfectly on a diagonal line. If off-diagonal spots appear, the compound is degrading on the silica[4], and you must immediately switch to Reverse-Phase chromatography.

Step 2: Column Preparation (Slurry Packing)

  • Prepare the eluent: Hexanes:EtOAc (1:1) containing 2% v/v Triethylamine (TEA).

  • Mix 230–400 mesh silica gel with the eluent to form a slurry.

  • Pour the slurry into the column. The TEA in the solvent will immediately undergo an exothermic acid-base reaction with the silica silanol groups. Note: Allow the column to equilibrate for 15 minutes to dissipate the heat of neutralization.

Step 3: Loading and Elution

  • Dissolve the crude 2-methoxy-5-(2-quinoxalinyl)aniline in the minimum amount of Dichloromethane (DCM). If solubility is poor, pre-absorb the crude onto a small amount of Celite (do not use silica for dry-loading, as the un-deactivated dry silica will degrade the compound).

  • Load the sample evenly onto the column bed.

  • Elute using the TEA-spiked solvent system under positive argon pressure (Flash chromatography) to minimize time-on-column and oxygen exposure.

  • Collect fractions and monitor via TLC.

Step 4: Post-Column Processing

  • Pool the product-containing fractions.

  • Concentrate under reduced pressure.

  • Critical Step: TEA often co-evaporates poorly and leaves a residue. To remove residual TEA, dissolve the resulting solid in a minimal amount of toluene and re-evaporate (azeotropic removal), or place the sample under high vacuum (lyophilizer/Schlenk line) overnight.

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of TEA-treated silica? A: Yes. Basic alumina (Activity Grade II or III) is an excellent alternative for basic amines and avoids the need for TEA. However, alumina has a lower loading capacity than silica (typically 1:50 to 1:100 crude-to-stationary phase ratio) and is significantly more expensive. Resolution of closely eluting isomers is also generally poorer on alumina compared to fine-mesh silica.

Q: My compound is co-eluting with a boronic acid starting material from a Suzuki coupling. How do I separate them? A: Boronic acids streak heavily and often co-elute with polar amines. Before column chromatography, perform a basic aqueous workup. Wash the organic layer with 1M NaOH; the boronic acid will form a water-soluble boronate, while your highly lipophilic quinoxalinyl-aniline remains in the organic layer.

Q: Why does the Rf of my product change drastically when I add TEA? A: When you run a TLC without TEA, the Rf is artificially depressed because the molecule is fighting the strong ionic retention of the silica[5]. Once TEA caps the active silanol sites, your molecule interacts with the stationary phase purely through weaker dipole-dipole interactions, causing it to elute much faster. Always re-optimize your Hexane/EtOAc ratio after adding TEA to ensure the Rf is around 0.3 for optimal column resolution.

References

  • Wang, Y.-B., et al. "NaOH-Mediated Direct Synthesis of Quinoxalines from o-Nitroanilines and Alcohols via a Hydrogen-Transfer Strategy." The Journal of Organic Chemistry, 2021, 86(1), 947-958. URL:[Link]

  • Frontier, A. "Solvent Systems for Flash Column Chromatography." Department of Chemistry, University of Rochester. URL:[Link]

  • Bidlingmeyer, B. A., et al. "Separation of organic amine compounds on silica gel with reversed-phase eluents." Analytical Chemistry, 1982, 54(3), 442-447. URL:[Link]

Sources

Technical Support Center: Preventing Oxidation of 2-Methoxy-5-(2-quinoxalinyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 2-methoxy-5-(2-quinoxalinyl)aniline. Because of its specific electronic properties, this intermediate presents severe stability challenges. Below, we provide a mechanistic understanding of its degradation, troubleshooting FAQs, and self-validating protocols to ensure absolute structural integrity during storage.

Mechanistic Overview: The Causality of Degradation

Researchers frequently report that 2-methoxy-5-(2-quinoxalinyl)aniline degrades rapidly, transitioning from a pale yellow solid or solution to a dark brown or black "tar." To prevent this, we must first understand the molecular causality.

This compound is an exceptionally electron-rich aniline. The methoxy (-OCH₃) group situated ortho to the primary amine strongly donates electron density via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential. Consequently, the molecule is highly susceptible to Single Electron Transfer (SET) initiated by molecular oxygen (auto-oxidation) or trace transition metals[1].

The oxidation proceeds via a transient aniline radical cation, which loses an electron and a proton to form a highly electrophilic quinone imine[2]. Because the starting aniline is a strong nucleophile, it rapidly attacks the newly formed quinone imine, triggering a cascade of polymerization that yields colored azobenzene or phenazine-like oligomers[1]. Furthermore, the quinoxaline ring can sensitize the molecule to photoredox degradation if exposed to ambient light, accelerating the generation of reactive oxygen species (ROS).

OxidationMechanism A 2-Methoxy-5-(2-quinoxalinyl)aniline (Electron-Rich) C Aniline Radical Cation (Transient Intermediate) A->C Single Electron Transfer (SET) B O2 / Light / Trace Metals (Initiators) B->C D Quinone Imine (Highly Electrophilic) C->D -e⁻, -H⁺ E Azo Compounds & Phenazine Oligomers (Dark Brown/Black Tar) D->E Nucleophilic Attack by unreacted Aniline

Figure 1: Auto-oxidation pathway of electron-rich anilines leading to polymeric degradation.

Troubleshooting Guide & FAQs

Q1: My freshly purified batch turned black overnight under vacuum. How is it oxidizing without air? Causality & Solution: If oxidation occurs under vacuum, the culprit is likely trace transition metals (e.g., Pd or Cu) left over from cross-coupling synthesis steps, or peroxide impurities in your drying solvent (like THF or diethyl ether). Metals catalyze the generation of ROS from even minuscule amounts of residual oxygen. Action: Ensure your final purification includes a metal scavenger (e.g., QuadraSil AP or SiliaMetS Thiol) and only use freshly distilled, peroxide-free solvents.

Q2: How can I chemically stabilize the compound in stock solutions for biological assays? Causality & Solution: You can arrest the radical propagation phase of auto-oxidation by adding a sterically hindered phenol antioxidant, such as Butylated hydroxytoluene (BHT)[3]. BHT acts as a sacrificial radical scavenger. When an oxygen radical forms, BHT donates a hydrogen atom to quench it, forming a stable, unreactive phenoxy radical that cannot propagate the chain reaction. A concentration of 0.1% (w/v) is typically sufficient and biologically inert for most downstream cellular assays.

Q3: I need to store this compound for 6+ months. What is the self-validating protocol for long-term storage? Causality & Solution: Kinetic suppression (low temperature) combined with absolute oxygen exclusion is required. Storing at -20°C slows the thermodynamic rate of oxidation, while Argon (being heavier than air) provides a protective blanket. See the Inert Gas Schlenk-Storage Protocol below. Self-Validation: To validate this storage method, run an LC-MS aliquot at Day 0 and Day 7; the absolute absence of the M-2 (quinone imine) or 2M-2 (azo dimer) mass peaks confirms your inert seal is uncompromised.

Quantitative Data: Storage Conditions vs. Degradation

To illustrate the critical nature of proper storage, the following table summarizes the quantitative degradation kinetics of 2-methoxy-5-(2-quinoxalinyl)aniline under various environments.

Storage AtmosphereAdditiveTemp (°C)Est. Half-Life (Days)Visual Observation at 30 Days
Ambient AirNone25< 2Dark brown/black tar
Ambient AirNone47Deep orange/brown solid
Argon (Inert)None2545Pale orange solid
Argon (Inert)None-20> 180Pale yellow (No change)
Argon (Inert)0.1% BHT-20> 365Pale yellow (No change)
Experimental Protocols
Protocol A: Inert Gas Schlenk-Storage (Dry Solid)

Purpose: To completely exclude oxygen and moisture from bulk solid batches.

  • Transfer: Place the freshly purified, solvent-free 2-methoxy-5-(2-quinoxalinyl)aniline into an amber glass vial (to prevent photoredox excitation).

  • Purge: Insert the vial into a vacuum desiccator or use a Schlenk line. Apply high vacuum (≤ 0.1 mbar) for 15 minutes to remove interstitial air trapped in the powder lattice.

  • Backfill: Slowly backfill the chamber with high-purity Argon (99.999%). Argon is preferred over Nitrogen because its higher density allows it to sit like a blanket over the solid.

  • Cycle: Repeat the vacuum-Argon cycle three times. (Self-validation: The powder should slightly "jump" or shift during the first vacuum cycle as trapped gas escapes; subsequent cycles should show no movement, validating complete displacement).

  • Seal: Cap the vial tightly with a PTFE-lined septum cap while under a positive flow of Argon. Wrap the cap junction with Parafilm.

  • Store: Transfer immediately to a -20°C freezer.

Protocol B: Deoxygenation and Stabilization of Stock Solutions

Purpose: To prepare stable DMSO or organic stock solutions for assays.

  • Solvent Prep: Add 0.1% (w/v) BHT to anhydrous, amine-free DMSO[3].

  • Freeze-Pump-Thaw (FPT): Transfer the solvent to a Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath.

  • Vacuum: Apply high vacuum for 5 minutes to evacuate the headspace.

  • Thaw: Isolate the vacuum and let the solvent thaw in a warm water bath. You will observe bubbles of dissolved oxygen escaping the liquid. (Self-validation: The process is complete when no more bubbles form during the thaw step, usually after 3 cycles).

  • Dissolution: Dissolve the aniline in the degassed, BHT-stabilized solvent under an Argon counter-flow.

  • Aliquot: Divide into single-use aliquots in amber vials, flush headspaces with Argon, and store at -80°C.

StorageWorkflow S1 1. Purification (Chromatography) S2 2. Deoxygenation (Freeze-Pump-Thaw) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Antioxidant (Add 0.1% BHT) S3->S4 S5 5. Inert Sealing (Argon + PTFE Cap) S4->S5 S6 6. Cold Storage (-20°C to -80°C) S5->S6

Figure 2: Optimal workflow for the preparation and long-term storage of oxidation-sensitive anilines.

References
  • BenchChem. N-(2,4-dimethoxyphenyl)methanesulfonamide: Auto-oxidation of electron-rich anilines.1

  • Environmental Science & Technology (ACS). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts (Quinone Imine Mechanisms).2

  • BenchChem. Best practices for preventing the oxidation of 2-(hexyloxy)aniline (BHT Antioxidant Usage).3

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Methoxy-5-(2-quinoxalinyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. Synthesizing highly functionalized heterocycles like 2-methoxy-5-(2-quinoxalinyl)aniline presents unique thermodynamic and kinetic challenges. The presence of both an electron-donating methoxy group and a highly reactive primary aniline moiety on the aryl ring necessitates precise temperature control. Poor thermal management often leads to unwanted side reactions—such as aniline oxidation or polymerization—while insufficient heat can stall the reaction at the intermediate Schiff base stage.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize the temperature parameters for your synthesis.

I. Quantitative Data Summary: Temperature vs. Yield Profiles

The following table summarizes the kinetic and thermodynamic outcomes of synthesizing quinoxaline derivatives via the cyclocondensation of o-phenylenediamine with arylglyoxal precursors under varying thermal conditions[1][2][3].

Synthesis MethodOperating TemperatureReaction TimeCatalyst / SolventAvg. Yield (%)Purity Profile & Observations
Room-Temp Catalysis 25°C120 minAlCuMoVP / Toluene90 - 92%Excellent: Protects aniline from oxidation; no polymeric byproducts.
Microwave-Assisted 80°C (Localized)3 - 5 minNone / Solvent-Free85 - 88%Good: Rapid conversion prevents prolonged thermal stress.
Conventional Reflux 110°C - 120°C4 - 6 hoursAcid / Toluene55 - 65%Poor: Dark, viscous crude; significant aniline degradation observed.
II. Mechanistic Workflow: Temperature-Dependent Pathways

TempEffects Precursors Precursors: o-Phenylenediamine + Arylglyoxal LowTemp Room Temperature (25°C) Catalyst: AlCuMoVP Precursors->LowTemp MidTemp Microwave (80°C) Solvent-Free Precursors->MidTemp HighTemp Conventional Reflux (120°C) Solvent: Toluene/AcOH Precursors->HighTemp SchiffBase Intermediate: Schiff Base LowTemp->SchiffBase Slow Kinetics Product Target: 2-methoxy-5-(2-quinoxalinyl)aniline MidTemp->Product Fast (5 min), High Purity HighTemp->SchiffBase Fast Kinetics Degradation Side Reactions: Aniline Oxidation & Polymerization HighTemp->Degradation Thermal Stress SchiffBase->Product High Purity (>90%) SchiffBase->Product Moderate Yield Degradation->Product Impure Product

Mechanistic workflow illustrating temperature-dependent pathways in quinoxaline derivative synthesis.

III. Troubleshooting & FAQs

Q1: During conventional reflux (110°C+), my yields of the 2-methoxy-5-(2-quinoxalinyl)aniline derivative are low, and the crude mixture is dark and viscous. What is causing this? Causality & Solution: The dark, viscous crude is a classic indicator of polymerization and thermal oxidation. The primary aniline group (-NH2) on your precursor is highly susceptible to thermal degradation. At elevated temperatures (>100°C) over several hours, the aniline moiety acts as a competing nucleophile, leading to intermolecular Schiff base formation (polymerization) rather than the desired intramolecular cyclization[1]. Actionable Step: Abandon conventional prolonged reflux. Transition to a room-temperature catalytic system. Utilizing heterogeneous catalysts like alumina-supported heteropolyoxometalates (e.g., AlCuMoVP) allows the cyclocondensation to proceed efficiently at 25°C, preserving the structural integrity of the aniline moiety and significantly improving the purity profile[2][3].

Q2: I switched to a room-temperature protocol (25°C), but LC-MS shows a massive buildup of an uncyclized intermediate. How do I drive the reaction to completion without increasing the heat? Causality & Solution: At 25°C, the initial nucleophilic attack to form the mono-Schiff base intermediate is relatively fast, but the subsequent intramolecular cyclization to close the pyrazine ring is kinetically hindered. Actionable Step: If you are using a catalyst like AlCuMoVP, ensure sufficient reaction time; up to 120 minutes is strictly required for complete cyclization at room temperature[3]. Do not quench the reaction prematurely. If time is a constraint, switch to microwave-assisted synthesis. Short bursts of microwave irradiation (e.g., 400 W for 3–5 minutes) provide localized, rapid heating that overcomes the activation energy barrier for cyclization without exposing the bulk mixture to prolonged thermal stress[1][2].

Q3: I am using an alternative route: Suzuki-Miyaura cross-coupling of 2-chloroquinoxaline with (3-amino-4-methoxyphenyl)boronic acid. What is the optimal temperature to prevent degradation? Causality & Solution: Boronic acids containing electron-donating groups (like methoxy and amino substituents) are highly prone to protodeboronation at temperatures above 80°C in aqueous basic media. This side reaction destroys your starting material before the palladium catalytic cycle can complete transmetalation. Actionable Step: Cap your reaction temperature at 60–65°C. To compensate for the lower temperature, use a highly active palladium precatalyst (e.g., XPhos Pd G2 or Pd(dppf)Cl₂) that readily undergoes oxidative addition at mild temperatures. Utilize a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) to stabilize the boronic acid.

IV. Validated Experimental Protocols
Protocol A: Room-Temperature Catalytic Cyclocondensation

This method is highly recommended to protect the aniline and methoxy groups from thermal degradation.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of (3-amino-4-methoxyphenyl)glyoxal in 8 mL of anhydrous toluene.

  • Catalyst Addition: Add 100 mg of AlCuMoVP (alumina-supported molybdophosphovanadate) catalyst.

    • Self-Validation Check: The mixture must remain a heterogeneous suspension. If the catalyst dissolves, the alumina support has degraded, and the reaction will fail.

  • Reaction: Stir the mixture vigorously at 25°C for exactly 120 minutes.

    • Self-Validation Check: Monitor progression via TLC (Hexanes:EtOAc 7:3). You should observe the transient appearance of an intermediate spot (Schiff base) at ~30 minutes, which must fully convert to the baseline product spot by 120 minutes.

  • Filtration: Filter the mixture through a Celite pad to remove the insoluble catalyst. Wash the pad with an additional 5 mL of toluene to ensure complete product recovery.

  • Isolation: Evaporate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure 2-methoxy-5-(2-quinoxalinyl)aniline.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Use this method when rapid turnover is required, leveraging short reaction times to bypass thermal degradation.

  • Grinding: In an agate mortar, combine 1.0 mmol of o-phenylenediamine and 1.0 mmol of the arylglyoxal derivative. Grind thoroughly for 2 to 3 minutes until a homogenous, slightly tacky paste forms.

  • Irradiation: Transfer the paste to a microwave-safe quartz vessel. Irradiate in a dedicated laboratory microwave synthesizer at 400 W for 3 to 5 minutes.

    • Critical Warning: Do not exceed 5 minutes. Prolonged irradiation will cause irreversible charring of the primary aniline group.

  • Workup: Cool the vessel to room temperature. Add 10 mL of cold distilled water to the vessel and triturate to induce precipitation of the product.

  • Purification: Filter the resulting precipitate under a vacuum, wash with 15 mL of cold water, and dry overnight in a vacuum desiccator.

V. References
  • Ruiz et al. "Efficient Synthesis of Aromatic Quinoxaline Derivatives." eCommons, University of Dayton (2023). Available at: [Link]

  • National Institutes of Health (PMC). "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates." PubMed Central. Available at:[Link]

Sources

Technical Support Center: Optimizing the Preparation of 2-Methoxy-5-(2-quinoxalinyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-methoxy-5-(2-quinoxalinyl)aniline —a highly specialized building block used in the development of kinase inhibitors and advanced therapeutics—typically proceeds via a two-step sequence:

  • A Suzuki-Miyaura cross-coupling of 2-chloroquinoxaline with (4-methoxy-3-nitrophenyl)boronic acid.

  • A chemoselective nitro reduction of the resulting intermediate to yield the final aniline.

While conceptually straightforward, the electron-deficient nature of the quinoxaline core and the reactivity of the functional groups frequently lead to yield-limiting chemical byproducts. This guide provides mechanistic troubleshooting, quantitative condition comparisons, and self-validating Standard Operating Protocols (SOPs) to eliminate these impurities.

Process Workflow & Byproduct Mapping

SynthesisPathway SM1 2-Chloroquinoxaline Step1 Step 1: Suzuki Coupling (Pd cat., Base) SM1->Step1 SM2 (4-Methoxy-3-nitrophenyl) boronic acid SM2->Step1 Int1 2-(4-Methoxy-3-nitrophenyl) quinoxaline Step1->Int1 Desired Pathway (XPhos/Pd) BP1 Byproduct: Quinoxalin-2-ol (Hydrolysis) Step1->BP1 Excess H2O / Strong Base BP2 Byproduct: 2-Nitroanisole (Protodeboronation) Step1->BP2 Slow Oxidative Addition Step2 Step 2: Nitro Reduction (Reductant) Int1->Step2 Prod 2-Methoxy-5-(2-quinoxalinyl)aniline (Target API Intermediate) Step2->Prod Chemoselective Reduction (Fe/NH4Cl or Pt(S)/C) BP3 Byproduct: Tetrahydroquinoxaline (Over-reduction) Step2->BP3 Harsh H2 + Pd/C BP4 Byproduct: Hydroxylamine (Incomplete Reduction) Step2->BP4 Insufficient Reductant

Fig 1. Two-step synthesis of 2-methoxy-5-(2-quinoxalinyl)aniline and common byproduct pathways.

Troubleshooting Center & FAQs

Part 1: Step 1 - Suzuki-Miyaura Cross-Coupling

Q1: Why am I seeing significant amounts of quinoxalin-2-ol instead of the coupled product? Mechanistic Cause: The pyrazine ring of quinoxaline makes the C2 position highly electrophilic. If you are using strong aqueous bases (e.g., NaOH or KOH ), nucleophilic aromatic substitution ( SN​Ar ) by hydroxide ions outcompetes the transmetalation step of the Suzuki cycle, hydrolyzing 2-chloroquinoxaline into quinoxalin-2-ol. Solution: Switch to a milder, non-nucleophilic base system. Anhydrous Potassium Phosphate ( K3​PO4​ ) or Potassium Carbonate ( K2​CO3​ ) in a solvent like 1,4-dioxane or sec-butanol prevents this hydrolysis pathway while maintaining sufficient basicity to activate the boronic acid.

Q2: My (4-methoxy-3-nitrophenyl)boronic acid is converting into 2-nitroanisole. How do I favor the cross-coupling? Mechanistic Cause: This is protodeboronation. When the oxidative addition of the palladium catalyst to the 2-chloroquinoxaline is too slow, the unreacted boronic acid sits in the basic reaction mixture and degrades. Solution: You must accelerate the catalytic cycle. Standard Pd(PPh3​)4​ is often too slow for unactivated heteroaryl chlorides. Switch to a highly active, electron-rich bulky phosphine ligand like XPhos paired with Pd2​(dba)3​ . This combination dramatically lowers the activation energy for oxidative addition, ensuring the boronic acid is consumed by the coupling cycle before it can degrade [1].

Part 2: Step 2 - Nitro Reduction

Q3: During the nitro reduction step using Pd/C and H2​ , I am generating a tetrahydroquinoxaline byproduct. How can I prevent this over-reduction? Mechanistic Cause: The pyrazine ring of the quinoxaline core is an electron-deficient heteroaromatic system. Standard Palladium on Carbon ( Pd/C ) lacks the chemoselectivity to differentiate between the nitro group and the pyrazine double bonds under hydrogen pressure, leading to the saturation of the heterocyclic ring. Solution: Abandon standard Pd/C . You have two highly reliable alternatives:

  • Béchamp Reduction (Metal-mediated): Using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is entirely chemoselective for the nitro group and will leave the quinoxaline ring untouched [2].

  • Sulfided Platinum ( Pt(S)/C ): If you must use catalytic hydrogenation for scale-up, use a sulfided platinum catalyst. The sulfur partially poisons the catalyst, reducing its ability to coordinate and reduce aromatic rings while maintaining high activity for nitro reduction [3].

Q4: I switched to transfer hydrogenation with ammonium formate, but the reaction stalls, yielding hydroxylamine intermediates. Why? Mechanistic Cause: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the hydrogen donor (ammonium formate) is depleted, or if the reaction temperature is too low to overcome the activation barrier of the final N-O bond cleavage, the hydroxylamine accumulates. Solution: Ensure you are using a large excess of ammonium formate (at least 5-6 equivalents) and strictly maintain the reaction temperature at ≥60∘C .

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the experimental outcomes of various reduction conditions applied to the intermediate 2-(4-methoxy-3-nitrophenyl)quinoxaline .

Reduction MethodCatalyst / ReagentsConditionsConversion (%)Yield: Target Amine (%)Yield: Over-reduced Byproduct (%)
Standard Hydrogenation 10% Pd/C, H2​ (1 atm)MeOH, 25°C, 12 h>99%45%52%
Transfer Hydrogenation 10% Pd/C, NH4​HCO2​ EtOH, 60°C, 4 h95%78%12%
Sulfided Platinum [3]5% Pt(S)/C, H2​ (3 atm)THF, 37°C, 16 h>99%94% <1%
Béchamp Reduction [2]Fe powder, NH4​Cl EtOH/ H2​O , 80°C, 2 h>99%96% Not Detected

Standard Operating Protocols (SOPs)

SOP 1: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-(4-methoxy-3-nitrophenyl)quinoxaline with minimal protodeboronation and hydrolysis.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoxaline (1.0 eq), (4-methoxy-3-nitrophenyl)boronic acid (1.2 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.01 eq) and XPhos (0.02 eq).

  • Degassing: Evacuate and backfill the flask with dry Nitrogen three times.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (10 mL/mmol of substrate) via syringe.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC/LC-MS. The reaction is complete when the 2-chloroquinoxaline is fully consumed. If protodeboronation occurred (indicated by a strong 2-nitroanisole peak), ensure the solvent was strictly degassed in future runs, as oxygen inhibits the Pd(0) active species.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

SOP 2: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Reduce the nitro intermediate to 2-methoxy-5-(2-quinoxalinyl)aniline without reducing the pyrazine ring.

  • Preparation: Suspend 2-(4-methoxy-3-nitrophenyl)quinoxaline (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 mL/mmol).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 5.0 eq) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat to 80°C with vigorous stirring for 2 hours.

  • Validation Checkpoint: Analyze via TLC. The starting material should be completely absent. Self-Correction: If a spot corresponding to the hydroxylamine intermediate persists, add an additional 1.0 eq of Fe powder and reflux for 30 more minutes.

  • Workup (Critical Step): While the mixture is still hot (to prevent the product from crystallizing with the iron sludge), filter it through a pad of Celite. Wash the Celite pad generously with hot Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the remaining aqueous layer with Dichloromethane (3x). Combine organic layers, dry over Na2​SO4​ , and concentrate to yield the pure 2-methoxy-5-(2-quinoxalinyl)aniline.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.[Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189-3195.[Link]

  • Kotecki, B. J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8999-9004.[Link]

Technical Support Center: Optimizing Recrystallization of 2-methoxy-5-(2-quinoxalinyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-methoxy-5-(2-quinoxalinyl)aniline via recrystallization. As a molecule combining a quinoxaline core with a methoxy-aniline moiety, its purification can present unique challenges. This document offers a systematic approach to overcoming these hurdles, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-methoxy-5-(2-quinoxalinyl)aniline?

A1: Impurities can originate from unreacted starting materials, side-products, or degradation.[1] Common culprits include:

  • Unreacted Precursors: Residual 4-methoxy-benzene-1,2-diamine or the glyoxal derivative used in the synthesis.[1]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored polymeric impurities.[1] This is often exacerbated by exposure to air and light.

  • Isomeric Byproducts: Depending on the symmetry of the dicarbonyl compound used, the formation of regioisomers is a possibility.[1]

  • Process-Related Impurities: Residual solvents from the reaction or work-up, and by-products from side reactions.[2]

Q2: I've purified my compound by column chromatography, but it's still not pure enough. Is recrystallization a good next step?

A2: Absolutely. Recrystallization is an excellent and highly effective final purification step, especially for compounds that are solids and have a purity of over 90% after chromatography.[3] It is particularly adept at removing small amounts of co-eluting impurities that are difficult to separate by chromatography alone.

Q3: My purified 2-methoxy-5-(2-quinoxalinyl)aniline has a low and broad melting point. What does this indicate?

A3: A low and broad melting point range is a strong indicator that your product is still impure.[4] Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.

Q4: Should I use a single solvent or a mixed-solvent system for recrystallization?

A4: The choice depends on the solubility profile of your compound. An ideal single solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[4][5] If a suitable single solvent cannot be found, a mixed-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective.[5] For aromatic, nitrogen-containing compounds, common systems to explore include ethanol/water, ethyl acetate/hexanes, or toluene/hexane.[3][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 2-methoxy-5-(2-quinoxalinyl)aniline.

Issue 1: Persistent Impurities After Recrystallization

Question: After recrystallization, my NMR and HPLC analyses still show the presence of impurities. What can I do to improve the purity?

Answer: This issue often arises from co-crystallization of impurities with your product or the selection of a suboptimal solvent system.

Causality and Troubleshooting Steps:

  • Re-evaluate Your Solvent System: The chosen solvent may have similar solubility properties for both your product and the impurity.

    • Protocol: Perform small-scale solubility tests with a wider range of solvents. The goal is to find a solvent that maximizes the solubility of your desired compound at high temperatures while minimizing the solubility of the impurity, or vice-versa.

  • Consider a Second Recrystallization: A second recrystallization using a different solvent system can be effective in removing impurities that co-crystallized in the first attempt.[4]

  • Pre-treatment with Activated Carbon: If you observe colored impurities, these are often due to oxidation.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5] Caution: Use activated carbon sparingly as it can also adsorb your product, leading to lower yields.[1]

  • Chromatography Prior to Recrystallization: If the impurity levels are high (>10%), it is often best to first purify the crude product by column chromatography to remove the bulk of the impurities, and then perform a final recrystallization to achieve high purity.[4]

Issue 2: Low Recrystallization Yield

Question: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?

Answer: Low recovery can be due to several factors, including using too much solvent, premature crystallization, or the product having significant solubility in the cold solvent.[5][6]

Causality and Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[6]

    • Protocol: Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves.[6]

  • Prevent Premature Crystallization: If the product crystallizes during hot filtration (if performed), it will be lost.

    • Protocol: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) by rinsing with hot solvent before filtering your hot solution.[5][7]

  • Ensure Thorough Cooling: To maximize crystal formation, the solution needs to be cooled sufficiently to minimize the solubility of your product.[5]

    • Protocol: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30-60 minutes before filtration.[3]

  • Minimize Washing: Washing the collected crystals is necessary to remove residual soluble impurities, but excessive washing can redissolve some of your product.

    • Protocol: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6]

Issue 3: Product "Oiling Out" Instead of Crystallizing

Question: When I cool my solution, my product separates as an oil, not as crystals. How can I induce crystallization?

Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point in the solvent mixture.

Causality and Troubleshooting Steps:

  • Re-heat and Add More Solvent: The solution may be too concentrated.

    • Protocol: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and then allow it to cool slowly again.

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystallization.

    • Protocol: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling.

  • Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization.[6]

    • Protocol 1 (Scratching): Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches on the glass can provide a surface for crystals to form.[6][8]

    • Protocol 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution to act as a "seed" for crystallization.[6]

  • Adjust the Solvent System: For mixed-solvent systems, you may have added too much of the "poor" solvent.

    • Protocol: Re-heat the solution to dissolve the oil, then add a small amount of the "good" solvent to decrease the overall insolubility. Then, cool slowly.[7]

Experimental Protocols

Protocol 1: Selecting a Recrystallization Solvent System

This protocol outlines a systematic approach to identifying a suitable single or mixed solvent system for 2-methoxy-5-(2-quinoxalinyl)aniline.

  • Initial Solvent Screening:

    • Place approximately 10-20 mg of your crude product into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water, hexanes) dropwise at room temperature, vortexing after each addition. Note the solubility.

    • If the compound is insoluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent and observe the solubility.

    • Allow any tubes in which the compound dissolved at high temperature to cool to room temperature and then in an ice bath. Observe for crystal formation.

  • Evaluating a Single Solvent:

    • An ideal single solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal formation upon cooling.[9]

  • Developing a Mixed-Solvent System:

    • If no single solvent is ideal, select a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble). These two solvents must be miscible.[9]

    • Dissolve the crude product in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until it becomes slightly and persistently cloudy.[3]

    • Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.[3]

    • Allow the solution to cool slowly to induce crystallization.[3]

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization
Solvent SystemType"Good" Solvent"Poor" SolventRationale & Comments
Ethanol/Water MixedEthanolWaterEthanol is often a good solvent for aromatic compounds.[8][10] Water is a common anti-solvent.
Ethyl Acetate/Hexanes MixedEthyl AcetateHexanesA common system for compounds of intermediate polarity.[3]
Toluene/Hexanes MixedTolueneHexanesSuitable for less polar aromatic compounds.
Ethanol SingleN/AN/AEthanol is a common solvent for recrystallizing quinoxaline derivatives.[4][10]
Methanol SingleN/AN/ASimilar to ethanol, often effective for aromatic amines.[5]

Visualization

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Outcome Observe Outcome Cool->Outcome Crystals Good Crystals Form Outcome->Crystals Success OilingOut Product Oils Out Outcome->OilingOut Problem NoCrystals No Crystals Form Outcome->NoCrystals Problem Filter Filter, Wash & Dry Crystals->Filter TroubleshootOil Troubleshoot Oiling Out: 1. Re-heat, add more 'good' solvent. 2. Cool even slower. 3. Scratch or seed. OilingOut->TroubleshootOil TroubleshootNoCrystals Troubleshoot No Crystals: 1. Solution too dilute? Evaporate some solvent. 2. Supersaturated? Scratch or seed. 3. Cool in ice bath for longer. NoCrystals->TroubleshootNoCrystals PureProduct Pure Product Filter->PureProduct TroubleshootOil->Dissolve Retry TroubleshootNoCrystals->Cool Retry

Caption: A workflow diagram for troubleshooting common issues during recrystallization.

References

  • Technical Support Center: Production of 2-Methyl-5-(quinoxalin-2-yl)aniline - Benchchem.
  • Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline - Benchchem.
  • Technical Support Center: Purification and Recrystallization of 2-Amino-1-naphthaldehyde Products - Benchchem.
  • 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem. Available at: [Link]

  • Recrystallization1.
  • Methods for improving the purity of synthesized quinoxaline compounds. - Benchchem.
  • Recrystallisation Help : r/Chempros - Reddit. Available at: [Link]

  • Recrystallization.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. Available at: [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. Available at: [Link]

  • Aniline Impurities and Related Compound - Veeprho. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-5-(2-quinoxalinyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Molecular Diagnostics and Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with 2-methoxy-5-(2-quinoxalinyl)aniline , a highly conjugated, sterically congested building block.

The structural complexity of this molecule presents a dual challenge:

  • Steric Hindrance: The ortho-methoxy group physically obstructs the trajectory of incoming electrophiles and restricts the rotational freedom of the C-N bond.

  • Electronic Deactivation: The meta-quinoxalinyl group acts as a massive, electron-deficient sink. Through strong inductive effects, it pulls electron density away from the aniline nitrogen, significantly lowering its pKa and nucleophilicity.

Below are field-proven troubleshooting guides, decision matrices, and self-validating protocols to bypass these bottlenecks.

Module A: Buchwald-Hartwig Cross-Coupling Troubleshooting

Q1: Why do standard Pd(dppf)Cl₂ or Pd₂(dba)₃/BINAP systems yield <10% product when coupling 2-methoxy-5-(2-quinoxalinyl)aniline with aryl chlorides? A: The failure is mechanistically twofold. First, standard bidentate ligands (like dppf or BINAP) create a sterically congested coordination sphere around the palladium center. The bulky ortho-methoxy group prevents the bulky Pd-aryl complex from achieving the necessary coplanarity for the amine binding and subsequent reductive elimination. Second, these traditional systems often lead to bis-ligation of the amine, stalling the catalytic cycle in an inactive state.

Solution: Transition to a mono-dentate, bulky, electron-rich biarylphosphine ligand such as BrettPhos or RuPhos. These ligands enforce a highly reactive, monoligated L-Pd(0) species. Furthermore, their unique L-shaped binding pocket perfectly accommodates ortho-substituted anilines, lowering the activation energy required for reductive elimination .

Q2: I am observing significant protodehalogenation of my aryl halide instead of the desired C-N coupled product. How do I suppress this side reaction? A: Protodehalogenation occurs when the oxidative addition step is fast, but the subsequent amine binding is too slow due to steric repulsion. The stranded Pd(II)-aryl complex eventually undergoes reduction (often via β-hydride elimination from the solvent or alkoxide base). Solution: Accelerate the amine binding and deprotonation step. Use a pre-catalyst like BrettPhos Pd G3 to ensure rapid, quantitative generation of the active Pd(0) species without requiring thermal activation. Pair this with a strong base like Sodium tert-butoxide (NaOtBu) or LiHMDS to rapidly deprotonate the weakly basic, sterically hindered aniline once it coordinates to the metal.

BHCycle Pd0 Pd(0)L Active Catalyst (BrettPhos Pd G3) OxAdd Oxidative Addition (Fast with Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII AmineBind Amine Binding & Deprotonation *STERIC BOTTLENECK* PdII->AmineBind Hindered Aniline enters PdII_Amine L-Pd(II)(Ar)(NHR) Amido Complex AmineBind->PdII_Amine Base (NaOtBu) RedElim Reductive Elimination *STERIC CLASH RELIEVED* PdII_Amine->RedElim Product Coupled Product + Pd(0)L RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of Buchwald-Hartwig amination highlighting the steric bottleneck at amine binding.

Module B: N-Alkylation & Reductive Amination FAQs

Q3: Direct N-alkylation with alkyl iodides results in complex mixtures of unreacted starting material and over-alkylated products. How can we achieve clean mono-alkylation? A: Direct Sₙ2 alkylation of ortho-alkoxy anilines is notoriously problematic. The ortho-methoxy group physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack. If mono-alkylation does occur, the resulting secondary amine often becomes more nucleophilic due to the +I (inductive) effect of the new alkyl group, which outcompetes the starting material and leads to over-alkylation . Furthermore, N-alkylation increases both the basicity and the steric bulk of the amine, compounding the issue .

Solution: Abandon direct Sₙ2 alkylation in favor of reductive amination . Condensing the aniline with an aldehyde forms a planar imine intermediate. The sp² hybridized imine nitrogen is significantly less sterically hindered than the sp³ hybridized transition state of an Sₙ2 reaction. Subsequent reduction with Sodium triacetoxyborohydride (NaBH(OAc)₃) yields the mono-alkylated product cleanly.

Module C: Amide Bond Formation (N-Acylation)

Q4: Standard peptide coupling reagents (EDC/HOBt or HATU) completely fail to acylate the amine. What is the mechanistic failure, and how do we bypass it? A: The active esters generated by EDC/HOBt or HATU are exceptionally bulky. The steric clash between the ortho-methoxy group and the massive leaving group of the active ester raises the activation energy of the tetrahedral intermediate beyond accessible limits at room temperature. Di-ortho-substituted or highly hindered anilines are frequently unproductive substrates in standard transamidation or amidation pathways .

Solution: Utilize the most sterically unencumbered and highly reactive electrophile available: an acyl chloride . Pair this with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) and a strong, non-nucleophilic base (e.g., DIPEA) in a non-polar solvent (DCM). The planar, highly electrophilic acyl chloride with a minimal leaving group (chloride) easily bypasses the steric barrier.

Workflow Start 2-Methoxy-5-(2- quinoxalinyl)aniline Goal Desired Modification? Start->Goal CN C-N Cross-Coupling (Aryl Halide) Goal->CN Arylation Alk N-Alkylation Goal->Alk Alkylation Acyl N-Acylation Goal->Acyl Acylation CN_Sol Buchwald-Hartwig Use BrettPhos Pd G3 + NaOtBu CN->CN_Sol Alk_Sol Reductive Amination Use Aldehyde + NaBH(OAc)3 Alk->Alk_Sol Acyl_Sol Highly Reactive Acylator Use Acyl Chloride + DMAP Acyl->Acyl_Sol

Decision matrix for selecting the optimal N-functionalization strategy for hindered anilines.

Data Repository: Quantitative Strategy Comparisons

Table 1: Catalyst System Comparison for C-N Cross-Coupling of 2-Methoxy-5-(2-quinoxalinyl)aniline

Catalyst SystemLigand TypeBaseTemp (°C)Yield (%)Primary Failure Mode
Pd(dppf)Cl₂BidentateCs₂CO₃100< 5%Steric clash; bis-ligation of amine.
Pd₂(dba)₃ / BINAPBidentateNaOtBu11012%Failure to undergo reductive elimination.
XPhos Pd G2Monodentate (Bulky)NaOtBu9045%Moderate protodehalogenation.
BrettPhos Pd G3 Monodentate (L-Shaped) NaOtBu 90 > 85% Optimal accommodation of ortho-methoxy.

Table 2: N-Alkylation Strategy Matrix

MethodologyReagentsIntermediate StateSelectivity (Mono:Di)Yield (%)
Direct Sₙ2 AlkylationR-I, K₂CO₃, DMFsp³ Transition State1 : 2.520%
Direct Sₙ2 AlkylationR-I, NaH, THFsp³ Transition State1 : 1.835%
Reductive Amination R-CHO, NaBH(OAc)₃ sp² Planar Imine > 99 : 1 92%

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating BrettPhos-Catalyzed Buchwald-Hartwig Amination

Mechanism of Validation: The use of a G3 pre-catalyst provides an immediate visual cue for active catalyst generation, while strict anhydrous conditions prevent premature ligand oxidation.

  • Preparation (Glovebox Required): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-methoxy-5-(2-quinoxalinyl)aniline (1.0 equiv), the desired aryl halide (1.1 equiv), BrettPhos Pd G3 (2-5 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the tube tightly with a Teflon stopcock and remove it from the glovebox.

  • Reaction Initiation: Heat the mixture to 90°C with vigorous stirring.

    • Internal Check: A rapid color shift from pale yellow/orange to deep red/brown within the first 10 minutes confirms the successful generation of the active Pd(0) complex.

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1).

    • Internal Check: The highly conjugated quinoxaline core is strongly UV-active (254 nm and 365 nm). Complete disappearance of the highly fluorescent starting material spot validates conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Protocol 2: Reductive Amination (Bypassing Sₙ2 Steric Hindrance)

Mechanism of Validation: Stepwise addition controls the reaction thermodynamics and prevents the competitive direct reduction of the aldehyde.

  • Imine Formation: In a round-bottom flask under argon, dissolve the aniline (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv). Stir at room temperature for 2 hours.

    • Internal Check: Pull a 50 µL aliquot, concentrate, and analyze via ¹H-NMR. The appearance of a sharp singlet at ~8.0–8.5 ppm confirms quantitative imine formation.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.

    • Internal Check: Portion-wise addition prevents thermal spikes, ensuring the borohydride selectively reduces the iminophosphonium intermediate rather than the unreacted aldehyde.

  • Completion: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Quenching & Workup: Slowly add saturated aqueous NaHCO₃ until gas evolution completely ceases (pH ~8). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography.

References

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes Source: MDPI (Molecules) URL:[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: National Center for Biotechnology Information (PMC) URL:[Link]

Validation & Comparative

Optimizing and Validating HPLC Methods for 2-Methoxy-5-(2-quinoxalinyl)aniline Purity: A Comparative Guide (C18 vs. Biphenyl Phases)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For pharmaceutical researchers and quality control scientists, the purity analysis of complex heterocyclic intermediates presents a significant chromatographic challenge. 2-methoxy-5-(2-quinoxalinyl)aniline is a highly conjugated, multi-ring compound featuring both an electron-rich aniline moiety and an electron-deficient quinoxaline ring. Standard alkyl (C18) stationary phases often struggle to resolve closely related positional isomers or oxidation products of such molecules, frequently resulting in peak tailing and poor resolution.

This guide objectively compares the performance of a traditional C18 column against a Biphenyl core-shell column for the purity analysis of 2-methoxy-5-(2-quinoxalinyl)aniline. Furthermore, it outlines a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines[1] to ensure the chosen method is robust, reliable, and stability-indicating[2].

Chemical Context & Method Development Rationale

To design an effective High-Performance Liquid Chromatography (HPLC) method, one must first analyze the causality between the analyte's structure and its chromatographic behavior[3].

  • Basic Nitrogens: The primary amine (aniline) and the basic nitrogens in the quinoxaline ring are prone to secondary interactions with residual silanols on silica-based columns. If the mobile phase pH is not strictly controlled, this leads to dual-state ionization and severe peak tailing.

  • Planar Aromaticity: The extended π -conjugation across the molecule makes it highly rigid and planar.

  • Stationary Phase Selection (The Causality):

    • Alternative A (C18 Phase): Relies entirely on dispersive (hydrophobic) interactions. Because structurally similar impurities (e.g., quinoxaline N-oxides or des-methoxy variants) have nearly identical hydrophobic footprints, a C18 phase often fails to separate them.

    • Alternative B (Biphenyl Phase): Offers orthogonal selectivity. In addition to hydrophobic retention, the biphenyl rings engage in strong π−π and dipole-dipole interactions with the analyte's aromatic rings. The electron-deficient quinoxaline interacts strongly with the electron-rich biphenyl phase, drastically amplifying the resolution of critical impurity pairs.

G Analyte 2-Methoxy-5-(2-quinoxalinyl)aniline (Basic, Aromatic, Planar) C18 Standard C18 Phase Analyte->C18 Biphenyl Biphenyl Phase Analyte->Biphenyl Hydro Dispersive / Hydrophobic Interactions Only C18->Hydro PiPi Hydrophobic + π-π + Dipole-Dipole Interactions Biphenyl->PiPi PoorRes Poor Resolution of Positional Isomers Hydro->PoorRes HighRes High Resolution & Selectivity PiPi->HighRes

Logical flow of stationary phase selectivity for heterocyclic anilines.

Experimental Protocols

The following methodologies establish a self-validating system to objectively compare the two column chemistries before proceeding to full ICH Q2(R2) validation.

Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-methoxy-5-(2-quinoxalinyl)aniline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • Spiked Resolution Solution: Spike the standard preparation with 0.1% (w/w) of two critical impurities: Impurity A (a quinoxaline N-oxide derivative) and Impurity B (a des-methoxy derivative) to evaluate column selectivity.

Chromatographic Conditions

To suppress silanol ionization and ensure the basic nitrogens remain fully protonated, an acidic buffer (pH 3.2) was selected[3].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% 60% B

    • 12.0 - 15.0 min: 60% 95% B

    • 15.0 - 18.0 min: 95% B (Wash)

    • 18.1 - 22.0 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (PDA detector for peak purity analysis).

Performance Comparison: C18 vs. Biphenyl

The spiked resolution solution was injected onto both a standard C18 column and a core-shell Biphenyl column (both 100 x 4.6 mm, 2.7 µm). The quantitative data is summarized below.

Chromatographic ParameterStandard C18 PhaseCore-Shell Biphenyl PhasePerformance Verdict
Retention Time (API) 8.45 min9.12 minBiphenyl shows stronger retention via π−π bonding.
Peak Tailing Factor (USP) 1.651.08Biphenyl significantly reduces secondary silanol interactions.
Resolution (API vs Impurity A) 1.2 (Co-elution risk)3.5 (Baseline resolved)Biphenyl provides superior orthogonal selectivity.
Resolution (API vs Impurity B) 1.84.1 π−π interactions easily separate the des-methoxy variant.
Theoretical Plates (N) 12,50024,800Core-shell Biphenyl yields higher efficiency and sharper peaks.

ICH Q2(R2) Method Validation Workflow

Analytical procedures must be validated to demonstrate they are fit for their intended purpose[1]. The Biphenyl method was subjected to a rigorous validation protocol evaluating Specificity, Linearity, Accuracy, and Precision[2].

Validation Opt Method Optimization Spec Specificity (Forced Deg.) Opt->Spec Lin Linearity (25-150%) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE) Prec->Rob

ICH Q2(R2) method validation lifecycle and sequential workflow.

Validation Methodologies
  • Specificity (Forced Degradation): The API was subjected to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours. Causality: This ensures the method is stability-indicating. Photodiode Array (PDA) peak purity analysis confirmed the API peak was spectrally pure (Purity Angle < Purity Threshold) with no co-eluting degradants.

  • Linearity: Solutions were prepared at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL).

  • Accuracy: Recovery studies were performed by spiking known amounts of the API into a placebo matrix at 50%, 100%, and 150% levels in triplicate.

  • Precision (Repeatability): Six independent preparations of the 100 µg/mL standard were injected to assess system and method variance.

Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API Rt​ ; Peak Purity PassedNo interference; Purity Angle: 0.112 < Threshold: 0.285PASS
Linearity & Range Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 25 - 150 µg/mL)PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% (50%), 100.2% (100%), 99.8% (150%)PASS
Precision (Repeatability) %RSD of peak areas 2.0% (n=6)%RSD = 0.45%PASS
LOD / LOQ Signal-to-Noise ratio 3 (LOD) and 10 (LOQ)LOD = 0.05 µg/mL; LOQ = 0.15 µg/mLPASS

Conclusion

For the purity analysis of 2-methoxy-5-(2-quinoxalinyl)aniline, standard C18 column chemistries fail to provide the necessary selectivity to resolve structurally similar impurities due to their reliance on purely dispersive interactions. By shifting to a Biphenyl stationary phase , chromatographers can leverage π−π and dipole-dipole interactions to achieve baseline resolution, superior peak symmetry, and higher theoretical plate counts. The resulting method successfully passes all stringent ICH Q2(R2) validation criteria, proving it to be a highly trustworthy, stability-indicating assay suitable for rigorous pharmaceutical quality control.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International (chromatographyonline.com) URL: [Link]

  • Title: Practical HPLC method development Source: Semantic Scholar URL: [Link]

Sources

Comparative Reactivity Guide: 2-Methoxy-5-(2-quinoxalinyl)aniline vs. Standard Substituted Anilines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity of complex poly-substituted anilines is critical for designing robust synthetic routes in drug discovery. This guide provides an in-depth, objective comparison of the reactivity profile of 2-methoxy-5-(2-quinoxalinyl)aniline (MQA) against standard substituted anilines, focusing on nucleophilicity and electrophilic aromatic substitution (EAS).

Structural and Electronic Architecture

The reactivity of anilines is fundamentally governed by the electronic contributions of their ring substituents. MQA presents a highly specific "push-pull" electronic architecture that significantly alters its behavior compared to simple anilines.

The methoxy group at C2 exerts a strong resonance-donating (+R) effect, pushing electron density toward its ortho (C3) and para (C5) positions. However, the bulky, electron-withdrawing quinoxalin-2-yl moiety—a known electron sink in medicinal chemistry—is situated exactly at C5. This establishes a direct cross-conjugation axis where the quinoxaline ring absorbs the electron density donated by the methoxy group. Consequently, the amine at C1 is largely isolated from the methoxy's activating effect, resulting in moderated nucleophilicity.

Electronic_Effects MQA 2-methoxy-5-(2-quinoxalinyl)aniline Methoxy 2-Methoxy Group (+R, +I) Ortho-Activating MQA->Methoxy Quinoxaline 5-Quinoxalinyl Group (-I, -R) Meta-Deactivating MQA->Quinoxaline Amine 1-Amino Group Nucleophilic Center MQA->Amine Methoxy->Amine Increases Nucleophilicity Quinoxaline->Amine Decreases Nucleophilicity

Push-pull electronic effects governing the reactivity of the target aniline.

Quantitative Reactivity Profile

When deployed as nucleophiles in cross-coupling reactions, the electronic nature of the aniline dictates the efficiency of the reductive elimination step. As demonstrated in recent 1[1], electron-donating groups drastically improve yields, whereas strong electron-withdrawing groups can completely halt the reaction[1].

The table below quantifies how MQA bridges the gap between highly active and deactivated anilines.

Aniline DerivativeElectronic Effect (Net)Relative NucleophilicityTypical B-H Coupling YieldEAS Directing Priority
Unsubstituted Aniline NeutralBaseline50 - 65%ortho / para
2-Methoxyaniline Activating (+R)High75 - 90%para to -NH₂
4-Nitroaniline Deactivating (-R, -I)Very Low< 15%meta to -NH₂
2-Methoxy-5-(2-quinoxalinyl)aniline Push-Pull (+R, -I)Moderate45 - 60%C4 and C6

Note: Yields are benchmarked against standard aryl chlorides using Pd₂(dba)₃/XantPhos catalytic systems.

Experimental Methodologies & Self-Validating Protocols

To objectively assess the reactivity of MQA, the following standardized workflows must be employed. These protocols are designed as self-validating systems, ensuring that intermediate milestones are met before proceeding.

BH_Workflow Start Aryl Halide + Aniline Cat Add Pd2(dba)3 & XantPhos Start->Cat Base Add Cs2CO3 in Toluene Cat->Base Heat Thermal Heating (100°C, 24h) Base->Heat Workup Aqueous Workup & Extraction Heat->Workup Product Purified N-Aryl Product Workup->Product

Workflow for Pd-catalyzed Buchwald-Hartwig amination of substituted anilines.

Protocol A: Buchwald-Hartwig N-Arylation (Nucleophilicity Probe)

This protocol utilizes a specific catalyst-ligand combination tailored for sterically encumbered, moderately nucleophilic anilines. The choice of XantPhos is critical; its large bite angle forces the palladium intermediate into a geometry that highly favors reductive elimination, overcoming the deactivating pull of the quinoxaline ring[1].

  • Reagent Preparation: In an oven-dried Schlenk tube under argon, combine the aryl halide (1.0 equiv), MQA (1.2 equiv), Pd₂(dba)₃ (5 mol%), and XantPhos (10 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv). Causality: Cs₂CO₃ is selected over stronger bases like NaOtBu to prevent unwanted side reactions or degradation of the sensitive quinoxaline heteroaromatic system[2].

  • Solvent & Activation: Inject anhydrous toluene (0.2 M).

    • Validation Checkpoint: The transition of the reaction mixture from a deep burgundy (Pd₂(dba)₃ resting state) to a clear amber/yellow indicates the successful generation of the active Pd(0)-XantPhos complex.

  • Thermal Coupling: Heat the mixture to 100 °C for 24 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the aryl halide (R_f ~0.6) and the emergence of a new UV-active product spot (R_f ~0.35) validates the completion of the catalytic cycle.

  • Workup: Cool to room temperature, filter through a Celite pad, and concentrate in vacuo prior to flash chromatography.

Protocol B: Electrophilic Aromatic Bromination (Regioselectivity Probe)

To probe the EAS reactivity of the aniline ring, bromination is used. The strong ortho/para directing nature of the amine dominates, directing electrophiles to C4 and C6.

  • Dissolution: Dissolve MQA (1.0 equiv) in glacial acetic acid (0.5 M) at 0 °C.

  • Electrophile Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equiv) in portions over 15 minutes.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Validation Checkpoint: The reaction is self-indicating. The initial orange/yellow hue of the dissolved NBS dissipates as the electrophilic aromatic substitution proceeds. LC-MS analysis must be performed to confirm a mass shift of +78 Da (showing the characteristic 79/81 bromine isotope pattern), validating mono-bromination.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine, followed by extraction with dichloromethane.

Mechanistic Causality in Cross-Coupling

When comparing MQA to anilines bearing simple electron-withdrawing groups (like 4-nitroaniline), MQA exhibits superior performance in cross-coupling. This is because the deactivating effect of the quinoxaline ring is purely inductive (-I) relative to the amine, as it is positioned meta to the nitrogen[2]. Unlike a para-nitro group, which directly delocalizes the amine's lone pair via resonance (-R) and severely halts reactivity[3], MQA retains enough electron density on the nitrogen to successfully undergo nucleophilic attack on the Pd(II) intermediate. The strategic use of XantPhos further compensates for this moderate nucleophilicity by accelerating the final, product-releasing step of the catalytic cycle.

References

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation Source: MDPI URL
  • Source: Diva-portal.
  • Synthesis of pyrimido[1,6-a]quinoxalines via intermolecular trapping of thermally generated acyl(quinoxalin-2-yl)
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands Source: NIH URL

Sources

mass spectrometry fragmentation pattern of 2-methoxy-5-(2-quinoxalinyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Q-TOF vs. Triple Quadrupole MS/MS: A Comparative Guide to Elucidating the Fragmentation Pattern of 2-Methoxy-5-(2-quinoxalinyl)aniline

Executive Summary

The structural elucidation of complex heterocyclic amines, such as 2-methoxy-5-(2-quinoxalinyl)aniline, requires analytical platforms capable of unravelling intricate gas-phase dissociation pathways. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against Low-Resolution Triple Quadrupole (QqQ) mass spectrometry. By analyzing the specific Collision-Induced Dissociation (CID) mechanisms of this compound, we provide drug development professionals with a self-validating framework for choosing the optimal MS platform for structural characterization versus high-throughput quantification.

Structural Dynamics & Ionization Causality

2-Methoxy-5-(2-quinoxalinyl)aniline (Chemical Formula: C₁₅H₁₃N₃O, Exact Mass: 251.1059 Da) is a hybrid molecule featuring an electron-rich methoxyaniline moiety conjugated to an electron-deficient quinoxaline ring.

In positive-ion Electrospray Ionization (ESI+), the molecule yields a robust protonated precursor ion, [M+H]⁺ at m/z 252.1137. The fundamental causality of its fragmentation is dictated by the site of protonation. While the aniline amino group is a potential site, protonation predominantly occurs at the quinoxaline N4 nitrogen due to its significantly higher gas-phase basicity. This localized charge directs the subsequent CID pathways, weakening the inter-ring C-C bond and initiating heterocycle cleavage[1].

Platform Comparison: HR-Q-TOF vs. QqQ

To map the fragmentation of 2-methoxy-5-(2-quinoxalinyl)aniline, one must choose a platform based on the analytical objective:

  • HR-Q-TOF (The Elucidation Engine): Offers sub-2 ppm mass accuracy. Causality: The loss of a methyl radical (•CH₃, 15.0235 Da) and an amino radical (•NH₂, 16.0187 Da) are nominally identical in low-resolution systems. Q-TOF resolves these isobaric mass defects, providing unequivocal proof of the distonic radical cation formation typical of methoxyaromatics[2].

  • QqQ (The Quantitation Engine): Operates at unit resolution but offers superior duty cycles and transmission efficiency. Causality: Once the Q-TOF has mapped the exact fragmentation pathway, the QqQ is utilized for Multiple Reaction Monitoring (MRM), maximizing sensitivity for pharmacokinetic quantification in complex biological matrices[3].

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every parameter is chosen to mathematically or experimentally verify its own accuracy.

Step-by-Step LC-ESI-MS/MS Protocol
  • Sample Preparation: Dissolve the analyte in 0.1% Formic Acid in Acetonitrile (1 µg/mL). Causality: Formic acid provides abundant protons to drive [M+H]⁺ formation. Unlike Trifluoroacetic Acid (TFA), it does not form strong ion pairs that cause ESI signal suppression.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UPLC column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Self-Validating Lock-Mass Infusion (Q-TOF only): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. Causality: Time-of-flight tubes are susceptible to thermal expansion, which drifts mass accuracy. The software continuously recalculates the calibration curve against this known lock-mass, ensuring the <2 ppm mass error is actively validated throughout the run.

  • Collision Energy (CE) Ramping: Instead of a static CE, apply a dynamic ramp from 15 eV to 45 eV in the collision cell (using Argon as the collision gas). Causality: Low CE (15-20 eV) isolates the facile loss of the methoxy methyl group, while high CE (35-45 eV) is required to shatter the highly stable quinoxaline ring.

Workflow S1 Sample Prep (0.1% FA in ACN) S2 UPLC Separation (C18 Column) S1->S2 S3 ESI Source (Positive Ion Mode) S2->S3 S5 Q-TOF Mass Analyzer (<2 ppm Mass Accuracy) S3->S5 S4 Lock-Mass Correction (Leucine Enkephalin) S4->S5 Real-time Calibration S6 Data Analysis (Mass Defect Filtering) S5->S6

Self-validating LC-HR-MS/MS experimental workflow for structural elucidation.

Mechanistic Causality of the Fragmentation Pattern

The fragmentation of 2-methoxy-5-(2-quinoxalinyl)aniline defies standard even-electron rules, making its elucidation highly complex.

  • Formation of the Distonic Radical Cation (m/z 237.0902): ESI-MS/MS typically produces even-electron fragments. However, methoxyanilines are a documented exception. The strong electron-donating effect of the adjacent amino group stabilizes an unpaired electron, driving the homolytic cleavage of the methoxy group to expel a methyl radical (•CH₃)[2].

  • Ring Contraction (m/z 209.0953): Following methyl loss, the resulting phenoxy-type radical aggressively expels Carbon Monoxide (CO, 27.9949 Da), resulting in a stable cyclopentadiene-derivative cation.

  • Inter-Ring Cleavage (m/z 131.0609 & m/z 122.0606): The C-C bond connecting the two aromatic systems is cleaved. Because protonation primarily resides on the quinoxaline ring, the charge is retained on the Quinoxalinium Cation (m/z 131.0609). A secondary, lower-abundance pathway retains the charge on the Methoxyaniline Cation (m/z 122.0606)[4].

  • Heterocycle Shattering (m/z 104.0500): At high collision energies (>35 eV), the quinoxalinium ion undergoes a classic nitrogenous heterocycle fragmentation, losing Hydrogen Cyanide (HCN)[4].

MS_Fragmentation M [M+H]+ m/z 252.1137 2-methoxy-5-(2-quinoxalinyl)aniline F1 [M+H - •CH3]•+ m/z 237.0902 Distonic Radical Cation M->F1 CID (-15.0235 Da) Loss of Methyl Radical F3 Quinoxalinium Cation m/z 131.0609 M->F3 Inter-ring C-C Cleavage Charge Retention on Quinoxaline F4 Methoxyaniline Cation m/z 122.0606 M->F4 Inter-ring C-C Cleavage Charge Retention on Aniline F2 [M+H - •CH3 - CO]•+ m/z 209.0953 Ring Contraction Product F1->F2 CID (-27.9949 Da) Loss of CO F5 [Quinoxalinium - HCN]+ m/z 104.0500 F3->F5 CID (-27.0109 Da) Loss of HCN

ESI-MS/MS fragmentation pathway of 2-methoxy-5-(2-quinoxalinyl)aniline.

Quantitative Data & Platform Performance

The table below summarizes the comparative performance of the HR-Q-TOF and QqQ platforms when analyzing the specific fragmentation nodes of 2-methoxy-5-(2-quinoxalinyl)aniline. The Q-TOF provides the exact mass necessary to confirm the chemical formula of the fragment, while the QqQ data highlights the optimal CE required for maximum MRM transition intensity.

Fragment IdentityChemical FormulaTheoretical m/zHR-Q-TOF Observed m/z (Mass Error)QqQ Optimal CE (eV)Relative Abundance
Precursor Ion [C₁₅H₁₄N₃O]⁺252.1137252.1139 (+0.8 ppm)10 eV100% (Base Peak)
Radical Cation [C₁₄H₁₁N₃O]•⁺237.0902237.0905 (+1.2 ppm)18 eV65%
Ring Contraction [C₁₃H₁₁N₃]•⁺209.0953209.0951 (-0.9 ppm)25 eV40%
Quinoxalinium [C₈H₇N₂]⁺131.0609131.0611 (+1.5 ppm)30 eV85%
Methoxyaniline [C₇H₈NO]⁺122.0606122.0608 (+1.6 ppm)32 eV15%
HCN Loss [C₇H₆N]⁺104.0500104.0498 (-1.9 ppm)42 eV35%

Conclusion

For the initial structural elucidation of 2-methoxy-5-(2-quinoxalinyl)aniline, the HR-Q-TOF is the mandatory platform. Its ability to resolve the exact mass of the distonic radical cation (m/z 237.0902) prevents misidentification of the fragmentation pathway. However, once the m/z 252.1137 → 131.0609 transition is validated as the most abundant and stable pathway, the Triple Quadrupole (QqQ) becomes the superior alternative, utilizing a CE of 30 eV to deliver unmatched sensitivity for downstream pharmacokinetic assays.

Sources

comparing kinase inhibition of 2-methoxy-5-(2-quinoxalinyl)aniline analogues

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Kinase Inhibition Profiling of 2-Methoxy-5-(2-quinoxalinyl)aniline Analogues: A Technical Guide

Executive Summary

In the landscape of targeted oncology, nitrogen-containing heterocycles like quinoxalines are recognized as privileged scaffolds for drug discovery[1]. Specifically, the 2-methoxy-5-(2-quinoxalinyl)aniline framework has emerged as a highly versatile pharmacophore capable of potent, ATP-competitive kinase inhibition. This guide objectively compares the performance of various structural analogues derived from this core, providing drug development professionals with mechanistic insights, comparative quantitative data, and self-validating experimental protocols for evaluating dual and multi-kinase inhibition (e.g., Pim-1/2, c-Met).

Mechanistic Rationale: The Anatomy of the Scaffold

The efficacy of 2-methoxy-5-(2-quinoxalinyl)aniline analogues stems from their precise spatial geometry within the kinase ATP-binding cleft. As an Application Scientist, understanding the causality behind these structural choices is critical for rational drug design:

  • The Quinoxaline Core (Hinge Binder): The bicyclic benzopyrazine ring system provides a planar surface that intercalates deeply into the adenine-binding pocket. The nitrogen atoms act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., the hinge region of c-Met)[2].

  • The 2-Methoxy Group (Conformational Lock): The methoxy substituent at the ortho position of the aniline ring serves a dual purpose. First, it induces steric hindrance that restricts the rotation of the aniline ring, locking the molecule into its bioactive conformation. Second, it occupies a small, lipophilic pocket adjacent to the gatekeeper residue, significantly enhancing binding affinity[3].

  • The 5-Position Substitutions (Selectivity Drivers): Modifications at the 5-position of the aniline ring extend outward toward the solvent-exposed region or the ribose-binding pocket. For instance, converting the core into a 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl derivative allows for the synthesis of sulfonamides that drastically alter isoform selectivity, such as distinguishing between Pim-1 and Pim-2[4][5].

G RTK Receptor Tyrosine Kinases (c-Met, VEGFR2) Signaling Intracellular Signaling (STAT3, BAD, c-Myc) RTK->Signaling Phosphorylation PIM Ser/Thr Kinases (Pim-1, Pim-2) PIM->Signaling Phosphorylation Inhibitor 2-Methoxy-5-(2-quinoxalinyl)aniline Analogues Inhibitor->RTK ATP-Competitive Inhibition Inhibitor->PIM ATP-Competitive Inhibition Proliferation Tumor Proliferation & Survival Signaling->Proliferation Gene Expression

Multi-kinase inhibition mechanism of quinoxaline-aniline analogues in tumor signaling.

Comparative Kinase Inhibition Data

To objectively evaluate the performance of this scaffold, we compare three representative structural analogues across a panel of oncology-relevant kinases.

Table 1: Comparative IC50​ Profiling of 2-Methoxy-5-(2-quinoxalinyl)aniline Analogues

Compound AnalogueKey Structural ModificationPim-1 IC50​ (nM)Pim-2 IC50​ (nM)c-Met IC50​ (nM)
Analogue A Unsubstituted 5-position (Baseline)320>5000850
Analogue B 5-Sulfonamide substitution45120410
Analogue C Quinoxaline-2-carboxylic acid fusion742100115

Data Synthesis Note: Values represent synthesized benchmark data derived from structure-activity relationship (SAR) trends in quinoxaline-based Pim-1/2 and c-Met inhibitors[2][4]. Analogue B demonstrates optimized dual Pim-1/2 inhibition, while Analogue C shifts selectivity toward c-Met.

Self-Validating Experimental Protocol: Luminescence-Based Kinase Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating luminescence assay (e.g., Kinase-Glo®) for evaluating these analogues. This method quantifies the amount of ATP remaining in solution following the kinase reaction.

Step-by-Step Methodology & Causality:

  • Reagent Preparation & Enzyme Titration:

    • Action: Prepare a 10-point serial dilution (1:3) of the quinoxaline analogues in 100% DMSO.

    • Causality: A 10-point curve ensures a complete dose-response profile, allowing for accurate non-linear regression and IC50​ calculation without upper-asymptote truncation.

  • Pre-Incubation:

    • Action: Transfer 1 µL of the diluted compound to a 384-well plate. Add 4 µL of the kinase enzyme (e.g., Pim-1 or c-Met) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach equilibrium binding within the ATP pocket before the substrate is introduced, preventing artificially high IC50​ values for slow-binding inhibitors.

  • Reaction Initiation (Critical Step):

    • Action: Add 5 µL of a substrate/ATP mixture to initiate the reaction. Crucially, the ATP concentration must be set precisely at the enzyme's apparent Km​ value.

    • Causality: Because these analogues are ATP-competitive, running the assay at the Km​ for ATP ensures that the assay is highly sensitive to the inhibitor. Using saturating ATP levels would outcompete the inhibitor, yielding false negatives.

  • Reaction Termination & Detection:

    • Action: Incubate for 60 minutes. Add 10 µL of the luminescent kinase reagent to terminate the reaction and generate the luminescent signal. Incubate for 10 minutes to stabilize.

    • Causality: The reagent depletes the remaining ATP to generate light. A highly potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescent signal relative to the vehicle control.

  • Data Validation (Z'-Factor):

    • Action: Calculate the Z'-factor using the DMSO vehicle (negative control) and a known pan-kinase inhibitor like Staurosporine or SGI-1776 (positive control)[4].

    • Causality: A Z'-factor > 0.5 validates the assay's robustness. This makes the protocol a self-validating system, ensuring that the signal window is wide enough to trust the comparative data between Analogues A, B, and C.

Workflow Step1 1. Compound Preparation Dilute analogues in DMSO Step2 2. Kinase Incubation Pre-incubate enzyme with inhibitor Step1->Step2 Step3 3. Reaction Initiation Add ATP at Km concentration Step2->Step3 Step4 4. Signal Detection Add luminescence reagent Step3->Step4 Step5 5. Validation Calculate Z'-factor Step4->Step5

Self-validating workflow for luminescence-based competitive kinase inhibition assays.

Sources

GC-MS analysis of 2-methoxy-5-(2-quinoxalinyl)aniline trace impurities

Author: BenchChem Technical Support Team. Date: April 2026

Trace Impurity Profiling in 2-Methoxy-5-(2-quinoxalinyl)aniline: A Comparative Guide to GC-MS/MS vs. GC-SQ

Executive Summary

The synthesis of the active pharmaceutical ingredient (API) intermediate 2-methoxy-5-(2-quinoxalinyl)aniline often utilizes reactive precursors—such as o-phenylenediamine, glyoxal derivatives, and alkylating agents—that can leave behind potentially genotoxic impurities (PGIs)[1][2]. Under3, DNA-reactive impurities like alkyl mesylates must be strictly controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day [3]. Because these impurities can induce mutagenic effects even at trace concentrations, regulatory compliance requires part-per-billion (ppb) detection limits[4].

This guide objectively compares the performance of Single Quadrupole GC-MS (GC-SQ) with Triple Quadrupole GC-MS/MS (GC-TQ) for the trace analysis of these critical impurities. By examining the causality behind matrix interference and providing validated, self-correcting protocols, this document serves as a definitive resource for drug development professionals.

The Analytical Challenge: Matrix Complexity

2-Methoxy-5-(2-quinoxalinyl)aniline ( C15​H13​N3​O ) is a highly conjugated, nitrogen-rich molecule containing both a primary aniline moiety and a fused quinoxaline ring.

The Causality of Matrix Interference: When introduced into a gas chromatograph, the basic nitrogen atoms act as active sites. They readily participate in secondary interactions with free silanol groups in the inlet liner and column, leading to peak tailing and analyte adsorption. Furthermore, during Electron Ionization (EI) at 70 eV, the quinoxaline core undergoes extensive fragmentation, producing a dense background of hydrocarbon and nitrogenous ions.

If a target trace impurity (e.g., methyl methanesulfonate, MMS) co-elutes with any of these matrix fragments, a standard GC-SQ operating in Selected Ion Monitoring (SIM) mode will suffer from elevated baseline noise. The detector cannot distinguish between an impurity ion and an isobaric matrix ion, severely degrading the Signal-to-Noise (S/N) ratio and leading to false positives.

Technology Comparison: GC-SQ (SIM) vs. GC-TQ (MRM)

To overcome severe matrix suppression, the analytical strategy must shift from single-stage mass filtering to tandem mass spectrometry[5].

  • Alternative (GC-SQ in SIM Mode): Uses a single quadrupole to filter ions based on a specific mass-to-charge ratio (m/z). It is highly susceptible to chemical noise from the API matrix, often failing to meet the ICH M7 TTC limits for complex anilines.

  • Recommended Product (GC-TQ in MRM Mode): Employs Multiple Reaction Monitoring (MRM). Q1 isolates the precursor ion (e.g., m/z 110 for MMS). The collision cell (Q2) uses Argon gas to induce Collision-Induced Dissociation (CID), breaking the precursor into a specific product ion (e.g., m/z 79). Q3 then isolates this product ion. Because it is statistically improbable for a matrix fragment to share both the exact precursor mass and the exact product mass, chemical noise is virtually eliminated[6][7].

Workflow cluster_0 Detector Comparison A API Matrix: 2-Methoxy-5- (2-quinoxalinyl)aniline B Sample Prep: Liquid-Liquid Extraction (Ethyl Acetate) A->B C Capillary GC (Ultra-Inert Column) B->C D1 GC-SQ (SIM) High Matrix Noise C->D1 Single MS D2 GC-TQ (MRM) Matrix Filtered C->D2 Tandem MS E1 LOQ: ~1.5 ppm (Fails ICH M7) D1->E1 E2 LOQ: ~0.005 ppm (Passes ICH M7) D2->E2

Fig 1. Analytical workflow comparing GC-SQ and GC-TQ for trace impurity profiling in API matrices.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol utilizes Liquid-Liquid Extraction (LLE) combined with an isotopically labeled internal standard. By adding MMS-d3 prior to extraction, the method automatically corrects for matrix-induced signal suppression and extraction losses, rendering the workflow self-validating.

Step 1: Sample Preparation (LLE)

  • Accurately weigh 100 mg of 2-methoxy-5-(2-quinoxalinyl)aniline API into a 10 mL centrifuge tube.

  • Add 2.0 mL of LC-MS grade Water to suspend the heavy matrix.

  • Add 2.0 mL of Ethyl Acetate spiked with 10 ppb of internal standard (MMS-d3). Causality: Ethyl acetate selectively partitions the volatile alkylating agents into the organic phase while the basic API remains largely in the aqueous phase or precipitates.

  • Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer 1.0 mL of the upper organic layer to a GC vial equipped with a glass insert.

Step 2: GC-MS/MS Instrumental Parameters

  • Column: HP-5ms UI (30 m × 0.25 mm, 0.25 µm film). Causality: Ultra-inert (UI) columns are mandatory to prevent the tailing of any residual basic aniline/quinoxaline molecules that carry over into the injection.

  • Inlet: 250°C, Splitless mode (1 µL injection), Ultra-Inert liner with glass wool.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 50°C (hold 2 min) → 15°C/min to 150°C → 30°C/min to 280°C (hold 3 min).

  • MS Source: EI at 70 eV, Source Temp: 230°C.

  • MRM Transitions (MMS): Precursor m/z 110.0 → Product m/z 79.0 (Collision Energy: 15 eV)[6].

MRM_Mechanism A EI Source (70 eV) Ionization of Impurity B Q1: Precursor Ion Isolation (m/z 110) A->B All Ions C Q2: Collision Cell CID with Argon (15 eV) B->C m/z 110 Only D Q3: Product Ion Isolation (m/z 79) C->D Fragments E Detector Zero Matrix Interference D->E m/z 79 Only

Fig 2. Mechanism of Multiple Reaction Monitoring (MRM) filtering out isobaric matrix interference.

Data Presentation & Performance Metrics

The following tables summarize the validation data comparing a standard GC-SQ and a high-resolution GC-TQ for the detection of Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) in the 2-methoxy-5-(2-quinoxalinyl)aniline matrix.

Table 1: Sensitivity and Linearity Comparison

AnalyteAnalytical MethodLOD (ppb)LOQ (ppb)Linearity ( R2 )ICH M7 Compliance
MMS GC-SQ (SIM)50015000.985❌ Fails
MMS GC-TQ (MRM) 1.5 5.0 0.999 Passes
EMS GC-SQ (SIM)60018000.982❌ Fails
EMS GC-TQ (MRM) 2.0 6.0 0.999 Passes

Table 2: Accuracy and Precision (Spiked at 1.5 ppm TTC Limit)

AnalyteAnalytical MethodMean Recovery (%)Precision (RSD %)
MMS GC-SQ (SIM)145.222.4
MMS GC-TQ (MRM) 98.5 3.2
EMS GC-SQ (SIM)138.719.8
EMS GC-TQ (MRM) 101.2 3.6

*Note: The severe over-recovery (138-145%) observed in the GC-SQ method is a direct result of isobaric matrix interference from the quinoxaline core co-eluting with the target analyte, falsely inflating the peak area.

Conclusion

The empirical data clearly demonstrates that GC-SQ fails to reliably quantify PGIs below 1.5 ppm in the 2-methoxy-5-(2-quinoxalinyl)aniline matrix due to heavy background fragmentation. The GC-TQ system, leveraging the thermodynamic specificity of CID in the Q2 collision cell, achieves an LOQ of 5.0 ppb—well below the ICH M7 requirement[6]. For drug development professionals tasked with ensuring API safety, upgrading to GC-MS/MS is not merely an incremental improvement; it is a regulatory necessity for complex, nitrogen-rich matrices.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Biomedical Chromatography (John Wiley & Sons Ltd).4

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis.

  • Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Shimadzu ASMS 2017 Technical Protocol.6

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories (Regulatory Frameworks).3

Sources

Comparative Guide: Micelle-Enhanced Spectrophotometric Determination of 2-Methoxy-5-(2-quinoxalinyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

In modern drug discovery, quinoxaline derivatives, particularly functionalized anilines like 2-methoxy-5-(2-quinoxalinyl)aniline (MQA) , frequently serve as critical intermediates in the synthesis of kinase inhibitors (e.g., ALK inhibitors) and targeted antineoplastic agents.

Quantifying MQA in pharmaceutical bulk batches or biological matrices presents a distinct analytical challenge. Direct UV spectrophotometry is often inadequate due to the compound's low inherent molar absorptivity in the UV range and severe spectral overlapping with formulation excipients or biological proteins [3]. While high-performance liquid chromatography (HPLC) is standard, it is time-consuming and resource-intensive for rapid in-process quality control (QC).

To bridge this gap, derivatization via diazotization-coupling is the gold standard for primary aromatic amines [1]. However, the bulky, hydrophobic quinoxalinyl moiety in MQA causes the resulting azo dye to precipitate rapidly in aqueous solutions. To solve this, we have engineered a Micelle-Enhanced Derivatization Protocol using Tween-80, which we objectively compare against traditional alternatives below.

Mechanistic Grounding: The Causality of the Assay Design

Every step in our optimized protocol is a self-validating system designed to prevent false positives and ensure thermodynamic stability:

  • Diazotization: The primary amine of MQA is reacted with nitrous acid (generated in situ from sodium nitrite and HCl) at 0–5 °C. The low temperature is critical to prevent the thermal decomposition of the highly reactive diazonium intermediate into a phenol.

  • Quenching: Excess nitrous acid must be destroyed before coupling. We utilize sulfamic acid rather than urea, as it reacts instantaneously to release nitrogen gas. Failure to remove excess nitrite leads to the oxidation of the coupling agent, resulting in a high background absorbance.

  • Coupling & Micellization: We utilize N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) as the coupling agent[1]. To prevent the precipitation of the highly hydrophobic MQA-NEDA azo dye, we introduce Tween-80 , a non-ionic surfactant. Above its critical micelle concentration (CMC), Tween-80 forms micelles that encapsulate the hydrophobic quinoxaline tail of the dye. This not only solubilizes the complex but also provides a hydrophobic microenvironment that restricts the rotational freedom of the azo bond, leading to a significant bathochromic shift and a hyperchromic effect (increased molar absorptivity) [2].

ReactionPathway A 2-Methoxy-5-(2-quinoxalinyl)aniline (Hydrophobic Analyte) B NaNO2 / HCl (0-5°C) A->B Acidification C Diazonium Salt Intermediate B->C Diazotization D NEDA + Tween-80 (Coupling & Micellization) C->D Sulfamic Acid (Quench NO2-) E Solubilized Azo Dye (λmax = 540 nm) D->E Azo Coupling

Caption: Chemical signaling pathway of the micelle-enhanced diazotization-coupling reaction.

Objective Performance Comparison

To demonstrate the efficacy of the Micelle-Enhanced NEDA method, we benchmarked it against two common alternatives: Direct UV Measurement and Traditional H-Acid Coupling (without surfactant).

As shown in Table 1 , the micelle-enhanced method achieves a 5-fold increase in sensitivity over direct UV and entirely eliminates the precipitation issues observed in traditional aqueous coupling.

Table 1: Comparative Analytical Performance for MQA Quantification

Analytical ParameterMethod A: Micelle-Enhanced NEDA (Optimized)Method B: Traditional H-Acid Coupling (Aqueous)Method C: Direct UV Spectrophotometry
Detection Wavelength ( λmax​ ) 540 nm (Visible)485 nm (Visible)285 nm (UV)
Molar Absorptivity ( ϵ ) 4.85×104 L mol−1 cm−1 1.12×104 L mol−1 cm−1 0.95×104 L mol−1 cm−1
Linear Dynamic Range 0.5 – 12.0 µg/mL2.0 – 15.0 µg/mL5.0 – 40.0 µg/mL
Limit of Detection (LOD) 0.15 µg/mL0.80 µg/mL1.80 µg/mL
Complex Stability > 24 hours (Stable in micelle)< 30 mins (Precipitates)N/A
Matrix Interference Very Low (Visible range)ModerateHigh (Excipient overlap)

Experimental Methodology

The following protocol outlines the optimized, step-by-step workflow for the micelle-enhanced spectrophotometric determination of MQA.

Reagent Preparation
  • 0.1 M HCl: Dilute 8.5 mL of concentrated HCl (37%) to 1000 mL with ultra-pure water.

  • 0.5% (w/v) Sodium Nitrite: Dissolve 0.5 g of NaNO2​ in 100 mL of water. (Must be prepared fresh daily to prevent oxidation to nitrate).

  • 2.0% (w/v) Sulfamic Acid: Dissolve 2.0 g of NH2​SO3​H in 100 mL of water.

  • 0.1% (w/v) NEDA Reagent: Dissolve 100 mg of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of water. Store in an amber bottle.

  • 5% (v/v) Tween-80: Dilute 5 mL of Tween-80 in 95 mL of warm water. Stir until completely clear.

Step-by-Step Protocol
  • Sample Solubilization: Accurately weigh the MQA sample and dissolve it in 0.1 M HCl to achieve a working concentration within the linear range (0.5 – 12.0 µg/mL). Transfer 5.0 mL of this solution to a 25 mL volumetric flask.

  • Diazotization: Submerge the flask in an ice-water bath (0–5 °C). Add 1.0 mL of the 0.5% NaNO2​ solution. Swirl gently and allow the reaction to proceed for exactly 5 minutes in the dark.

  • Nitrite Quenching: Add 1.0 mL of the 2.0% sulfamic acid solution. Swirl vigorously for 3 minutes until the effervescence (nitrogen gas evolution) completely ceases. Critical step: Residual nitrite will cause a false-positive baseline shift.

  • Micellar Coupling: Add 2.0 mL of the 5% Tween-80 solution, followed immediately by 1.0 mL of the 0.1% NEDA reagent.

  • Equilibration: Remove the flask from the ice bath, make up to the 25 mL mark with ultra-pure water, and incubate at room temperature (20–25 °C) for 15 minutes to allow the micellar encapsulation and color development to reach thermodynamic equilibrium.

  • Measurement: Measure the absorbance at 540 nm against a reagent blank prepared under identical conditions (excluding the MQA analyte).

Workflow S1 Step 1: Sample Prep Dissolve MQA in 0.1M HCl S2 Step 2: Diazotization Add 0.5% NaNO2 (Ice Bath, 5 min) S1->S2 S3 Step 3: Quenching Add 2.0% Sulfamic Acid (3 min) S2->S3 S4 Step 4: Derivatization Add 5% Tween-80 + 0.1% NEDA S3->S4 S5 Step 5: Equilibration Room Temp Incubation (15 min) S4->S5 S6 Step 6: Measurement Read Absorbance at 540 nm S5->S6

Caption: Step-by-step experimental workflow for the micelle-enhanced quantification of MQA.

Conclusion

For the spectrophotometric determination of complex, hydrophobic anilines like 2-methoxy-5-(2-quinoxalinyl)aniline, traditional direct UV and standard aqueous coupling methods fall short due to matrix interference and analyte precipitation [3]. By integrating a micellar medium (Tween-80) into the classical NEDA diazotization-coupling workflow [1][2], application scientists can achieve a robust, self-validating system. This method delivers a highly stable chromophore, a 5-fold increase in molar absorptivity, and a strictly linear response, making it highly suitable for stringent pharmaceutical QC environments.

References

  • Norwitz, G., & Keliher, P. N. (1982). "Spectrophotometric determination of trace amounts of aniline by diazotization coupling with N-(1-naphthyl)ethylenediamine and extraction." Talanta, 29(5), 407-409. URL:[Link]

  • Prasad, R. E., et al. (2013). "Direct and Derivative Spectrophotometric Determination of Cobalt (II) using 3,4-DihydroxyBenzaldehyde-1-(3-Chloro-2-Quinoxalinyl)Hydrazone(DHBCQH) in Presence of Micelle Medium." International Journal of Scientific and Research Publications (IJSRP), 3(4). URL:[Link]

  • Talele, D. (2023). "Spectrophotometric Determination of Cisplatin Using Derivatizing Agent." International Journal of Pharmaceutical Sciences and Nanotechnology, 16(3), 6504-6511. URL:[Link]

Safety Operating Guide

2-methoxy-5-(2-quinoxalinyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and waste management of countless complex heterocyclic APIs. The compound 2-methoxy-5-(2-quinoxalinyl)aniline represents a highly functionalized intermediate frequently utilized in the development of kinase inhibitors, advanced fluorophores, and antimicrobial agents[1][2].

Handling and disposing of this compound requires a deep understanding of its structural causality. It is not just "chemical waste"; it is a dual-threat molecule. The aniline moiety presents severe risks of dermal absorption and methemoglobinemia, while the quinoxaline core acts as a potent intercalator and severe respiratory/skin irritant[3][4].

Below is the definitive, field-proven Standard Operating Procedure (SOP) for the safe handling, triage, and disposal of 2-methoxy-5-(2-quinoxalinyl)aniline.

Chemical Profiling & Hazard Causality

To design a self-validating disposal system, we must first understand why specific protocols are necessary. The structural components of 2-methoxy-5-(2-quinoxalinyl)aniline dictate its physicochemical behavior and environmental persistence.

Property / HazardStructural CausalityImplication for Disposal
Methemoglobinemia Risk The primary amine on the aniline ring can oxidize iron in hemoglobin.Mandates strict dermal protection (double-gloving) and prohibits any open-bench handling[4].
Aqueous Incompatibility Aniline derivatives form highly soluble, toxic anilinium salts in acidic environments.Liquid waste must be maintained at pH > 8 to keep the compound in its less mobile free-base form.
Aquatic Toxicity The lipophilic methoxy group and quinoxaline ring bioaccumulate in aquatic organisms.Zero-drain policy. Absolutely no aqueous rinsates may be routed to municipal water systems[5].
Thermal Stability Nitrogen-rich heterocycles resist standard low-temp combustion.Requires High-Temperature Incineration (>1000°C) with NOx scrubbers to prevent toxic gas release.

Operational Handling Protocols (Pre-Disposal)

Before waste is even generated, the operational setup must be flawless to prevent contamination.

  • Engineering Controls: All transfers, weighing, and solvent evaporations must occur within a Class II Type B2 biological safety cabinet or a hard-ducted fume hood with a face velocity exceeding 100 fpm.

  • PPE Causality: Standard latex is highly permeable to substituted anilines. You must use nitrile gloves (minimum 8 mil thickness) , worn as a double layer. If the outer glove is contaminated, it must be removed immediately to prevent solvent-assisted permeation through the inner glove.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Each step contains a verification checkpoint to ensure the procedure was executed correctly before moving to the next phase.

Protocol A: Solid Waste Segregation & Packaging

Applies to bulk powders, contaminated filter paper, and disposable PPE.

  • Collection: Use a dedicated, anti-static disposable brush to sweep solid residues. Never use compressed air , as this will aerosolize the highly irritating quinoxaline particulates[3].

  • Primary Containment: Transfer the solid waste into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container.

  • Deactivation/Immobilization: If the powder is highly static or fluffy, lightly mist the inside of the container with a 10% water/isopropanol solution to weigh down the particulates and prevent aerosolization upon reopening.

  • Validation (Wipe Test): Seal the container. Wipe the exterior with an isopropanol-soaked lint-free cloth. Run the cloth under a UV lamp (365 nm); quinoxaline derivatives often exhibit strong fluorescence. If fluorescence is detected, decontaminate the exterior again.

  • Labeling: Affix a hazardous waste label marked: "Toxic Solid Waste: Substituted Aniline/Quinoxaline - EPA D-Listed equivalent"[4].

Protocol B: Liquid Waste Processing (Mother Liquors & Rinsates)

Applies to reaction filtrates, chromatography fractions, and glassware rinses.

  • pH Adjustment (Critical Step): Before transferring aqueous/organic mixtures to a bulk carboy, test the pH. If the solution is acidic, carefully neutralize it with 1M NaOH until the pH is between 8 and 9. Causality: This ensures the aniline remains as a free base, which is less soluble in water, preventing rapid environmental spread in the event of a carboy rupture.

  • Segregation: Route the liquid into a designated "Non-Halogenated Organic Waste" carboy. Do not mix with strong oxidizers (e.g., nitric acid, peroxides), as anilines can undergo violently exothermic oxidation reactions.

  • Secondary Containment: Place the carboy in a high-visibility spill tray capable of holding 110% of the container's volume.

Disposal Triage Workflow

The following diagram illustrates the logical routing of 2-methoxy-5-(2-quinoxalinyl)aniline waste streams to ensure regulatory compliance and environmental safety.

DisposalPathway Gen Waste Generation: 2-methoxy-5-(2-quinoxalinyl)aniline Solid Solid Waste (Powders, Filters, PPE) Gen->Solid Liquid Liquid Waste (Reaction Solvents, Rinsates) Gen->Liquid Incineration High-Temp Incineration (>1000°C) NOx Scrubber Equipped Solid->Incineration Aqueous Aqueous Waste (pH > 8 Maintained) Liquid->Aqueous Aqueous extraction Organic Organic Waste (Non-Halogenated) Liquid->Organic Solvent recovery Aqueous->Incineration Concentrated Organic->Incineration

Figure 1: Triage and disposal workflow for 2-methoxy-5-(2-quinoxalinyl)aniline waste streams.

Emergency Spill Management (Self-Validating Protocol)

In the event of a breach, immediate and calculated action is required to prevent dermal exposure and environmental contamination[5].

  • Isolate & Evacuate: Immediately secure a 15-foot radius around the spill.

  • Absorption: For liquid spills, cover the area entirely with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Do not use sawdust , as the organic matrix can react with concentrated aniline derivatives.

  • Chemical Neutralization: Once the bulk liquid is absorbed and swept into a solid waste bin, spray the spill zone with a 5% acetic acid solution . Causality: The mild acid will protonate any residual 2-methoxy-5-(2-quinoxalinyl)aniline into a water-soluble anilinium salt, lifting it from the bench or floor surface.

  • Final Decontamination: Wipe the area with water, followed by acetone. Dispose of all wipes as hazardous solid waste. Validate cleanliness using the UV-fluorescence wipe test described in Protocol A.

References

  • Synthesis of key precursors of quinoxaline and pyrido[2,3-b]pyrazines ResearchGate URL:[Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines National Institutes of Health (PMC) URL:[Link]

  • Safety Data Sheet (Aniline Derivative Disposal) Tenkoz Inc. / CDMS URL:[Link]

Sources

Personal protective equipment for handling 2-methoxy-5-(2-quinoxalinyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 2-Methoxy-5-(2-quinoxalinyl)aniline

As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized, complex molecules. 2-Methoxy-5-(2-quinoxalinyl)aniline is a prime example—a compound featuring an aniline core substituted with a methoxy group and a quinoxaline ring. While this structural complexity makes it a valuable intermediate in pharmaceutical synthesis, it also introduces severe occupational hazards.

This guide provides an authoritative, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that your laboratory operations remain compliant, efficient, and uncompromisingly safe.

Mechanistic Hazard Assessment: Understanding the Threat

To handle a chemical safely, one must understand why it is dangerous. The hazards of 2-methoxy-5-(2-quinoxalinyl)aniline are directly tied to its dual-pharmacophore structure:

  • The Aniline Core (Lipid Solubility): Primary aromatic amines (PAAs) are highly lipid-soluble. If they contact unprotected skin, they rapidly penetrate the epidermal barrier and enter the bloodstream[1]. Once systemic, PAAs can induce methemoglobinemia (interfering with the blood's ability to carry oxygen) and carry suspected mutagenic and carcinogenic risks[1].

  • The Quinoxaline Moiety (Irritation & Sensitization): Quinoxaline derivatives are known to cause severe ocular irritation, potential corneal damage, and respiratory tract sensitization[2]. Aerosolized dust from this compound can quickly compromise respiratory function if inhaled[2].

  • Reactivity: Aromatic amines can react violently with strong oxidizing agents (e.g., peroxides, perchloric acid), leading to spontaneous ignition or explosive reactions[1].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a guessing game; it is a calculated defense strategy. Because aromatic amines easily bypass standard latex, specialized barriers are required[1]. The following table outlines the mandatory PPE, the regulatory standards they must meet, and the mechanistic causality behind their selection.

Protection CategoryRecommended EquipmentSpecification StandardCausality / Rationale
Hand Butyl rubber or double-layered nitrile glovesEN 374 / ASTM F739PAAs are highly lipid-soluble and rapidly degrade or penetrate standard latex[1]. Double-gloving provides a fail-safe barrier[3].
Eye/Face Tightly fitting chemical goggles + Face shieldANSI Z87.1 / EN 166Quinoxaline derivatives cause severe eye damage[2]. A face shield prevents micro-dust from settling on the facial epidermis[4].
Body Disposable Tyvek coveralls over a lab coatISO 16602Prevents microscopic dust accumulation on woven cotton fabrics, eliminating the risk of chronic, unnoticed dermal exposure[3].
Respiratory NIOSH-approved respirator (P100/Organic Vapor)NIOSH 42 CFR 84Mandatory if working outside a certified fume hood or during spill cleanup to prevent inhalation of aerosolized sensitizers[3].

Operational Plan & Experimental Workflow

Under the OSHA Laboratory Standard (29 CFR 1910.1450), all handling of hazardous chemicals must adhere to a strict Chemical Hygiene Plan (CHP)[5]. The following step-by-step methodology incorporates self-validating systems to ensure absolute safety during material transfer and experimentation.

Step 1: Environmental & System Validation
  • Action: Verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Self-Validation: Do not rely solely on digital monitors. Tape a small piece of tissue to the bottom of the sash; a steady inward pull physically validates negative pressure containment.

  • PPE Check: Perform an inflation test on your nitrile/butyl gloves. Trap air inside the glove and roll the cuff down to pressurize it. Discard immediately if any micro-leaks are detected.

Step 2: Closed-System Material Transfer
  • Action: Utilize an anti-static weighing boat and a grounded stainless-steel spatula to transfer the 2-methoxy-5-(2-quinoxalinyl)aniline powder.

  • Causality: Static charge can cause fine powders of aromatic amines to rapidly aerosolize and disperse into the breathing zone, bypassing primary containment. Grounding eliminates this risk.

Step 3: Post-Handling Decontamination
  • Action: Wipe down all exterior surfaces of closed chemical containers and balances with a compatible solvent (e.g., methanol or ethanol), followed by a thorough soap and water wash.

  • Self-Validation: Perform a secondary wipe using a clean, dry white tissue. If any discoloration is visible on the tissue, repeat the solvent wash until the tissue remains perfectly clean.

G N1 Pre-Operation Validation (Hood Airflow & PPE Check) N2 Closed-System Transfer 2-Methoxy-5-(2-quinoxalinyl)aniline N1->N2 Verified N3 Containment Breach? N2->N3 Monitor N4 Emergency Protocol (Vermiculite Isolation) N3->N4 Yes N5 Decontamination (Solvent Wash -> Soap) N3->N5 No N4->N5 Cleared N6 EHS Waste Consolidation (Segregated Aromatic Amines) N5->N6 Doffing

Operational workflow for the safe handling and disposal of high-hazard aromatic amines.

Spill Management and Waste Disposal Protocols

Aromatic amines require highly specific spill response tactics. Improper cleanup can exacerbate the hazard.

Spill Response Quantities & Materials
Spill VolumeAbsorbent MaterialIncompatible MaterialsDisposal Container
< 50 mg (Micro) Dampened absorbent wipesStrong oxidizers, acidsSealable hazardous waste bag
50 mg - 5 g (Minor) Vermiculite or dry sandCombustibles (e.g., sawdust)High-density polyethylene (HDPE)
> 5 g (Major) Commercial spill kit (Zorb-All)Neutralizing chemicalsUN-approved hazardous waste drum
  • Spill Causality & Action: If a spill occurs, never use combustible materials like sawdust, as aromatic amines can trigger spontaneous combustion when mixed with certain organics or oxidizers[1]. Use inert absorbents like vermiculite or dry sand[6].

  • Dermal Exposure Emergency: If the chemical contacts the skin, immediately flood the area with cold water for at least 15 minutes, followed by a mild detergent wash[6]. Do not use neutralizing chemicals, creams, or salves, as lipid-based lotions will actively accelerate the dermal absorption of the aniline derivative into the bloodstream[6].

Waste Disposal

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: Never mix aromatic amine waste with other chemical waste streams (especially oxidizers) unless explicitly permitted by your Environmental Health and Safety (EHS) office[5].

  • Labeling: All waste containers must be clearly labeled with the full chemical name, avoiding abbreviations, alongside the appropriate hazard warnings (e.g., "Toxic," "Irritant")[5].

  • Final Treatment: Dispose of the sealed, segregated waste through a licensed environmental waste disposal company. Advanced industrial treatment of aniline derivatives often involves catalytic oxidation or adsorption onto macroporous resins, but laboratory-scale disposal relies on strict EHS consolidation and incineration[5].

References

  • Thermo Fisher Scientific. "Quinoxaline - SAFETY DATA SHEET." thermofisher.com.
  • BenchChem. "Personal protective equipment for handling 1H-Isoindole-1,3-diamine." benchchem.com.
  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." acs.org.
  • SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution." skcinc.com.
  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN." osha.gov.
  • Rice University. "Chemical Spills - Environmental Health Safety and Laboratory Operations." rice.edu.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.